Aramchol
Description
Properties
Molecular Formula |
C44H79NO5 |
|---|---|
Molecular Weight |
702.1 g/mol |
IUPAC Name |
4-[7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50) |
InChI Key |
SHKXZIQNFMOPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Aramchol's Mechanism of Action in Hepatic Stellate Cells: A Technical Guide
Executive Summary: Aramchol, a novel fatty acid-bile acid conjugate, demonstrates significant anti-fibrotic activity by directly targeting hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. Its mechanism is centered on a dual action: the downregulation of Stearoyl-CoA Desaturase 1 (SCD1) and the upregulation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This combined effect attenuates HSC activation, reduces the expression of key fibrogenic genes, and inhibits collagen secretion, positioning this compound as a promising therapeutic agent for liver fibrosis in diseases such as non-alcoholic steatohepatitis (NASH).
Introduction
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common pathological outcome of chronic liver injury and a major determinant of morbidity and mortality. Hepatic stellate cells (HSCs) are the principal effector cells driving this process.[1] In a healthy liver, HSCs are in a quiescent state, storing vitamin A. Upon liver injury, they undergo an activation process, transdifferentiating into proliferative, contractile, and pro-fibrogenic myofibroblasts.[1] These activated HSCs are responsible for the synthesis and deposition of ECM proteins, primarily type I collagen.
This compound (arachidyl-amido cholanoic acid) is an orally administered, liver-targeted synthetic molecule that modulates lipid metabolism.[2][3] Initially recognized for its ability to reduce liver fat by downregulating SCD1 in hepatocytes, recent research has elucidated a direct anti-fibrotic mechanism of action within HSCs, making it a molecule with a dual effect on the pathologies of NASH.[4][5] This guide provides an in-depth technical overview of this mechanism.
Core Mechanism of Action in Hepatic Stellate Cells
This compound exerts its anti-fibrotic effects on HSCs through two primary, interconnected pathways: inhibition of SCD1 and activation of PPARγ.[2]
SCD1 is a rate-limiting enzyme in the synthesis of monounsaturated fatty acids, which are crucial components of triglycerides and other lipids.[6] In HSCs, this compound directly suppresses the expression of SCD1 at both the mRNA and protein levels.[4][7] The inhibition of SCD1 is a central event in this compound's anti-fibrotic activity.[5] Studies using siRNA-mediated knockdown of SCD1 in the human HSC line LX-2 have shown to phenocopy the effects of this compound, reducing fibrogenesis.[2][4] Conversely, when SCD1 is overexpressed, this compound's ability to suppress fibrogenic gene expression is lost, confirming SCD1 as a principal target.[2][4]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that acts as a key negative regulator of HSC activation.[7] Its expression is high in quiescent HSCs but is significantly reduced upon activation. This compound treatment has been shown to significantly induce the expression of PPARγ mRNA in both human HSC lines (LX-2) and primary human HSCs.[2][4] The upregulation of this protective gene contributes to the suppression of the fibrogenic phenotype and helps maintain HSCs in a more quiescent state.[2]
The interplay between SCD1 and PPARγ is crucial. The downregulation of SCD1 by this compound is associated with a concurrent upregulation of PPARγ, suggesting a coordinated regulation that collectively drives the anti-fibrotic response.[2]
Downstream Anti-Fibrotic Effects
The modulation of SCD1 and PPARγ by this compound initiates a cascade of downstream events that collectively attenuate the fibrogenic activity of HSCs.
-
Reduction of Fibrogenic Gene Expression: Treatment with this compound significantly reduces the mRNA levels of key genes associated with fibrosis, including COL1A1 (encoding Collagen Type I Alpha 1), ACTA2 (encoding α-Smooth Muscle Actin, a marker of HSC activation), and β-PDGFR (Beta-Platelet Derived Growth Factor Receptor).[4]
-
Inhibition of Collagen Secretion: Beyond reducing gene expression, this compound also inhibits the secretion of Collagen 1 (Col1α1) protein from HSCs.[2][4]
-
Modulation of Pro-Fibrotic Pathways: this compound has been shown to inhibit Transforming Growth Factor-beta (TGF-β) induced hepatic fibrosis pathways.[8][9][10] TGF-β is a potent pro-fibrotic cytokine, and its inhibition further contributes to this compound's anti-fibrotic profile. In TGF-β-stimulated cells, this compound suppresses fibrosis pathways while enhancing PPAR signaling.[8][11]
-
Regulation of Cholesterol Homeostasis: this compound also influences cholesterol metabolism within HSCs by inducing genes that promote cholesterol efflux and inhibiting ACAT2, an enzyme involved in cholesterol synthesis.[4]
Quantitative Data Summary
The effects of this compound on HSCs have been quantified in several key studies, primarily using the LX-2 human hepatic stellate cell line and primary human HSCs (phHSCs).
Table 1: In Vitro Effects of this compound (10 μM) on Gene and Protein Expression in HSCs
| Target | Cell Type | Treatment Duration | Effect | Citation |
|---|---|---|---|---|
| mRNA Expression | ||||
| SCD1 | LX-2, phHSCs | 24h / 48h | Significantly Reduced | [2][4][7] |
| PPARG (PPARγ) | LX-2, phHSCs | 24h / 48h | Significantly Induced | [2][4][7] |
| COL1A1 | LX-2 | 24h / 48h | Significantly Reduced | [2][4] |
| ACTA2 (α-SMA) | LX-2 | 24h / 48h | Significantly Reduced | [2][4] |
| β-PDGFR | LX-2 | 24h / 48h | Significantly Reduced | [2][4] |
| Protein Expression / Secretion | ||||
| SCD1 Protein | LX-2 | 24h / 48h | Significantly Reduced | [7] |
| Collagen 1 (Col1α1) Secretion | LX-2, phHSCs | 48h | Inhibited |[2][4] |
Table 2: Clinical Trial Data Context (ARMOR Study, Open-Label Part)
| Endpoint | Patient Cohort | Result | Citation |
|---|---|---|---|
| Fibrosis Improvement by ≥1 Stage | First 20 patients (F1-F3) treated with 300mg BID | 60.0% (12 of 20) of patients showed improvement | [12] |
| Fibrosis Improvement without Worsening of NASH | First 20 patients (F1-F3) treated with 300mg BID | 45.0% (9 of 20) of patients showed improvement |[12] |
Key Experimental Methodologies
The elucidation of this compound's mechanism in HSCs involved a series of well-defined experimental protocols.
-
Cell Lines: The immortalized human hepatic stellate cell line LX-2 is a primary model.[2][6] Primary human hepatic stellate cells (phHSCs) isolated from donor livers are used for validation.[2][4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Treatment: For experimental assays, cells like LX-2 are often serum-starved for a period (e.g., 24 hours) before treatment.[7] this compound is then added to the culture medium at a working concentration, commonly 10 μM, for specified durations such as 24 or 48 hours.[4][7] A vehicle control (e.g., DMSO) is run in parallel.[2]
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from treated and control cells. Following reverse transcription to synthesize cDNA, qPCR is performed using specific primers for target genes (SCD1, PPARG, COL1A1, ACTA2, etc.) and a housekeeping gene for normalization.[2][7] This allows for the quantification of changes in mRNA expression levels.[13]
-
RNA-Sequencing (RNAseq): For a broader, unbiased view of transcriptomic changes, RNAseq is performed on RNA from treated and control cells.[7] This can reveal effects on entire pathways, such as cholesterol biosynthesis and collagen formation.[7]
-
Western Blotting: To analyze protein levels, cell lysates are prepared and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies (e.g., anti-SCD1) and a secondary antibody for detection.[7] This confirms that changes in mRNA translate to changes in protein expression.
-
Protocol: To confirm that this compound's effects are mediated through SCD1, small interfering RNA (siRNA) is used to silence the SCD1 gene.
-
A solution containing SCD1-specific siRNA duplexes and a transfection reagent is prepared in serum-free medium and incubated to allow complex formation.[14][16]
-
The siRNA-reagent complex is added to the cells and incubated for 5-7 hours.[15]
-
Normal growth medium is added, and cells are incubated for an additional 24-48 hours to allow for gene knockdown.[14][17]
-
The effect of this compound is then tested on these SCD1-depleted cells. The absence of an additional anti-fibrotic effect from this compound in these cells confirms SCD1 as the key mediator.[2]
Conclusion
The mechanism of action of this compound in hepatic stellate cells is a well-defined, dual-pronged process that directly counteracts the cellular basis of liver fibrosis. By simultaneously downregulating the key lipogenic and pro-fibrotic enzyme SCD1 and upregulating the protective nuclear receptor PPARγ, this compound effectively attenuates HSC activation and reduces the production of collagen.[2][4] This direct anti-fibrotic action, combined with its known effects on steatosis in hepatocytes, provides a strong rationale for its development as a therapeutic for NASH and other fibrotic liver diseases.[5] The validation of this mechanism through rigorous in vitro experiments, including gene silencing and overexpression studies, provides a solid foundation for its continued investigation in clinical settings.
References
- 1. Metabolism of hepatic stellate cells in chronic liver diseases: emerging molecular and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 4. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting this compound's Novel Anti-Fibrotic Mechanism of Action - BioSpace [biospace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. galmedpharma.com [galmedpharma.com]
- 8. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 11. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
- 13. mdpi.com [mdpi.com]
- 14. scbt.com [scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Aramchol's Modulation of Stearoyl-CoA Desaturase 1 (SCD1): A Core Mechanism in Liver Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aramchol (B1665158), a novel synthetic fatty acid-bile acid conjugate, is emerging as a promising therapeutic agent for nonalcoholic steatohepatitis (NASH) and liver fibrosis. A primary mechanism of its action is the significant downregulation of Stearoyl-CoA Desaturase 1 (SCD1), a pivotal enzyme in hepatic lipogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on SCD1 expression and activity. It synthesizes data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the key pathways and experimental frameworks. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of therapeutics for metabolic and fibrotic liver diseases.
Introduction to this compound and SCD1
This compound (arachidyl-amido cholanoic acid) is a first-in-class, liver-targeted SCD1 modulator.[1] It is a synthetic conjugate of cholic acid and arachidic acid.[2] SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting saturated fatty acids (SFAs) into MUFAs.[3] These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[4] Dysregulation of SCD1 activity is strongly implicated in the pathogenesis of NASH, contributing to steatosis, inflammation, and fibrosis.[4][5] By downregulating SCD1, this compound aims to correct the underlying metabolic dysfunctions that drive NASH progression.[2][4]
Quantitative Effects of this compound on SCD1 Expression and Activity
This compound has been shown to effectively reduce SCD1 expression at both the mRNA and protein levels in various experimental models. The following tables summarize the key quantitative findings from preclinical and clinical studies.
Table 1: In Vitro Studies on this compound's Effect on SCD1 Expression
| Cell Line/Primary Cells | This compound Concentration | Treatment Duration | Key Findings | Reference |
| LX-2 (human hepatic stellate cell line) | 10 µM | 24 or 48 hours | Significantly reduced SCD1 mRNA and protein expression. | [6][7] |
| Primary human hepatic stellate cells (phHSCs) | 10 µM | Not specified | Significantly reduced SCD1 mRNA and protein expression. | [6] |
| Primary human hepatocytes (phHeps) | 10 µM | Not specified | Reduced SCD1 mRNA expression. | [6] |
| HCT116 (human colon cancer cells) | 20 µM | 4 hours | Significantly reduced SCD1 protein expression. | [8] |
Table 2: In Vivo Preclinical Studies on this compound's Effect on SCD1
| Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Methionine- and choline-deficient (MCD) diet-fed mice | 5mg/kg/day | Last 2 weeks of a 4-week diet | Downregulated SCD1. | [9] |
Table 3: Clinical Studies Investigating this compound's Effect
| Study Phase | This compound Dosage | Treatment Duration | Key Findings Related to SCD1's Role | Reference |
| Phase IIb (ARREST Trial) | 400 mg and 600 mg daily | 52 weeks | Although not a direct measure of SCD1, the trial provided a rationale for SCD1 modulation as a promising therapy for NASH and fibrosis. | [10] |
| Phase III (ARMOR Trial) | 300mg BID | 1 year | Demonstrated a significant anti-fibrotic effect, believed to be mediated through SCD1 downregulation. | [11][12] |
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanism by which this compound downregulates SCD1 is still under investigation, several pathways are implicated.[4] this compound's action appears to be multifactorial, impacting not only lipid metabolism but also inflammatory and fibrotic signaling cascades.
Direct Effect on Hepatic Stellate Cells (HSCs)
This compound directly targets HSCs, the primary fibrogenic cells in the liver.[4] By downregulating SCD1 in these cells, this compound reduces their activation and subsequent collagen production.[4][6] This is a crucial aspect of its anti-fibrotic effect.
Modulation of AMPK and mTOR Pathways
In primary mouse hepatocytes, this compound treatment has been shown to increase the activity of AMP-activated protein kinase (AMPK) and decrease the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[13] These effects lead to a metabolic shift that favors fatty acid β-oxidation over synthesis, contributing to the reduction of liver fat.[13]
Induction of PPARγ
In addition to downregulating SCD1, this compound has been observed to induce the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in HSCs.[6][7] PPARγ is known to have anti-fibrotic properties, and its upregulation by this compound likely contributes to the overall therapeutic effect.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to assess the effect of this compound on SCD1 expression and activity.
Cell Culture and Treatment
-
Cell Lines: Human hepatic stellate cell lines (e.g., LX-2) and primary human hepatic stellate cells are commonly used.[6][14]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at specified concentrations (e.g., 10 µM) for various durations (e.g., 24 or 48 hours).[6][7]
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using standard commercial kits.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA.
-
Quantitative PCR (qPCR): The expression levels of SCD1 mRNA are quantified using qPCR with specific primers for the SCD1 gene. A housekeeping gene (e.g., GAPDH) is used for normalization.[15]
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for SCD1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A loading control (e.g., β-actin) is used to ensure equal protein loading.
SCD1 Knockdown and Overexpression Experiments
-
siRNA-mediated Knockdown: To confirm that the effects of this compound are mediated through SCD1, small interfering RNA (siRNA) targeting SCD1 can be used to specifically silence its expression. The effects of this compound are then assessed in these SCD1-depleted cells.[6][14]
-
Overexpression: Conversely, cells can be engineered to overexpress SCD1. The ability of this compound to exert its effects in these cells is then evaluated to determine if SCD1 overexpression can rescue the phenotype.[6]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: this compound's core mechanism of action on hepatic lipid metabolism.
Caption: Workflow for assessing this compound's effect on SCD1 in vitro.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Effects of this compound in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. galmedpharma.com [galmedpharma.com]
- 8. The SCD1 inhibitor this compound interacts with regorafenib to kill GI tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 12. investing.com [investing.com]
- 13. wjgnet.com [wjgnet.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Beyond SCD1: A Technical Guide to the Molecular Targets of Aramchol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aramchol (B1665158), a novel fatty acid-bile acid conjugate, is a promising therapeutic agent for non-alcoholic steatohepatitis (NASH) and liver fibrosis. While its inhibitory effect on Stearoyl-CoA Desaturase 1 (SCD1) is a well-established mechanism of action, a growing body of evidence reveals a multi-faceted molecular engagement that extends beyond SCD1. This technical guide provides an in-depth exploration of these additional molecular targets and pathways, offering a comprehensive resource for researchers and drug development professionals. We delve into the modulation of key signaling cascades including AMP-activated protein kinase (AMPK), mammalian target of rapamycin (B549165) complex 1 (mTORC1), peroxisome proliferator-activated receptor-gamma (PPARγ), and transforming growth factor-beta (TGF-β). Furthermore, we elucidate its impact on cellular redox homeostasis through the transsulfuration pathway and its systemic effects on cardiometabolic markers. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the key molecular interactions to facilitate a deeper understanding of this compound's therapeutic potential.
Modulation of Cellular Energy and Anabolic Signaling: The AMPK/mTORC1 Axis
This compound has been shown to influence the central regulators of cellular energy homeostasis, AMPK and mTORC1, thereby impacting lipid and glucose metabolism.
Activation of AMP-activated Protein Kinase (AMPK)
This compound treatment promotes the activation of the AMPK pathway.[1] Activated AMPK plays a crucial role in cellular energy sensing and stimulates catabolic pathways that generate ATP, such as fatty acid β-oxidation, while inhibiting anabolic processes that consume ATP.[1][2] The activation of AMPK by this compound contributes to the improvement of liver glucose homeostasis.[3] In hepatocytes, this activation leads to a subsequent increase in fatty acid β-oxidation and oxidative phosphorylation.[1][4]
Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1)
Concurrently with AMPK activation, this compound inhibits the mTORC1 pathway.[1] mTORC1 is a key regulator of cell growth and anabolism, promoting protein and lipid synthesis.[5] By inhibiting mTORC1, this compound reduces anabolic processes such as de novo lipogenesis (DNL) and gluconeogenesis.[1][3] This dual action of activating AMPK and inhibiting mTORC1 shifts the cellular metabolic balance from an anabolic to a catabolic state, which is beneficial in the context of NASH.[1]
Diagram 1: this compound's Influence on the AMPK and mTORC1 Signaling Pathways
Caption: this compound activates AMPK and inhibits mTORC1 signaling pathways.
Direct Anti-Fibrotic Effects: Targeting Hepatic Stellate Cells
This compound exerts direct anti-fibrotic effects by modulating the activity of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.
Upregulation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
In both a human HSC line (LX-2) and primary human HSCs, this compound has been shown to significantly induce the expression of PPARγ mRNA and protein.[4][6] PPARγ is a nuclear receptor whose activation is associated with the suppression of HSC activation and a shift towards a quiescent phenotype.[7][8] This induction of PPARγ by this compound in HSCs contributes to the reduction of fibrogenic gene expression.[6]
Inhibition of Transforming Growth Factor-Beta (TGF-β) Signaling
TGF-β is a potent pro-fibrotic cytokine that drives the activation of HSCs.[9][10] this compound treatment leads to a significant inhibition of TGF-β-induced hepatic fibrosis pathways.[11][12] In TGF-β-stimulated human cholangiocyte cells, this compound suppressed hepatic fibrosis pathways while enhancing PPAR signaling.[13] This inhibition of TGF-β signaling by this compound attenuates the expression of key fibrotic markers.[13]
Diagram 2: Anti-Fibrotic Mechanisms of this compound in Hepatic Stellate Cells
Caption: this compound promotes HSC quiescence via PPARγ and inhibits TGF-β signaling.
Enhancement of Cellular Redox Homeostasis: The Transsulfuration Pathway
This compound has been demonstrated to improve the cellular antioxidant capacity by modulating the transsulfuration pathway.
Increased Flux through the Transsulfuration Pathway and Glutathione (B108866) (GSH) Production
In preclinical models of NASH, this compound administration increased the flux through the transsulfuration pathway.[14][15] This metabolic pathway is crucial for the synthesis of the endogenous antioxidant glutathione (GSH).[16] The enhanced flux leads to a rise in GSH levels and an improved GSH/GSSG (oxidized glutathione) ratio, which is indicative of a more reduced and favorable intracellular redox state.[14][15] This action helps to counteract the oxidative stress that is a key driver of NASH progression.[15]
Diagram 3: this compound's Impact on the Transsulfuration Pathway and Redox Balance
Caption: this compound enhances the transsulfuration pathway, boosting antioxidant defenses.
Systemic Cardiometabolic Effects
Recent clinical data from the Phase 3 ARMOR study has revealed that this compound's effects extend beyond the liver, influencing systemic markers of cardiovascular health.
Reduction in Markers of Cardiac Stress and Inflammation
Analysis of blood samples from patients treated with this compound showed a decrease in markers of chronic systemic inflammation, oxidative and cardiac stress, and atherosclerotic plaque pathogenesis.[17][18] Notably, a significant decrease in Atrial Natriuretic Peptide (ANP), a clinically validated marker for heart failure, was observed.[17][19] These findings suggest that this compound may have broader cardiometabolic benefits.[19]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the molecular targets of this compound beyond SCD1.
Table 1: Effects of this compound on Gene and Protein Expression
| Target | Cell/Tissue Type | Experimental Model | This compound Concentration/Dose | Change in Expression | Reference(s) |
| PPARγ (mRNA) | Human HSCs (LX-2) | In vitro | 10 µM | Increased | [6] |
| PPARγ (Protein) | Human HSCs (LX-2) | In vitro | 10 µM | Increased | [6] |
| COL1A1 (mRNA) | Human HSCs (LX-2) | In vitro | 10 µM | Reduced | [6] |
| ACTA2 (mRNA) | Human HSCs (LX-2) | In vitro | 10 µM | Reduced | [6] |
| P-AMPK/AMPK ratio | Mouse Hepatocytes | In vitro | 20 µmol/L | Significantly Increased | [1] |
| TGFβ-induced hepatic fibrosis pathways | Human Cholangiocytes (H69) | In vitro | Not specified | Significantly Inhibited (2-fold, p<0.05) | [11][12] |
| PPAR signaling | Human Cholangiocytes (H69) | In vitro | Not specified | Upregulated | [11][12] |
Table 2: Effects of this compound on Biomarkers and Metabolic Parameters
| Biomarker/Parameter | Study Population/Model | This compound Dose | Duration | Outcome | Reference(s) |
| Glutathione (GSH) | 0.1MCD-fed mice | 5 mg/kg/day | 2 weeks | Normalized hepatic GSH content | [15] |
| GSH/GSSG ratio | 0.1MCD-fed mice | 5 mg/kg/day | 2 weeks | Normalized | [15] |
| Atrial Natriuretic Peptide (ANP) | Patients in ARMOR study | 300mg BID | 12 weeks | Significant decrease | [17][19] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the molecular targets of this compound.
Cell Culture and Treatment
-
Human Hepatic Stellate Cell Line (LX-2): Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved before treatment with this compound at specified concentrations (e.g., 10 µM) for various time points (e.g., 24 or 48 hours).[20]
-
Primary Human Hepatocytes (phHeps): Isolated from liver tissue by perfusion and cultured under appropriate conditions. Treatment with this compound (e.g., 10 µM for 48 hours) is performed to assess changes in gene expression.[20]
-
Mouse Hepatocytes: Isolated from mouse liver and incubated with this compound (e.g., 20 µmol/L for 48 hours) or a vehicle control.[1]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from cells, and cDNA is synthesized. qPCR is performed using specific primers for target genes (e.g., PPARG, COL1A1, ACTA2, SCD1) and housekeeping genes for normalization. The relative expression is calculated using the ΔΔCt method.[20]
-
Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., SCD1, p-AMPK, AMPK) and loading controls. Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.[1][20]
-
RNA Sequencing (RNAseq): RNA is extracted from cells treated with this compound or a vehicle. Library preparation and sequencing are performed. Differential gene expression analysis is conducted to identify global changes in the transcriptome. Gene set enrichment analysis (GSEA) and gene ontology (GO) analyses are used to determine the functional implications of the observed gene expression changes.[20]
Metabolic and Functional Assays
-
Measurement of Glutathione (GSH) and GSSG: Liver tissue is homogenized, and the levels of reduced (GSH) and oxidized (GSSG) glutathione are measured using commercially available kits, often based on enzymatic recycling assays. The GSH/GSSG ratio is then calculated.[15]
-
PPARγ Activity Assays: The transcriptional activity of PPARγ can be assessed using several methods, including:
-
Reporter Gene Assays: Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. Following treatment with this compound, luciferase activity is measured as an indicator of PPARγ activation.[21][22]
-
Transcription Factor Activity Assays: These are typically ELISA-based kits where a specific double-stranded DNA sequence containing the PPRE is immobilized on a 96-well plate. Nuclear extracts from treated cells are added, and the binding of PPARγ is detected using a specific primary antibody and a secondary antibody-enzyme conjugate.[23][24]
-
-
TGF-β Signaling Pathway Analysis: The impact of this compound on TGF-β signaling can be evaluated by measuring the expression of downstream target genes (e.g., SERPINE1, VEGFA, PDGFB) via qPCR or by assessing the phosphorylation status of Smad proteins via Western blotting in cells stimulated with TGF-β in the presence or absence of this compound.[13][25]
Animal Models
-
Methionine- and Choline-Deficient (MCD) Diet Model: This is a common dietary model to induce NASH and fibrosis in mice. Animals are fed an MCD diet for a specified duration to induce liver injury, and then treated with this compound (e.g., 5 mg/kg/day) to assess its therapeutic effects on histology, gene expression, and metabolic parameters.[14][15]
Conclusion
This compound's mechanism of action is proving to be more complex and nuanced than initially understood. Beyond its well-documented inhibition of SCD1, this compound engages with a network of interconnected molecular pathways that are central to the pathophysiology of NASH and fibrosis. Its ability to modulate cellular energy sensing, directly suppress fibrogenesis in HSCs, enhance antioxidant defenses, and exert beneficial systemic cardiometabolic effects underscores its potential as a robust therapeutic agent. A thorough understanding of these multifaceted molecular targets is crucial for the continued development and optimal clinical application of this compound in the treatment of liver and metabolic diseases. This technical guide provides a foundational resource for researchers to further explore and leverage the diverse pharmacological properties of this promising drug candidate.
References
- 1. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Inflammatory and fibrotic mechanisms in NAFLD - implications for new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR Gamma and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor γ activation ameliorates liver fibrosis-differential action of transcription factor EB and autophagy on hepatocytes and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 10. Regulation of peroxisome proliferator-activated receptor-gamma activity affects the hepatic stellate cell activation and the progression of NASH via TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 12. Galmed Reports Significant Anti-Fibrotic Effects of this compound in PSC Models [prnewswire.com]
- 13. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IANS [ians.in]
- 18. Galmed Identifies Proprietary Biomarker Signature for this compound, Unlocking Multi-Billion-Dollar Expansion Potential Beyond NASH [prnewswire.com]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. galmedpharma.com [galmedpharma.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. raybiotech.com [raybiotech.com]
- 24. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 25. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aramchol's Impact on Lipid Droplet Formation in Hepatocytes: A Technical Guide
Introduction
Aramchol (B1665158) (arachidyl-amido cholanoic acid) is a novel, liver-targeted synthetic molecule that conjugates cholic acid and arachidic acid.[1][2] It is developed primarily for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[3][4] The core mechanism of this compound revolves around the modulation of Stearoyl-CoA Desaturase 1 (SCD1), the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][5] By inhibiting SCD1, this compound directly influences the lipid metabolism within hepatocytes, leading to a significant reduction in hepatic fat accumulation, a hallmark of which is the formation of cytoplasmic lipid droplets. This guide provides an in-depth technical overview of this compound's mechanism, its quantitative effects on liver fat, and the experimental basis for these findings.
Core Mechanism of Action: SCD1 Inhibition
The primary therapeutic target of this compound is the enzyme SCD1.[6][7] SCD1 catalyzes the synthesis of MUFAs, particularly oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from SFAs like stearate (B1226849) (18:0) and palmitate (16:0). These MUFAs are the preferred fatty acid substrates for the synthesis of triglycerides, which are subsequently stored in lipid droplets within hepatocytes.[5][7]
This compound's partial inhibition of SCD1 disrupts this process, leading to a cascade of beneficial metabolic changes:
-
Reduced De Novo Lipogenesis (DNL): By limiting the availability of MUFAs, this compound curtails the synthesis of new triglycerides, a key driver of steatosis.[2][8]
-
Increased Fatty Acid β-Oxidation: The reduction in SCD1 activity promotes the catabolism of fatty acids.[1][9][10] This shift from lipid storage to lipid burning is mediated, in part, by the activation of the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway.[8][9]
-
Modulation of Key Signaling Pathways: this compound treatment activates AMPK and inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[8] This dual action enhances catabolic processes like fatty acid oxidation and oxidative phosphorylation while suppressing anabolic processes such as DNL and gluconeogenesis.[8][11]
-
Impact on Lipid Droplet Formation: The net effect of reduced triglyceride synthesis and increased fatty acid breakdown is a marked decrease in the accumulation of neutral lipids within hepatocytes. This is visualized as a reduction in the size and number of cytoplasmic lipid droplets, directly addressing the cellular basis of steatosis.[7]
Beyond hepatocytes, this compound also exerts anti-fibrotic effects by downregulating SCD1 in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[3][10] This leads to the suppression of fibrogenic gene expression and a reduction in collagen production.[3]
Quantitative Data on this compound's Efficacy
Clinical and preclinical studies have provided quantitative evidence of this compound's impact on liver fat and other markers of NASH.
Table 1: Clinical Trial Efficacy Data for this compound
| Endpoint | Trial / Dose | Result | Placebo Result | Statistical Significance | Citation(s) |
| Liver Fat Content Reduction | Phase II (300 mg, 3 months) | -12.6% (relative change) | +6.4% | Statistically significant dose response | [1][2][6] |
| Liver Triglyceride Reduction (MRS) | ARREST (Phase IIb, 600 mg, 52 weeks) | -3.1% (placebo-corrected) | - | P = 0.066 | [5][12] |
| NASH Resolution (no worsening fibrosis) | ARREST (Phase IIb, 600 mg, 52 weeks) | 16.7% of patients (13/78) | 5.0% of patients (2/40) | OR = 4.74 | [5][12][13] |
| Fibrosis Improvement (≥1 stage) | ARREST (Phase IIb, 600 mg, 52 weeks) | 29.5% of patients (23/78) | 17.5% of patients (7/40) | OR = 1.88 | [5][12][13] |
| Fibrosis Improvement (≥1 stage) | ARMOR (Phase III Open-Label, 300 mg BID) | 60.0% of patients (12/20) at 24-72 weeks | N/A (Open-Label) | N/A | [14] |
| ALT Reduction | ARREST (Phase IIb, 600 mg, 52 weeks) | -29.1 IU/L (placebo-corrected) | - | Significant | [12] |
Table 2: Preclinical & In Vitro Data for this compound
| Model System | Treatment | Key Finding(s) | Citation(s) |
| Primary Human Hepatocytes (phHeps) | 10 µM this compound | Dose-dependent inhibition of SCD1 mRNA expression. | [3] |
| Primary Human Hepatocytes (phHeps) | 10 µM this compound | Increased PPARG (PPARγ) mRNA expression. | [3] |
| Human Hepatic Stellate Cells (LX-2) | 10 µM this compound | Significant reduction in SCD1, ACTA2, COL1A1 mRNA. | [3] |
| Mouse Hepatocytes (MCD medium) | 10 µM this compound | Prevention of cellular neutral lipid accumulation. | [7] |
| MCD Diet Mouse Model of NASH | 1 or 5 mg/kg/day this compound | Increased P-AMPK/AMPK ratio; Reduced P-p70S6K/p70S6K ratio. | [8] |
| Mdr2-/- & DDC Diet Mouse Models | 12.5 mg/kg/day this compound meglumine | Significant reduction in hepatic ECM gene expression and inflammatory cytokines. | [15] |
Experimental Protocols
In Vitro Studies in Hepatocytes
-
Cell Culture: Primary mouse or human hepatocytes are isolated and cultured. For studies on fibrosis, human hepatic stellate cell lines like LX-2 are used.[3][8]
-
Treatment: Cells are incubated with this compound at various concentrations (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (like DMSO) for specified durations, typically 24 to 48 hours.[3][8]
-
Lipid Accumulation Analysis: To visualize and quantify lipid droplets, cells are stained with a fluorescent neutral lipid dye such as BODIPY. Fluorescence microscopy is then used to assess the degree of lipid accumulation.[7]
-
Gene Expression Analysis: Total RNA is extracted from the treated cells. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes, including SCD1, PPARG, and genes related to fibrosis (COL1A1, ACTA2).[3]
-
Protein Analysis: Cell lysates are prepared and subjected to Western blotting to determine the protein levels of SCD1, PPARγ, and key signaling proteins like phosphorylated AMPK and S6 kinase.[3][8]
In Vivo Animal Studies
-
Model Induction: The methionine- and choline-deficient (MCD) diet is a common nutritional model used to induce NASH with fibrosis in mice.[7][8] Mice are fed the MCD diet for several weeks to establish the disease phenotype.
-
This compound Administration: Following disease induction, mice are treated with this compound (e.g., 1, 5, or 12.5 mg/kg/day) or a vehicle control. Administration is typically performed via intragastric gavage.[8][15]
-
Endpoint Analysis:
-
Histology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Picrosirius red staining is used to visualize and quantify collagen deposition (fibrosis).[7][15]
-
Biochemical Analysis: Serum is collected to measure levels of liver enzymes like Alanine Aminotransferase (ALT).[12]
-
Metabolomics and Proteomics: Liver tissue is analyzed to determine the levels of various metabolites (fatty acids, triglycerides) and changes in the liver proteome to identify affected pathways.[7][8]
-
Clinical Trials
-
Study Design: Key trials like the Phase IIb ARREST study were randomized, double-blind, and placebo-controlled.[12][13] The Phase III ARMOR study includes an open-label part.[14][16]
-
Patient Population: Patients enrolled typically have biopsy-confirmed NASH with fibrosis.[5][12]
-
Intervention: Patients receive daily oral doses of this compound (e.g., 400 mg, 600 mg, or 300 mg twice daily) or a matching placebo for an extended period (e.g., 52 weeks).[12][14]
-
Primary and Secondary Endpoints:
-
Liver Fat Measurement: The primary endpoint in some trials was the change in hepatic triglycerides as measured by non-invasive Magnetic Resonance Spectroscopy (MRS).[6][12]
-
Histological Assessment: Liver biopsies taken at baseline and end-of-treatment are evaluated for key secondary endpoints, including NASH resolution without worsening of fibrosis and a ≥1-stage improvement in fibrosis without worsening of NASH.[12][13]
-
Visualizing this compound's Mechanisms and Workflows
Caption: this compound's core mechanism of action in hepatocytes.
Caption: Workflow for in vitro hepatocyte experiments.
Caption: Logical flow of this compound's therapeutic effects.
Conclusion
This compound effectively reduces the formation of lipid droplets in hepatocytes by directly targeting and inhibiting SCD1, a pivotal enzyme in lipogenesis. This mechanism decreases the synthesis of monounsaturated fatty acids required for triglyceride production while simultaneously promoting fatty acid oxidation. The consequent reduction in hepatic steatosis has been consistently demonstrated in preclinical models and translated to clinically meaningful endpoints in patient trials, including decreased liver fat, resolution of NASH, and improvement in fibrosis.[2][12][13] The multifaceted action of this compound, impacting metabolic, inflammatory, and fibrotic pathways, positions it as a significant therapeutic candidate for NASH.[4][11]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Effects of this compound in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. benchchem.com [benchchem.com]
- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 7. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 10. Galmed releases Phase 3 this compound results in Hepatology. [pharmaceutical-era.com]
- 11. galmedpharma.com [galmedpharma.com]
- 12. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. investing.com [investing.com]
Preclinical Evidence of Aramchol's Anti-inflammatory Properties: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-inflammatory properties of Aramchol (B1665158), a novel fatty acid-bile acid conjugate. This compound's primary mechanism of action involves the modulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism, which has been shown to play a significant role in inflammation and fibrosis.[1][2][3][4][5] This document synthesizes data from various preclinical studies, detailing experimental protocols, presenting quantitative data in a structured format, and illustrating key signaling pathways and experimental workflows.
Core Mechanism of Action: SCD1 Inhibition
This compound acts as a partial inhibitor of SCD1, an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2][4][5] The downregulation of SCD1 by this compound has been demonstrated in various preclinical models to reduce steatosis, inflammation, and fibrosis.[1][4][6] This inhibition of SCD1 appears to be a central node in this compound's therapeutic effects, influencing downstream pathways involved in inflammation and fibrogenesis.
Preclinical Efficacy Across Multiple Inflammatory and Fibrotic Models
This compound has demonstrated significant anti-inflammatory and anti-fibrotic effects in a range of preclinical models, spanning liver, lung, and gastrointestinal diseases.
Liver Inflammation and Fibrosis
Non-alcoholic Steatohepatitis (NASH)
In a methionine and choline (B1196258) deficient (MCD) diet mouse model of NASH, this compound administration led to a significant reduction in both inflammation and liver fibrosis.[4][6][7][8]
Table 1: Effects of this compound in the MCD Diet Mouse Model of NASH
| Parameter | Effect of this compound Treatment | Reference |
| F4/80 (macrophage marker) | 65% decrease | [6] |
| CD64 (macrophage marker) | 80% decrease | [6] |
| Sirius Red (collagen deposition) | 70% decrease | [6] |
Primary Sclerosing Cholangitis (PSC)
In mouse models of primary sclerosing cholangitis (PSC), this compound demonstrated the ability to both attenuate and prevent biliary fibrosis.[9][10][11]
Table 2: Effects of this compound in Preclinical Models of PSC
| Model | Key Findings | Reference |
| Mdr2-/- mice (established fibrosis) | Significant reduction in ECM synthesis, collagen content, and myofibroblast activation. | [12] |
| DDC diet-induced model (prevention) | Significant reduction in ECM synthesis, collagen content, and myofibroblast activation. | [12] |
| TGFβ-activated human cholangiocytes | Dose-dependent reduction of PAI-1, VEGFA, and PDGFB expression. | [9][10] |
Lung Fibrosis
In a bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF), this compound treatment resulted in a statistically significant improvement in fibrosis, comparable to the standard-of-care treatment, pirfenidone.[1][2]
Table 3: Effects of this compound in a Bleomycin-Induced Lung Fibrosis Model
| Parameter | Statistical Significance (p-value) | Reference |
| Hydroxyproline (B1673980) | < 0.05 | [1] |
| Ashcroft Score | < 0.005 | [1] |
| % Collagen Proportionate Area (% CPA) | < 0.001 | [1] |
| Type I Collagen Immunohistochemistry | < 0.005 | [1] |
| α-SMA Immunohistochemistry | < 0.005 | [1] |
Gastrointestinal Inflammation
This compound has also shown efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis model, which mimics human ulcerative colitis.[1]
Table 4: Effects of this compound in a DSS-Induced Colitis Model
| Parameter | Statistical Significance (p-value) | Reference |
| Clinical Improvements | < 0.05 | [1] |
| Histological Score (inflammation & structural changes) | < 0.01 | [1] |
Experimental Protocols
Methionine and Choline Deficient (MCD) Diet Model of NASH
-
Induction of NASH: Mice are fed a diet deficient in methionine and choline for a specified period (e.g., four weeks) to induce steatohepatitis and fibrosis.[4][7][8]
-
Treatment: this compound is administered orally at a specified dose (e.g., 5 mg/kg/day) for a portion of the study period (e.g., the last 2 weeks).[4][7][8]
-
Assessments: Liver samples are collected for histological analysis (e.g., Sirius Red staining for collagen) and immunohistochemistry for inflammatory markers (e.g., F4/80, CD64).[4][6][7][8]
Bleomycin-Induced Lung Fibrosis Model
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung fibrosis.[2]
-
Treatment: this compound is administered, and its effects are compared to a vehicle control and a positive control (e.g., pirfenidone).[1][2]
-
Assessments: Lung tissue is analyzed for markers of fibrosis, including hydroxyproline content, Ashcroft score for histological severity, percentage of collagen proportionate area, and immunohistochemistry for type I collagen and α-SMA.[1]
Dextran Sulfate Sodium (DSS) Induced Colitis Model
-
Animal Model: Mice.[1]
-
Induction of Colitis: DSS is administered in the drinking water to induce acute colitis, which shares similarities with human ulcerative colitis.[1]
-
Treatment: this compound is administered and compared to control groups, which may include standard treatments like 5-ASA and local steroids.[1][13]
-
Assessments: Clinical parameters are monitored, and colon tissue is collected for histological scoring based on inflammation and structural changes.[1]
Signaling Pathways and Visualizations
This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways.
Inhibition of TGFβ-Induced Fibroinflammatory Pathways
This compound has been shown to inhibit the transforming growth factor-beta (TGFβ) signaling pathway, a central driver of fibrosis.[9][10][12] This inhibition leads to a reduction in the expression of pro-fibrotic and pro-inflammatory mediators.
Caption: this compound inhibits TGFβ-induced fibroinflammatory signaling.
Upregulation of PPAR Signaling
This compound upregulates peroxisome proliferator-activated receptor (PPAR) signaling, particularly PPARα and PPARγ.[9][10][12] PPARs are nuclear receptors that play a critical role in regulating lipid metabolism and inflammation, and their activation is generally associated with anti-inflammatory and anti-fibrotic effects.
Caption: this compound upregulates PPAR signaling, promoting anti-inflammatory effects.
Experimental Workflow for Preclinical Efficacy Testing
The general workflow for assessing the preclinical anti-inflammatory and anti-fibrotic efficacy of this compound involves several key stages, from disease induction to multi-level assessment.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data strongly support the anti-inflammatory and anti-fibrotic properties of this compound across a variety of disease models. Its mechanism of action, centered on the inhibition of SCD1 and the subsequent modulation of key signaling pathways such as TGFβ and PPAR, provides a solid rationale for its ongoing clinical development. The quantitative and qualitative evidence presented in this guide highlights this compound's potential as a therapeutic agent for a range of inflammatory and fibrotic conditions. Further research will continue to elucidate the full spectrum of its molecular effects and clinical applications.
References
- 1. Galmed Reports Significant Anti-Fibrotic Effects of this compound in a Lung Fibrosis Model [prnewswire.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 7. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 10. Galmed Reports Significant Anti-Fibrotic Effects of this compound in PSC Models [prnewswire.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
Navigating In Vitro Investigations with Aramchol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Aramchol, alongside detailed methodologies for its application in in vitro studies. Designed for professionals in the field of drug development and metabolic research, this document synthesizes critical data to facilitate the design and execution of robust experimental protocols.
Physicochemical Properties of this compound
This compound (Arachidyl amido cholanoic acid) is a synthetic fatty acid bile acid conjugate. It is a white to beige powder. A summary of its key physicochemical properties is presented below for easy reference.
| Property | Value | Source |
| IUPAC Name | (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Synonyms | Arachidyl amido cholanoic acid, C20-FABAC | |
| Chemical Formula | C₄₄H₇₉NO₅ | |
| Molecular Weight | 702.10 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (clear solution), 20 mg/mL, 53.33 mg/mL (75.96 mM). Ethanol: 20 mg/mL. DMF: 30 mg/mL. H₂O: Insoluble. Sparingly soluble in aqueous buffers; for maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer of choice (e.g., 0.5 mg/mL in a 1:1 solution of DMF:PBS, pH 7.2). | |
| Storage Temperature | 2-8°C or -20°C |
Experimental Protocols for In Vitro Studies
This compound's primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid synthesis. This leads to a cascade of downstream effects, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways, which collectively improve lipid and glucose metabolism.
Cell Culture and Treatment
Primary mouse hepatocytes and human hepatic stellate cell lines (e.g., LX-2) are commonly used for in vitro studies of this compound.
-
Primary Hepatocyte Isolation and Culture : Isolate primary hepatocytes from mice via collagenase perfusion. Plate the cells on collagen-coated dishes and culture in Minimal Essential Medium (MEM) with 10% fetal bovine serum (FBS). After cell attachment, switch to serum-free MEM. Treat cells with this compound (typically 10-20 µM dissolved in DMSO) or vehicle control for 24-48 hours.
-
Hepatic Stellate Cell Culture : Culture LX-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 2% FBS. For experiments, serum-starve the cells and then treat with this compound (typically 5-10 µM in DMSO) or vehicle for 24-48 hours.
Western Blot Analysis
Western blotting is used to assess the protein levels of key targets in the signaling pathways affected by this compound.
-
Cell Lysis : Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels, often normalized to a loading control like β-actin.
Key Primary Antibodies:
-
SCD1
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-p70S6K (T389)
-
Total p70S6K
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
CPT1A/B
-
β-actin
Gene Expression Analysis (RT-qPCR)
Quantitative real-time PCR is employed to measure changes in the mRNA expression of genes involved in fibrosis and lipid metabolism.
-
RNA Extraction and cDNA Synthesis : Isolate total RNA from treated cells using a suitable kit and synthesize cDNA using a reverse transcription kit.
-
qPCR : Perform qPCR using a SYBR Green-based master mix and gene-specific primers.
-
Data Analysis : Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).
Key Gene Targets:
-
SCD1
-
PPARG
-
COL1A1 (Collagen Type I Alpha 1)
-
ACTA2 (Alpha-smooth muscle actin)
Lipid Accumulation Assay (BODIPY Staining)
BODIPY 493/503 staining is used to visualize and quantify neutral lipid droplets within cells.
-
Cell Culture : Seed cells on coverslips in a culture plate.
-
Treatment : Treat the cells with this compound or vehicle as described above. To induce lipid accumulation, cells can be incubated with a medium deficient in methionine and choline (B1196258) (MCD medium).
-
Staining : Wash the cells with PBS and incubate with a working solution of BODIPY 493/503 (typically 1-2 µM in PBS) for 15-30 minutes at 37°C, protected from light.
-
Fixation and Mounting (Optional for fixed-cell imaging) : Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Quantification : Visualize the lipid droplets using a fluorescence microscope. The intensity of the fluorescence can be quantified using image analysis software to determine the extent of lipid accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound's mechanism of action involves SCD1 inhibition, leading to AMPK activation and mTORC1 inhibition, ultimately regulating lipid and glucose metabolism and reducing fibrogenesis.
Caption: A generalized workflow for the in vitro evaluation of this compound's effects on cellular processes.
This guide provides a foundational understanding of this compound's properties and its application in in vitro research. For specific experimental details, it is recommended to consult the cited literature. As research progresses, these protocols may be further refined and optimized.
Aramchol's Modulation of Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol, a novel synthetic fatty acid-bile acid conjugate, is emerging as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its primary mechanism of action revolves around the modulation of key pathways in hepatic fatty acid metabolism, leading to reductions in liver fat, inflammation, and fibrosis.[1][2][4][5] This technical guide provides an in-depth overview of this compound's role in these pathways, supported by quantitative data from clinical trials and detailed experimental methodologies.
Core Mechanism of Action: Partial Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
This compound's central therapeutic effect is achieved through the partial inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in hepatic lipogenesis.[2][3][6][7] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components for the synthesis of triglycerides and other lipids.[2][6][8] By partially inhibiting SCD1, this compound reduces the availability of MUFAs, thereby decreasing de novo lipogenesis and promoting the β-oxidation of fatty acids.[2][6][7] This dual action leads to a significant reduction in the accumulation of triglycerides in the liver, a hallmark of steatosis.[2][6]
The partial nature of SCD1 inhibition by this compound is a key characteristic, potentially mitigating the adverse effects observed with complete SCD1 inhibition.[7]
Key Signaling Pathways Modulated by this compound
This compound's effects extend beyond direct SCD1 inhibition, influencing a network of interconnected signaling pathways that regulate lipid metabolism, inflammation, and fibrosis.
-
PPAR-γ Activation: this compound has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis and insulin (B600854) sensitivity.[9] Increased PPAR-γ activity can contribute to improved glucose homeostasis and reduced inflammation.
-
AMPK Pathway Activation: Evidence suggests that this compound activates the AMP-activated protein kinase (AMPK) pathway.[4][10] AMPK acts as a cellular energy sensor; its activation promotes catabolic processes like fatty acid oxidation and glycolysis while inhibiting anabolic pathways such as lipogenesis.[4][10]
-
mTOR Pathway Inhibition: In conjunction with AMPK activation, this compound has been observed to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway.[4][10] The mTOR pathway is a central regulator of cell growth and anabolism, and its inhibition further contributes to the reduction of lipogenesis.[4][10]
-
Reverse Cholesterol Transport: this compound upregulates the ATP-binding cassette transporter A1 (ABCA1).[2][6][11] ABCA1 is a key mediator of cholesterol efflux from cells to apolipoprotein A1, the first step in reverse cholesterol transport. This action may contribute to an anti-atherogenic effect.[2][6][11]
Quantitative Data from Clinical Trials
The clinical development of this compound has yielded significant quantitative data from the Phase IIb ARREST and Phase III ARMOR studies, demonstrating its efficacy in patients with NASH.
Table 1: Efficacy of this compound in the ARREST Study (52 Weeks)
| Endpoint | Placebo | This compound 400 mg | This compound 600 mg |
| NASH Resolution without Worsening of Fibrosis (%) | 5.0% (2/40) | 19.2% (15/78) | 16.7% (13/78) |
| Fibrosis Improvement (≥1 stage) without Worsening of NASH (%) | 17.5% (7/40) | 21.3% (17/80) | 29.5% (23/78) |
| Change in Liver Triglycerides (%) | -0.1 | -1.8 | -3.2 |
| Change in Alanine Aminotransferase (ALT) (IU/L) | -10.3 | -24.4 | -29.1 |
Data sourced from the ARREST clinical trial.[2][3]
Table 2: Fibrosis Improvement in the ARMOR Study Open-Label Part
| Assessment Method | Treatment Duration < 48 weeks | Treatment Duration ≥ 48 weeks |
| NASH-CRN (≥1 stage improvement, %) | 25% | 39% |
| Ranked Pair Assessment (Improved, %) | 43% | 61% |
| Digital Pathology (Ph-FCS Reduction, %) | 54% | 100% |
| Digital Pathology (Substantial Ph-FCS Reduction, %) | 21% | 65% |
Data from the open-label part of the ARMOR study.[9][12]
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the research of this compound's effects.
Measurement of SCD1 Activity
A direct enzymatic assay is used to quantify SCD1 activity in liver microsomes.
-
Objective: To determine the rate of conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
-
Protocol:
-
Microsome Isolation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, where SCD1 is located.
-
Reaction Mixture: Isolated microsomes are incubated with a reaction buffer containing a radiolabeled substrate (e.g., [1-14C] stearoyl-CoA), NADH, and other cofactors.
-
Incubation: The reaction is carried out at 37°C for a defined period.
-
Lipid Extraction: The reaction is stopped, and total lipids are extracted.
-
Separation and Quantification: The fatty acid methyl esters are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to distinguish between the saturated and monounsaturated forms. The radioactivity in the respective fractions is quantified using a scintillation counter.
-
Data Analysis: SCD1 activity is expressed as the amount of monounsaturated fatty acid formed per unit of time per milligram of microsomal protein.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is employed to measure the mRNA levels of genes involved in fatty acid metabolism, fibrosis, and inflammation.
-
Objective: To quantify the relative expression of target genes such as SCD1, PPARG, COL1A1, and ACTA2.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from liver tissue or cultured cells using a suitable method (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target and reference genes (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.
-
Protein Expression Analysis by Western Blot
Western blotting is used to detect and quantify the levels of specific proteins.
-
Objective: To measure the protein levels of SCD1, α-SMA (a marker of hepatic stellate cell activation), and other relevant proteins.
-
Protocol:
-
Protein Extraction: Total protein is extracted from liver tissue or cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Histological Analysis of Liver Biopsies
Liver biopsy samples are histologically assessed to evaluate the severity of NASH and fibrosis.
-
Objective: To stage the degree of fibrosis and grade the necroinflammatory activity in the liver.
-
Protocol:
-
Tissue Processing: Liver biopsy specimens are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: The sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with a collagen-specific stain such as Masson's trichrome or Sirius Red to visualize fibrosis.
-
Microscopic Examination: A pathologist examines the stained slides under a microscope.
-
Scoring: The severity of steatosis, lobular inflammation, and hepatocellular ballooning are graded to calculate the NAFLD Activity Score (NAS). Fibrosis is staged according to the NASH Clinical Research Network (CRN) scoring system.[6][13][14][15]
-
Fibrosis Stage 0: No fibrosis.
-
Fibrosis Stage 1: Perisinusoidal or periportal fibrosis.
-
Fibrosis Stage 2: Perisinusoidal and periportal fibrosis.
-
Fibrosis Stage 3: Bridging fibrosis.
-
Fibrosis Stage 4: Cirrhosis.
-
-
Digital Pathology (Optional): Stained slides can be digitized, and image analysis algorithms can be used for a more quantitative assessment of fibrosis (e.g., Phenotypic Fibrosis Composite Severity score).[9]
-
Conclusion
This compound's mechanism of action, centered on the partial inhibition of SCD1 and the modulation of key metabolic and signaling pathways, provides a strong rationale for its development as a treatment for NASH. The quantitative data from clinical trials demonstrate its potential to reduce liver fat, resolve steatohepatitis, and improve fibrosis. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and other emerging therapies for fatty liver disease.
References
- 1. Galmed reports results from the Open-Label part of the ARMOR study showing improvements in histology, imaging, and biomarkers with this compound [prnewswire.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 6. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound in NASH Phase 3; Expanded Access [natap.org]
- 10. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Galmed Touts Strong Phase III NASH Data for this compound - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
- 14. Diagnostic Modalities for Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, and Associated Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
Aramchol's Mechanism of Action and Potential Off-Target Effects in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol (B1665158) is a novel synthetic fatty acid-bile acid conjugate, specifically arachidyl-amido cholanoic acid, currently under investigation as a first-in-class, liver-targeted Stearoyl-CoA Desaturase 1 (SCD1) modulator for the treatment of non-alcoholic steatohepatitis (NASH) and fibrosis.[1][2][3] Its primary mechanism of action is the downregulation of SCD1, a key enzyme in hepatic lipogenesis.[4][5][6] This guide provides an in-depth technical overview of this compound's effects in liver cells, focusing on its on-target mechanism and the current understanding of its potential off-target effects.
Primary On-Target Effect: SCD1 Downregulation
The central mechanism of this compound's action in liver cells is the downregulation of Stearoyl-CoA Desaturase 1 (SCD1).[4][5][6] SCD1 is a critical enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][4][7] By downregulating SCD1, this compound initiates a cascade of beneficial metabolic changes within hepatocytes and hepatic stellate cells (HSCs).
Studies have demonstrated that the anti-fibrotic and anti-steatotic effects of this compound are phenocopied by SCD1 knockdown, and these effects are abrogated when SCD1 is overexpressed, providing strong evidence for its on-target activity.[5][8]
Downstream Signaling Pathways and Cellular Effects
The inhibition of SCD1 by this compound triggers a series of downstream events that collectively contribute to its therapeutic potential in NASH. These effects are considered part of its on-target mechanism.
Lipid Metabolism Modulation
-
Reduced Lipogenesis: By downregulating SCD1, this compound decreases the synthesis of MUFAs, which are essential components of triglycerides and cholesterol esters. This leads to a reduction in de novo lipogenesis and hepatic fat accumulation.[5][6][9]
-
Increased Fatty Acid Oxidation: The modulation of hepatic lipid metabolism by this compound includes an increase in fatty acid β-oxidation, effectively promoting the "burning" of fat in hepatocytes.[4][8][10][11]
Anti-Fibrotic Effects in Hepatic Stellate Cells (HSCs)
This compound exerts direct anti-fibrotic effects on HSCs, the primary collagen-producing cells in the liver.[2][8]
-
Inhibition of HSC Activation: In both the human HSC line (LX-2) and primary human HSCs, this compound has been shown to reduce the expression of key fibrogenic markers such as α-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) and collagen type I alpha 1 (COL1A1).[8]
-
Induction of PPARγ: this compound treatment leads to the induction of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) mRNA and protein.[8][12] PPARγ is known to have anti-fibrotic effects in the liver.
Modulation of AMPK and mTORC1 Signaling
This compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) in hepatocytes.[4][13] This dual regulation plays a crucial role in its effects on both glucose and lipid metabolism.
-
AMPK Activation: Activated AMPK enhances catabolic pathways, including fatty acid oxidation and oxidative phosphorylation.[4][13]
-
mTORC1 Inhibition: Inhibition of mTORC1 suppresses anabolic processes such as de novo lipogenesis and gluconeogenesis.[4][13]
Improvement of Glucose Homeostasis
Clinical and preclinical data indicate that this compound improves glycemic control.[1] This effect is attributed to the activation of AMPK and inhibition of mTORC1, leading to reduced gluconeogenesis and improved insulin (B600854) sensitivity.[4][13]
Potential Off-Target Effects: Current Understanding
This compound is designed to be a liver-targeted drug. To date, extensive preclinical and clinical studies have not revealed significant off-target effects. Long-term, high-dose animal toxicology studies have demonstrated a favorable safety profile with no significant adverse events noted.[4]
A recent proteomics analysis of plasma samples from the Phase 3 ARMOR study identified a 70-protein pharmacodynamic biomarker signature. The changes in these biomarkers were reported to confirm on-target biological activity and suggest broader disease-modifying capabilities in cardiometabolic and inflammatory conditions, consistent with the known downstream effects of SCD1 modulation.[14][15] While this data has not been fully published, the initial reports do not indicate unexpected off-target activities.
It is important to note that the absence of evidence for off-target effects is not definitive proof of their non-existence. Comprehensive selectivity profiling, such as kinome scanning or broad ligand binding assays, would be required to definitively rule out interactions with other molecular targets. However, based on the currently available public data, this compound appears to exert its therapeutic effects primarily through the on-target downregulation of SCD1.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Effects of this compound on Gene and Protein Expression in Liver Cells
| Cell Type | Treatment | Target | Effect | Reference |
| LX-2 (human HSC line) | 10 μM this compound | SCD1 mRNA | Significantly reduced | [8] |
| Primary human HSCs | 10 μM this compound | SCD1 mRNA | Significantly reduced | [8] |
| LX-2 (human HSC line) | 10 μM this compound | PPARG mRNA | Significantly induced | [8] |
| Primary human HSCs | 10 μM this compound | PPARG mRNA | Significantly induced | [8] |
| LX-2 (human HSC line) | 10 μM this compound | ACTA2 mRNA | Significantly reduced | [8] |
| LX-2 (human HSC line) | 10 μM this compound | COL1A1 mRNA | Significantly reduced | [8] |
| Murine primary hepatocytes | 20 µM this compound (48h) | SCD1 protein | Markedly reduced | [4] |
| Murine primary hepatocytes | 20 µM this compound (48h) | p-AMPK | Increased | [1] |
| Murine primary hepatocytes | 20 µM this compound (48h) | p-p70S6K, p-S6 | Reduced | [1] |
Table 2: Clinical Efficacy of this compound in NASH Patients (ARMOR Study - Open-Label Part)
| Parameter | Treatment | Duration | Result | Reference |
| Fibrosis Improvement (≥1 stage) | 300 mg BID | 24, 48, or 72 weeks | 60.0% of patients (n=20) | [16][17] |
| Fibrosis Improvement (≥1 stage) | 300 mg BID | ≥48 weeks | 61% of subjects (ranked assessment) | [7][18] |
| Alanine Aminotransferase (ALT) | 300 mg BID | Not specified | Significant reduction | [16][17] |
| Aspartate Aminotransferase (AST) | 300 mg BID | Not specified | Significant reduction | [16][17] |
| Fibrosis-4 (FIB-4) | 300 mg BID | Not specified | Significant reduction | [16][17] |
| Procollagen 3 N-terminal propeptide (Pro-C3) | 300 mg BID | Not specified | Significant reduction | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture
-
LX-2 Human Hepatic Stellate Cell Line:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1][19]
-
Passaging: When cells reach 80-90% confluency, wash with 1X PBS, detach with TrypLE Express or a similar reagent, neutralize with culture medium, centrifuge, and resuspend in fresh medium for plating.[1][16]
-
-
Primary Human Hepatocytes:
-
Isolation: Typically isolated from human liver tissue via a two-step collagenase perfusion method.[8][9][20]
-
Culture: Cultured on various matrix compositions to maintain optimal phenotypic gene expression. Specific plating and growth media are used as per the supplier's or established protocols.[5][21]
-
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells using a suitable reagent like TRIzol.[19]
-
Reverse Transcription: cDNA is synthesized from the extracted RNA.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for targets such as SCD1, PPARG, ACTA2, and COL1A1, with a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA levels are quantified using the ΔΔCq method.[22][23][24]
Protein Analysis (Western Blot)
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., SCD1, p-AMPK, AMPK, p-S6, S6), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescent substrate and an imaging system.[25]
Collagen Secretion Assay
-
Sample Collection: Conditioned media from cell cultures is collected.
-
Quantification: Soluble collagen in the media is quantified using a commercially available kit, such as the Sircol Assay Kit, which is based on the specific binding of the dye Sirius Red to collagen.[15][26][27] Alternatively, methods involving the precipitation of collagen followed by quantification can be used.[6]
Visualizations
Signaling Pathways
Caption: this compound's primary and downstream signaling effects in liver cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects in vitro.
Conclusion
This compound is a promising therapeutic candidate for NASH with a well-defined on-target mechanism of action centered on the downregulation of SCD1 in the liver. This primary effect instigates a cascade of beneficial downstream events, including the modulation of lipid and glucose metabolism and direct anti-fibrotic actions, which are mediated through key signaling pathways such as AMPK and PPARγ. Based on currently available public data, there is no significant evidence to suggest that this compound has off-target effects that contribute to its therapeutic profile or cause adverse events. Future research involving broad-panel screening assays will be necessary to definitively confirm the selectivity of this compound. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the molecular and cellular basis of this compound's activity in liver cells.
References
- 1. LX-2 cell culture [bio-protocol.org]
- 2. 2.6. Collagen secretion assays [bio-protocol.org]
- 3. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Throughput Assay for Collagen Secretion Suggests an Unanticipated Role for Hsp90 in Collagen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galmed reports results from the Open-Label part of the ARMOR study showing improvements in histology, imaging, and biomarkers with this compound [prnewswire.com]
- 8. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 9. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 12. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. galmedpharma.com [galmedpharma.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 2.5. TM cell collagen secretion [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. emjreviews.com [emjreviews.com]
- 18. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 19. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Primary Human Suspension Hepatocytes Culture Protocol [merckmillipore.com]
- 22. Increased expression of the gene encoding stearoyl-CoA desaturase 1 in human bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Aramchol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol (arachidyl amido cholanoic acid) is a synthetic fatty acid-bile acid conjugate investigated for its therapeutic potential in metabolic and fibrotic liver diseases, particularly non-alcoholic steatohepatitis (NASH).[1][2] As a modulator of hepatic lipid metabolism, its primary mechanism of action involves the downregulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid synthesis.[3][4] This application note provides a detailed protocol for the dissolution and use of this compound in in vitro cell culture experiments to study its effects on cellular processes such as fibrogenesis and lipid metabolism.
Data Presentation
The following table summarizes the key quantitative data for the preparation and application of this compound in cell culture experiments.
| Parameter | Value | Unit | Source(s) |
| Physical Properties | |||
| Molecular Weight | 702.1 | g/mol | [5][6] |
| Purity | >98% (by HPLC) | % | [5] |
| Solubility | |||
| DMSO | 20 - 53.33 | mg/mL | [5][6] |
| (up to 75.96) | mM | [5] | |
| DMF | 30 | mg/mL | [6] |
| Ethanol | 20 | mg/mL | [6] |
| Stock Solution | |||
| Recommended Solvent | DMSO | - | [3] |
| Recommended Concentration | 10 | mM | [3] |
| Storage | -20 | °C | [6] |
| Working Solution | |||
| Recommended Diluent | Serum-free cell culture medium | - | [3] |
| Typical Working Concentrations | 5 - 10 | µM | [3][7] |
| Incubation Times | 24 - 48 | hours | [3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (FW: 702.1 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.7021 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder to achieve a final concentration of 10 mM. For 0.7021 mg of this compound, add 100 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[6]
Treatment of Cells with this compound
This protocol outlines the procedure for treating cultured cells, such as hepatic stellate cells (e.g., LX-2 cell line) or primary hepatocytes, with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell type and duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Serum Starvation (Optional but Recommended): Before treatment, it is often recommended to synchronize the cells by serum starvation. Aspirate the complete medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add serum-free medium and incubate for a period of 12-24 hours.[7]
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound (e.g., 5 µM and 10 µM) by diluting the stock solution in serum-free cell culture medium.[3] For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of serum-free medium.
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest this compound concentration to an equal volume of serum-free medium.
-
-
Cell Treatment:
-
Aspirate the starvation medium from the cells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be harvested for various downstream analyses, such as:
-
Gene Expression Analysis (qPCR): To measure changes in mRNA levels of fibrotic markers (e.g., COL1A1, ACTA2) and key targets (SCD1, PPARG).[3][4]
-
Protein Analysis (Western Blot): To assess changes in protein levels of SCD1, α-SMA, and PPARγ.[7]
-
Collagen Secretion (ELISA): To quantify the amount of secreted collagen (e.g., COL1A1) in the cell culture medium.[3]
-
Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic effects of this compound at the tested concentrations.
-
Visualizations
This compound's Anti-Fibrotic Signaling Pathway in Hepatic Stellate Cells
References
- 1. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 2. emjreviews.com [emjreviews.com]
- 3. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 246529-22-6 | MOLNOVA [molnova.com]
- 6. caymanchem.com [caymanchem.com]
- 7. galmedpharma.com [galmedpharma.com]
Application Notes and Protocols for the Use of Aramchol in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol is a novel synthetic fatty acid-bile acid conjugate designed to treat non-alcoholic steatohepatitis (NASH). Its primary mechanism of action involves the modulation of hepatic lipid metabolism, primarily through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[1][2] This document provides detailed application notes and protocols for the treatment of primary human hepatocytes with this compound, based on currently available preclinical data. The information herein is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on hepatocyte function.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on primary hepatocytes.
Table 1: Effect of this compound on Gene Expression in Primary Human Hepatocytes [1]
| Concentration | Treatment Duration | Target Gene | Effect |
| 5 µM | 24 hours | SCD1 mRNA | Dose-dependent downregulation |
| 10 µM | 24 hours | SCD1 mRNA | Significant downregulation |
| 5 µM | 48 hours | SCD1 mRNA | Dose-dependent downregulation |
| 10 µM | 48 hours | SCD1 mRNA | Significant downregulation |
| 5 µM | 24 hours | PPARG mRNA | Dose-dependent upregulation |
| 10 µM | 24 hours | PPARG mRNA | Significant upregulation |
| 5 µM | 48 hours | PPARG mRNA | Dose-dependent upregulation |
| 10 µM | 48 hours | PPARG mRNA | Significant upregulation |
Table 2: Effect of this compound on Protein Expression and Signaling in Murine Primary Hepatocytes [3][4]
| Concentration | Treatment Duration | Target | Effect |
| 20 µM | 48 hours | SCD1 Protein | Reduced expression |
| 20 µM | 48 hours | p-AMPK/AMPK ratio | Increased |
| 20 µM | 48 hours | p-p70S6K/p70S6K ratio | Decreased |
| 20 µM | 48 hours | p-S6/S6 ratio | Decreased by ~80% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from a study that utilized this compound for cell culture experiments.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound by dissolving 70 mg of this compound in 1 mL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Primary Human Hepatocytes with this compound
This protocol provides a general guideline for treating primary human hepatocytes with this compound to assess its effects on gene expression.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
-
Collagen-coated cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate primary human hepatocytes on collagen-coated plates at a desired density according to your standard laboratory protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).
-
Preparation of Treatment Media:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in hepatocyte culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration group.[5]
-
-
Treatment:
-
Carefully aspirate the existing culture medium from the hepatocyte monolayer.
-
Gently add the prepared treatment media (containing different concentrations of this compound or vehicle control) to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Gene Expression Analysis: Isolate RNA for quantitative real-time PCR (qRT-PCR) to measure the expression of target genes like SCD1 and PPARG.
-
Protein Analysis: Lyse cells to extract protein for Western blotting to analyze the expression and phosphorylation status of proteins in signaling pathways like AMPK and mTOR.
-
Cytotoxicity Assays: Perform assays such as MTT or LDH release to assess the effect of this compound on cell viability.
-
Lipid Accumulation: Stain cells with lipid-specific dyes like BODIPY or Oil Red O to visualize and quantify intracellular lipid content.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in hepatocytes.
Caption: General experimental workflow for this compound treatment.
Discussion and Recommendations
Based on the available data, an optimal concentration range for initial in vitro studies with this compound on primary human hepatocytes is between 5 µM and 10 µM . At these concentrations, this compound has been shown to effectively modulate the expression of its primary target, SCD1, and the related nuclear receptor, PPARG, in a dose-dependent manner without reported cytotoxicity.[1]
For studies investigating downstream signaling events, such as the activation of AMPK and inhibition of mTOR pathways, a concentration of 20 µM has been used effectively in murine primary hepatocytes.[3] Researchers should consider this concentration for similar mechanistic studies in human hepatocytes, while also performing cytotoxicity assays to ensure cell viability.
It is highly recommended that researchers establish a full dose-response curve for this compound in their specific experimental system. This should include a cytotoxicity assay (e.g., MTT or LDH) to determine the maximum non-toxic concentration. Furthermore, functional assays, such as the quantification of lipid accumulation using BODIPY staining, should be performed across a range of concentrations to determine the optimal effective dose for reducing steatosis in vitro.
The provided protocols and data serve as a starting point for investigating the effects of this compound. The optimal concentration and treatment duration will ultimately depend on the specific research question and the experimental model being used.
References
- 1. Modeling human hepatic steatosis in pluripotent stem cell-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. galmedpharma.com [galmedpharma.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Aramchol in a Methionine and Choline Deficient (MCD) Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Aramchol (B1665158) in a methionine and choline (B1196258) deficient (MCD) mouse model of non-alcoholic steatohepatitis (NASH). The protocols are based on established preclinical studies and are intended to facilitate the investigation of this compound's therapeutic effects and mechanisms of action.
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and fibrosis.[1] The methionine and choline deficient (MCD) diet is a widely used nutritional model in mice to induce a NASH-like phenotype, including steatohepatitis and fibrosis.[1][2] this compound (arachidyl-amido cholanoic acid) is a novel synthetic fatty acid-bile acid conjugate that has shown promise in treating NASH.[3][4] It primarily acts by down-regulating stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism, and by increasing the flux through the transsulfuration pathway, which enhances the production of the antioxidant glutathione (B108866) (GSH).[1][4] These actions collectively reduce lipotoxicity, oxidative stress, and fibrosis.[3][5]
This document outlines the detailed protocols for inducing NASH in mice using an MCD diet and for the subsequent administration of this compound to study its effects on liver pathology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to MCD diet-fed mice. The data is presented as relative fold changes or concentrations, providing a clear comparison between control, MCD, and this compound-treated groups.
Table 1: Effect of this compound on Hepatic Lipid Metabolism in MCD-Fed Mice
| Metabolite/Protein | MCD vs. Control (Fold Change, log₂) | MCD + this compound vs. MCD (Effect) | Reference |
| Lipids | |||
| Fatty Acids (FAs) | Increased | Normalized | [1] |
| Monounsaturated FAs (MUFAs) | Decreased | Further Decreased | [1] |
| Triglycerides (TGs) | Increased | Decreased | [1] |
| Oxidized FAs (oxFA) | Increased | Normalized | [1] |
| Proteins | |||
| SCD1 | Decreased | Further Decreased | [1] |
| CD36 | Increased | No significant change | [1] |
| CPT1A | Increased | No significant change | [1] |
Table 2: Effect of this compound on Oxidative Stress Markers in MCD-Fed Mice
| Metabolite/Ratio | MCD vs. Control (Effect) | MCD + this compound vs. MCD (Effect) | Reference |
| Glutathione (GSH) | Decreased | Normalized | [1] |
| Oxidized Glutathione (GSSG) | Increased | --- | [1] |
| GSH/GSSG Ratio | Decreased | Normalized | [1] |
| 2-Aminobutyric acid | Unchanged | Markedly Increased (3-fold) | [1] |
Table 3: Effect of this compound on Liver Injury and Fibrosis in MCD-Fed Mice
| Marker | MCD vs. Control (Effect) | MCD + this compound vs. MCD (Effect) | Reference |
| Alanine Aminotransferase (ALT) | Markedly Increased | Trend towards non-significant increase | [1] |
| Aspartate Aminotransferase (AST) | Markedly Increased | Trend towards non-significant increase | [1] |
| Collagen Type I Alpha 1 (COL1A1) | Increased | Decreased to near control levels | [1] |
Experimental Protocols
Animal Model and Diet
-
Animal Strain: C57BL/6J mice are commonly used for this model.[2][6]
-
Diet: A diet deficient in choline and containing 0.1% methionine (0.1MCD) is used to induce NASH.[1] A control group should be maintained on a regular diet.[1] The 0.1MCD diet has been shown to induce steatosis, inflammation, and fibrosis comparable to a diet completely devoid of methionine and choline, but without the significant weight loss associated with the latter.[1][2]
-
Duration: Mice are typically fed the 0.1MCD diet for 4 weeks to develop steatohepatitis and fibrosis.[1][4]
This compound Administration
-
Dosage: this compound is administered at a dose of 5 mg/kg/day.[1][4]
-
Administration Route: While not explicitly stated in the provided search results, oral gavage is a common method for administering drugs in mouse studies.
-
Treatment Period: In the described studies, this compound administration begins after the initial 2 weeks of the MCD diet and continues for the remaining 2 weeks of the study.[1][4]
Sample Collection and Analysis
-
Sample Types: Liver and serum are the primary samples collected for analysis.[1][4]
-
Histological Analysis: Liver tissue should be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general morphology, Sirius Red or Masson's trichrome for fibrosis) to assess steatosis, inflammation, and collagen deposition.[1][7]
-
Biochemical Analysis: Serum levels of liver enzymes such as ALT and AST should be measured to assess liver injury.[1]
-
Metabolomics and Proteomics: Liver and serum samples can be subjected to metabolomic and proteomic analyses to determine the relative abundance of various metabolites (e.g., fatty acids, glutathione) and proteins (e.g., SCD1, CPT1A).[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in the MCD mouse model.
This compound's Mechanism of Action in the MCD Model
References
- 1. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Histological Analysis of Liver Fibrosis in Aramchol-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histological analysis of liver fibrosis in preclinical animal models treated with Aramchol (B1665158). This compound (arachidyl amido cholanoic acid) is a novel synthetic fatty acid-bile acid conjugate designed to treat non-alcoholic steatohepatitis (NASH), now known as metabolic dysfunction-associated steatohepatitis (MASH), by modulating hepatic lipid metabolism.[1][2] Its primary mechanism involves the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid synthesis.[3][4] This modulation has demonstrated direct anti-fibrotic effects on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[2][3]
The following sections detail this compound's mechanism of action, summarize key quantitative data from animal studies, and provide detailed protocols for essential histological assessments.
Mechanism of Action: this compound's Anti-Fibrotic Effect
This compound exerts a dual anti-fibrotic effect by targeting both hepatocytes and hepatic stellate cells (HSCs). In hepatocytes, this compound downregulates SCD1, which reduces steatosis.[3] In HSCs, this compound's inhibition of SCD1 and induction of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) leads to a reduction in the expression of key fibrogenic genes, such as Collagen Type I Alpha 1 (COL1A1) and Alpha-Smooth Muscle Actin (ACTA2), thereby attenuating fibrogenesis.[3] This dual mechanism addresses both the metabolic drivers and the cellular effectors of liver fibrosis.
Caption: this compound's dual mechanism of action on hepatocytes and hepatic stellate cells.
Application Note 1: Analysis in a Methionine-Choline Deficient (MCD) Diet Mouse Model
The MCD diet model is a widely used nutritional model to induce NASH in rodents. It rapidly causes steatosis, inflammation, hepatocyte necrosis, and fibrosis, mimicking key histological features observed in human NASH.[1]
Experimental Workflow
The typical workflow for evaluating an anti-fibrotic agent like this compound in a diet-induced model involves several key stages, from model induction and treatment to tissue processing and quantitative analysis.
Caption: General experimental workflow for histological analysis in animal models.
Quantitative Data Summary
In a study utilizing a 0.1% methionine and choline-deficient (0.1MCD) diet mouse model, this compound treatment (5 mg/kg/day for the final 2 weeks of a 4-week diet) resulted in significant improvements in liver histology and reductions in fibrotic markers.[5]
| Histological Marker | Staining Method | Result in 0.1MCD + this compound vs. 0.1MCD + Vehicle | Reference |
| Collagen Deposition | Sirius Red | 2.3-fold improvement (reduction) | [5] |
| Inflammation (Macrophage) | F4/80 Staining | 3.2-fold improvement (reduction) | [5] |
| Inflammation (Kupffer Cell) | CD64 Staining | 5.0-fold improvement (reduction) | [5] |
| Collagen Type 1 Protein | Western Blot | Decreased to levels not significantly different from control diet | [5] |
Application Note 2: Analysis in Biliary Fibrosis Mouse Models
To assess the efficacy of this compound in cholestatic liver diseases, models such as the Mdr2 knockout (Mdr2-/-) mouse and the 3,5-diethoxycarbonyl-1,4-dihydropyridine (DDC) diet-induced model are employed. These models develop significant biliary fibrosis and inflammation.[6]
Quantitative Data Summary
This compound meglumine (B1676163) (12.5 mg/kg/day) has been shown to significantly attenuate fibrosis in these models.[6][7]
| Animal Model | Duration of Treatment | Histological Assessment | Result in this compound vs. Vehicle | Reference | | :--- | :--- | :--- | :--- | | Mdr2-/- | 4 weeks | Picrosirius Red Staining (% area) | Statistically significant reduction |[6] | | DDC Diet | 4 weeks | Picrosirius Red Staining (% area) | Statistically significant reduction |[6] | | DDC Diet | 4 weeks | Hydroxyproline Content | Statistically significant reduction |[6] | | DDC Diet | 4 weeks | α-SMA Staining (Myofibroblast activation) | Significant reduction |[7] |
Detailed Experimental Protocols
The following protocols are standardized methods for the histological assessment of liver fibrosis.
Protocol 1: Picrosirius Red Staining for Collagen Quantification
This method is used to stain collagen fibers, allowing for the quantification of fibrosis. Under polarized light, thicker, more mature collagen fibers appear red-orange, while thinner, newly formed fibers appear greenish-yellow.
Materials:
-
Paraffin-embedded liver sections (4-5 µm)
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Weigert's hematoxylin (B73222)
-
Picro-Sirius Red Solution (0.1% Direct Red 80 in saturated aqueous picric acid)[8]
-
Acidified water (e.g., 0.5% acetic acid)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in running tap water.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert's hematoxylin for 5-8 minutes to visualize cell nuclei.
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate briefly in 1% acid alcohol if needed, then "blue" in Scott's tap water substitute or running water.
-
-
Collagen Staining:
-
Dehydration and Mounting:
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in xylene: 2 changes, 5 minutes each.
-
Coverslip with a permanent mounting medium.
-
Image Analysis:
-
Digitize stained slides using a whole-slide scanner.
-
Use image analysis software (e.g., Histoquant, ImageJ) to quantify the collagen proportionate area (CPA).[8]
-
CPA is calculated as the total area of Sirius Red-positive staining divided by the total tissue area, excluding artifacts and large vascular lumens.
Protocol 2: Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)
This protocol identifies activated hepatic stellate cells, which are key drivers of fibrogenesis and are characterized by the expression of α-SMA.[10]
Materials:
-
Paraffin-embedded or frozen liver sections (4-5 µm)
-
Antigen retrieval buffer (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Peroxide block (e.g., 3% H₂O₂)
-
Protein block (e.g., normal goat serum)
-
Biotinylated secondary antibody (e.g., anti-mouse IgG).[8]
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow Step 1 from the Picrosirius Red protocol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Staining:
-
Incubate sections with peroxide block for 10 minutes to quench endogenous peroxidase activity. Rinse.
-
Apply protein block for 20-30 minutes to prevent non-specific antibody binding.
-
Incubate with the primary anti-α-SMA antibody (at a pre-optimized dilution) for 60 minutes at room temperature or overnight at 4°C. Rinse.
-
Apply the biotinylated secondary antibody for 30 minutes. Rinse.
-
Apply the enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes. Rinse.
-
Apply the DAB chromogen substrate until a brown precipitate is visible (typically 1-5 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain with hematoxylin for 30-60 seconds.
-
Rinse, "blue" in running water, and dehydrate through graded alcohols and xylene.
-
Coverslip with a permanent mounting medium.
-
Image Analysis:
-
Digitize stained slides.
-
Quantify the percentage of the tissue area that is positive for α-SMA staining, typically concentrated in fibrotic septa and around areas of injury.[12]
References
- 1. Galmed Pharmaceuticals Announces Publication of Data on this compound™ Mechanism of Action in Hepatology Communications. Data Will Also Be Presented at AASLD [prnewswire.com]
- 2. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting this compound's Novel Anti-Fibrotic Mechanism of Action - BioSpace [biospace.com]
- 3. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4.4. Sirius Red Staining and α-Smooth Muscle Actin Immunohistochemistry [bio-protocol.org]
- 9. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Immunohistochemical analysis of alpha-SMA and GFAP expression in liver stellate cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocare.net [biocare.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying the Anti-Fibrotic Effects of Aramchol Using Digital Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol is a novel synthetic fatty acid-bile acid conjugate that acts as a partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It is under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1] this compound has demonstrated direct anti-fibrotic effects, and its efficacy is being evaluated in clinical trials where digital pathology plays a crucial role in quantifying changes in liver fibrosis.[2] These application notes provide detailed protocols for utilizing digital pathology to quantitatively assess the anti-fibrotic effects of this compound in liver biopsies.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of SCD1, a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1] By inhibiting SCD1 in hepatic stellate cells (the primary collagen-producing cells in the liver), this compound attenuates fibrogenesis.[1] This inhibition leads to a reduction in the production of extracellular matrix proteins, including collagen.[3] The downstream signaling cascade involves the modulation of pathways such as the PI3K-Akt-mTOR-SREBP1 and Wnt/β-catenin signaling pathways, which are implicated in fibrosis.[3][4]
Caption: this compound's Anti-Fibrotic Mechanism of Action.
Experimental Protocols
Liver Biopsy Sample Preparation
Proper sample preparation is critical for accurate digital pathology analysis.
a. Fixation and Embedding:
-
Immediately fix fresh liver biopsy specimens in 10% neutral buffered formalin for at least 24 hours.[5]
-
Process the fixed tissue through a series of graded ethanol (B145695) solutions for dehydration.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin (B1166041) wax.
b. Sectioning:
-
Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.
-
Float the sections in a warm water bath and mount them on positively charged glass slides.
-
Dry the slides overnight in an oven at 60°C.
Staining Protocols for Collagen Quantification
a. Picrosirius Red (PSR) Staining for Collagen Proportionate Area (CPA):
Picrosirius Red staining, when viewed under polarized light, enhances the natural birefringence of collagen fibers, allowing for their specific visualization and quantification.[6][7]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes (optional, for morphological context).[5]
-
Rinse in running tap water for 10 minutes.
-
Wash in two changes of acidified water (0.5% acetic acid in water).[8]
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (95% and 100%).
-
Clear in xylene.
-
Mount with a synthetic resinous medium.[5]
-
b. Second Harmonic Generation (SHG) Microscopy (Stain-Free):
SHG microscopy is a non-linear optical technique that allows for the label-free, high-resolution imaging of fibrillar collagen. This method avoids the variability associated with staining.[9][10]
-
Sample Preparation:
-
Use unstained, deparaffinized tissue sections mounted on glass slides.
-
Digital Image Acquisition and Analysis
a. Whole Slide Imaging (WSI) for PSR-Stained Slides:
-
Scan the PSR-stained slides at high magnification (e.g., 20x or 40x) using a whole slide scanner.
-
Ensure consistent scanner settings (e.g., brightness, contrast, white balance) across all slides to minimize variability.
b. SHG Microscopy Imaging:
-
Use a multiphoton microscope equipped with a femtosecond laser tuned to an appropriate wavelength (e.g., 800-900 nm) for collagen imaging.
-
Acquire SHG images from multiple fields of view across the entire tissue section to ensure representative sampling.
c. Digital Image Analysis Workflow:
Caption: Quantitative Analysis of Liver Fibrosis Workflow.
-
Image Pre-processing: The platform typically performs automated quality control and normalization of images to account for staining and scanning variability.[12]
-
Feature Extraction: The AI algorithm identifies and quantifies various fibrosis-related features, such as:
-
Collagen Proportionate Area (CPA)
-
Fiber thickness and length
-
Fiber orientation and networking
-
Distribution of fibrosis (e.g., pericellular, portal, bridging)
-
-
Phenotypic Fibrosis Composite Severity (Ph-FCS) Score: A continuous score is generated by combining multiple quantified features, providing a more sensitive measure of fibrosis than traditional staging systems.[2][13]
Data Presentation
Quantitative data on the anti-fibrotic effects of this compound should be presented in clearly structured tables to facilitate comparison and interpretation.
Table 1: Quantitative Histological Assessment of Fibrosis Improvement in the ARMOR Study (Open-Label Part)
| Assessment Method | Treatment Duration | Patients with Fibrosis Improvement (%) | Mean Change in Fibrosis Score (±SD) | p-value |
| NASH CRN Staging | < 48 weeks | 25% | - | - |
| ≥ 48 weeks | 39% | - | - | |
| Ranked Paired Assessment | < 48 weeks | 43% | - | - |
| ≥ 48 weeks | 61% | - | - | |
| AI-based Digital Pathology (Ph-FCS Score) | < 48 weeks | 54% (any reduction) | -0.54 (±1.22) | 0.027 |
| 21% (substantial reduction) | ||||
| ≥ 48 weeks | 100% (any reduction) | -1.72 (±1.02) | <0.0001 | |
| 65% (substantial reduction) |
Data synthesized from multiple sources.[2][6] Any reduction in Ph-FCS defined as ≥0.3 absolute reduction. Substantial reduction defined as ≥25% relative reduction.
Table 2: Fibrosis Improvement in the Phase IIb ARREST Study (52 Weeks)
| Treatment Group | Fibrosis Improvement by ≥1 Stage without Worsening of NASH (%) | Odds Ratio (95% CI) vs. Placebo |
| Placebo | 17.5% | - |
| This compound 400 mg | 21.3% | - |
| This compound 600 mg | 29.5% | 1.88 (0.7 - 5.0) |
Data from the ARREST clinical trial.[1][14]
Conclusion
References
- 1. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β1 promotes SCD1 expression via the PI3K-Akt-mTOR-SREBP1 signaling pathway in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in NASH Phase 3; Expanded Access [natap.org]
- 6. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA Desaturase 1 Promotes Pulmonary Fibrosis via Transforming Growth Factor-β1 Activated Smad Signaling Pathway - 대한결핵및호흡기학회 추계학술발표초록집 - 대한결핵 및 호흡기학회 - KISS [kiss.kstudy.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase 2 Data for Galmed Pharmaceutical's this compound™ in Non-Alcoholic Steatohepatitis (NASH) Presented During Late-Breaking Abstract Oral Session of The Liver Meeting® 2018 [prnewswire.com]
- 11. Galmed Touts Strong Phase III NASH Data for this compound - BioSpace [biospace.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Results of Galmed's Phase 2b ARREST Trial of this compound Published in Nature Medicine [prnewswire.com]
Application Notes and Protocols for Assessing Aramchol Efficacy in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aramchol is a novel fatty acid-bile acid conjugate in development for the treatment of non-alcoholic steatohepatitis (NASH). Its primary mechanism of action is the modulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[1][2] Inhibition of SCD1 by this compound leads to a reduction in hepatic steatosis, inflammation, and fibrosis, the three main histological hallmarks of NASH.[3] This document provides detailed application notes and protocols for the analysis of key biomarkers to assess the efficacy of this compound in preclinical models of NASH, with a focus on the widely used methionine and choline (B1196258) deficient (MCD) diet model.
Key Biomarkers for this compound Efficacy Assessment
The efficacy of this compound in preclinical studies can be evaluated through a panel of biomarkers that reflect its impact on different aspects of NASH pathology:
-
Hepatic Steatosis: Analysis of liver lipid content.
-
Inflammation: Quantification of inflammatory cell infiltration and markers.
-
Fibrosis: Measurement of collagen deposition and expression of fibrogenic genes.
-
Gene Expression: Analysis of target engagement (SCD1) and downstream pathways (e.g., PPARγ).
Data Presentation: Summary of Preclinical Efficacy Data
The following tables summarize the quantitative effects of this compound in preclinical studies, primarily in the MCD mouse model of NASH.
Table 1: Effect of this compound on Hepatic Fibrosis and Inflammation in MCD Mouse Model
| Biomarker | Treatment Group | Dosage | Duration | % Reduction vs. Control | Reference |
| Fibrosis | |||||
| Sirius Red Staining | This compound | 5 mg/kg/day | 2 weeks | 70% | [4] |
| Inflammation | |||||
| F4/80 (Macrophage marker) | This compound | 5 mg/kg/day | 2 weeks | 65% | [4] |
| CD64 (Macrophage marker) | This compound | 5 mg/kg/day | 2 weeks | 80% | [4] |
Table 2: Effect of this compound on Gene Expression in Hepatic Stellate Cells (LX-2 cell line)
| Gene | Treatment Group | Concentration | Duration | Change in mRNA Expression | Reference |
| SCD1 | This compound | 10 µM | 24-48 hours | Significantly Reduced | [5][6] |
| PPARG (PPARγ) | This compound | 10 µM | 24-48 hours | Significantly Induced | [5][6] |
| ACTA2 (α-SMA) | This compound | 10 µM | 24-48 hours | Significantly Reduced | [5] |
| COL1A1 | This compound | 10 µM | 24-48 hours | Significantly Reduced | [5] |
Experimental Protocols
Quantification of Hepatic Fibrosis by Sirius Red Staining
Principle: Picro-Sirius Red staining is a method used for the visualization of collagen fibers in tissue sections.[7] The strong negative charge of the Sirius Red dye molecules binds to the positive charges of collagen, enhancing its natural birefringence under polarized light, which allows for quantification of fibrosis.
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize liver sections in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 5 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes at room temperature.[8]
-
-
Washing and Dehydration:
-
Clearing and Mounting:
-
Clear in xylene (2 x 20 seconds).[9]
-
Mount with a synthetic resinous medium.
-
Image Acquisition and Analysis:
-
Acquire images using a bright-field or polarized light microscope.
-
Quantify the red-stained collagen area relative to the total tissue area using image analysis software (e.g., ImageJ). The fibrotic area is typically expressed as a percentage of the total liver section area.
Analysis of Hepatic Lipid Content
Principle: This protocol describes the extraction of total lipids from liver tissue using a modified Folch method, followed by quantification of triglycerides.
Protocol:
-
Tissue Homogenization:
-
Homogenize 50-100 mg of frozen liver tissue in a 2:1 chloroform:methanol solution.[2]
-
-
Lipid Extraction:
-
Incubate the homogenate at room temperature overnight or at 55°C for 1-2 hours to allow for lipid extraction.[2]
-
Centrifuge to pellet the tissue debris.
-
Transfer the lipid-containing supernatant to a new tube.
-
Wash the pellet with 2:1 chloroform:methanol, centrifuge, and combine the supernatants.[2]
-
-
Phase Separation:
-
Add 0.05% sulfuric acid to the combined supernatant to induce phase separation.[2]
-
Vortex vigorously and centrifuge.
-
Collect the lower organic phase containing the lipids.
-
-
Quantification:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipids in a suitable solvent (e.g., 1% Triton X-100 in chloroform).[10]
-
Quantify triglyceride levels using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Principle: qPCR is used to measure the expression levels of specific genes of interest in liver tissue or isolated cells. This protocol outlines the general steps for analyzing the expression of SCD1, PPARG, ACTA2, and COL1A1.
Protocol:
-
RNA Extraction:
-
Extract total RNA from ~30 mg of liver tissue or from cultured cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the expression of a stable reference gene.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's anti-fibrotic mechanism of action in hepatic stellate cells.
Caption: Workflow for quantitative analysis of liver fibrosis using Sirius Red staining.
Caption: Workflow for qPCR-based analysis of target gene expression.
References
- 1. galmedpharma.com [galmedpharma.com]
- 2. Extraction and analysis of liver lipids [protocols.io]
- 3. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 5. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. galmedpharma.com [galmedpharma.com]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. med.emory.edu [med.emory.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: Lentiviral-Mediated Knockdown of SCD1 to Mimic Aramchol's Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol is a novel synthetic fatty acid-bile acid conjugate under investigation for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Its primary mechanism of action involves the downregulation of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in hepatic lipogenesis.[1] SCD1 catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids, and its inhibition leads to a reduction in liver fat, improved insulin (B600854) sensitivity, and anti-inflammatory effects.[1][2] Lentiviral-mediated short hairpin RNA (shRNA) knockdown of SCD1 offers a powerful in vitro tool to mimic the pharmacological effects of this compound, enabling detailed investigation of its downstream cellular and molecular consequences. These application notes provide a comprehensive guide to utilizing this technique, including detailed experimental protocols, expected quantitative outcomes, and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published data from studies on this compound and SCD1 knockdown.
Table 1: Effect of this compound on Liver Fat Content in NAFLD Patients
| Treatment Group | Mean Change in Liver Fat Content (%) | Standard Deviation | p-value (vs. Placebo) |
| Placebo | +6.39 | 36.27 | - |
| This compound (300 mg/day) | -12.57 | 22.14 | 0.02 |
Data adapted from Safadi et al., Clinical Gastroenterology and Hepatology, 2014.[2][3] The study involved patients with NAFLD over a 3-month period.
Table 2: Gene Expression Changes Following Lentiviral-Mediated SCD1 Knockdown in Hepatic Cells
| Gene | Biological Process | Expected Change in Expression | Fold Change Range |
| SCD1 | Lipogenesis | Decrease | >70% knockdown |
| FASN | Lipogenesis | Decrease | 1.5 - 3.0 |
| ACC | Lipogenesis | Decrease | 1.5 - 2.5 |
| CPT1A | Fatty Acid Oxidation | Increase | 1.5 - 2.5 |
| ACOX1 | Fatty Acid Oxidation | Increase | 1.2 - 2.0 |
| p-AMPK/AMPK | Cellular Energy Sensing | Increase | 1.5 - 3.0 |
| p-mTOR/mTOR | Cell Growth & Proliferation | Decrease | 1.5 - 2.5 |
Expected changes are based on a compilation of data from multiple in vitro and in vivo studies on SCD1 inhibition.
Experimental Protocols
Protocol 1: Lentiviral-Mediated Knockdown of SCD1 in HepG2 Cells
This protocol describes the transduction of the human hepatoma cell line HepG2 with lentiviral particles carrying an shRNA targeting SCD1.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
DMEM, high glucose (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Validated SCD1 shRNA lentiviral particles (and non-targeting control) (e.g., from LipExoGen, Santa Cruz Biotechnology)[4][5]
-
Polybrene (Sigma-Aldrich)
-
Puromycin (B1679871) (Gibco)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
-
RNA extraction kit (Qiagen)
-
cDNA synthesis kit (Bio-Rad)
-
qPCR master mix (Bio-Rad)
-
Primers for SCD1 and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer (Thermo Fisher Scientific)
-
Protease and phosphatase inhibitors (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Primary antibodies against SCD1 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (Thermo Fisher Scientific)
Procedure:
-
Cell Seeding:
-
Lentiviral Transduction:
-
On the day of transduction, thaw the lentiviral particles (SCD1 shRNA and non-targeting control) on ice.
-
Prepare transduction medium by adding Polybrene to fresh complete growth medium to a final concentration of 12 µg/mL.[8][9][10]
-
Aspirate the old medium from the cells and add 1 mL of the transduction medium to each well.
-
Add the appropriate volume of lentiviral particles to achieve a Multiplicity of Infection (MOI) of 10-20. Perform a titration experiment to determine the optimal MOI for your specific viral batch and cells.
-
Incubate the cells with the lentivirus for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Puromycin Selection:
-
After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.
-
48 hours post-transduction, begin selection by adding fresh medium containing 7 µg/mL puromycin.[8][9][11] It is recommended to perform a kill curve to determine the optimal puromycin concentration for your specific HepG2 cells.[11][12][13]
-
Replace the puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days until non-transduced cells are eliminated.
-
-
Validation of SCD1 Knockdown:
-
Quantitative Real-Time PCR (qPCR):
-
Expand the puromycin-selected cells.
-
Extract total RNA using an RNA extraction kit following the manufacturer's instructions.
-
Synthesize cDNA using a cDNA synthesis kit.
-
Perform qPCR using primers for SCD1 and a housekeeping gene.
-
Calculate the relative expression of SCD1 using the ΔΔCt method, comparing SCD1 shRNA-transduced cells to the non-targeting control.
-
-
Western Blotting:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against SCD1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the SCD1 protein levels to a loading control like β-actin.
-
-
Visualizations
References
- 1. Effects of this compound in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis [termedia.pl]
- 2. galmedpharma.com [galmedpharma.com]
- 3. The fatty acid-bile acid conjugate this compound reduces liver fat content in patients with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated h/m SCD1 shRNA lentivirus — LipExoGen [lipexogen.com]
- 5. scbt.com [scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 8. Critical factors for lentivirus-mediated PRDX4 gene transfer in the HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical factors for lentivirus-mediated PRDX4 gene transfer in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tools.mirusbio.com [tools.mirusbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing NASH in Mice for Aramchol Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for inducing non-alcoholic steatohepatitis (NASH) in mice, a critical step for evaluating the efficacy of therapeutic agents such as Aramchol (B1665158). This document outlines various diet-induced, chemically-induced, and combination models, offering comprehensive protocols and comparative data to assist in selecting the most appropriate model for specific research questions.
Introduction to NASH Mouse Models
Non-alcoholic fatty liver disease (NAFLD) is a spectrum of liver conditions characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. A significant portion of NAFLD patients may progress to NASH, a more severe form of the disease involving inflammation and liver cell damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Mouse models are indispensable for understanding the pathophysiology of NASH and for the preclinical assessment of novel therapeutics like this compound.[1][2] The choice of model is crucial and should align with the specific aspects of human NASH being investigated, such as metabolic syndrome, inflammation, or fibrosis.[1][2]
This compound (arachidyl-amido cholanoic acid) is a novel fatty acid bile acid conjugate that modulates intra-hepatic lipid metabolism.[3] Its mechanism of action involves the inhibition of Stearoyl-CoA desaturase-1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[4][5] By targeting SCD1, this compound is thought to enhance fatty acid oxidation and has been shown to have direct anti-fibrotic effects.[4][5][6]
I. Diet-Induced NASH Models
Diet-induced models are frequently used as they closely mimic the etiological factors of human NASH, such as the consumption of a Western-style diet rich in fats, sugars, and cholesterol.[1][7]
A. Western Diet (WD) Model
The Western Diet model is characterized by high levels of fat and sucrose (B13894) or fructose, often supplemented with cholesterol. This model effectively recapitulates the metabolic syndrome features associated with human NASH.[1][7]
Experimental Protocol: Western Diet-Induced NASH in C57BL/6J Mice
-
Animals: Male C57BL/6J mice, 8-12 weeks of age.
-
Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.[8]
-
Diet:
-
Control Group: Feed a standard chow diet.[7]
-
NASH Group: Feed a Western Diet. A common composition is 40-45% kcal from fat, 41% sucrose, and 1.25-2% cholesterol by weight.[7][9] Alternatively, a diet with 40% fat, 22% fructose, and 2% cholesterol can be used.[8] High-fructose (23.1 g/L) and glucose (18.9 g/L) can also be provided in the drinking water.[9]
-
-
Duration: 16-24 weeks to develop steatohepatitis and fibrosis.[7]
-
This compound Administration: this compound can be administered via oral gavage at a dose of 5 mg/kg/day for a specified treatment period during the NASH induction phase.[4][10]
-
Endpoint Analysis: Monitor body weight and food/water intake regularly. At the end of the study, collect blood for serum analysis of ALT, AST, cholesterol, and triglycerides. Harvest liver tissue for histological analysis (H&E for steatosis, inflammation, and ballooning; Sirius Red or Masson's trichrome for fibrosis) and gene expression studies.[7]
B. Choline-Deficient, L-Amino Acid-Defined (CDAA) High-Fat Diet (CDAHFD) Model
This model rapidly induces severe steatohepatitis and fibrosis. The absence of choline (B1196258) impairs the secretion of very-low-density lipoprotein (VLDL) from the liver, leading to fat accumulation.[11][12]
Experimental Protocol: CDAHFD-Induced NASH in C57BL/6J Mice
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.[11]
-
Housing: Standard housing conditions as described above.
-
Diet:
-
Control Group: A control diet with sufficient choline and methionine.
-
NASH Group: Feed a choline-deficient, L-amino acid-defined diet containing 60% kcal from fat and a low concentration of methionine (e.g., 0.1%).[11]
-
-
Duration: 6-14 weeks is typically sufficient to induce significant fibrosis.[11]
-
This compound Administration: Administer this compound via oral gavage as described in the WD model protocol.
-
Endpoint Analysis: Similar to the WD model, with a particular focus on the assessment of fibrosis severity.
II. Chemically-Induced and Combination NASH Models
Chemical inducers can accelerate the development of NASH, particularly fibrosis.[7][9]
A. Carbon Tetrachloride (CCl₄) Accelerated Western Diet Model
The addition of a low dose of CCl₄, a hepatotoxin, to a WD regimen rapidly induces significant liver fibrosis.[7][9]
Experimental Protocol: WD + CCl₄-Induced NASH in C57BL/6J Mice
-
Animals and Housing: As described for the WD model.
-
Diet:
-
CCl₄ Administration: Starting from the initiation of the WD, administer CCl₄ via intraperitoneal (i.p.) injection. A typical dose is 0.2 µl/g body weight, administered once weekly. Prepare a 10% solution of CCl₄ in corn oil or olive oil.[1][9]
-
This compound Administration: Administer this compound as previously described.
-
Endpoint Analysis: As described for the WD model, with a strong emphasis on quantitative fibrosis assessment (e.g., hydroxyproline (B1673980) content).
B. Streptozotocin (STZ) and High-Fat Diet Model
This model combines a high-fat diet with a low dose of streptozotocin, which induces insulin (B600854) resistance and hyperglycemia, more closely mimicking the metabolic disturbances seen in human NASH.[13][14][15]
Experimental Protocol: Low-Dose STZ and High-Fat Diet-Induced NASH
-
STZ Administration: Administer a single low-dose injection of STZ (e.g., 200 mg/kg, subcutaneous) to neonatal mice.[16]
-
Diet: After weaning (at 4 weeks of age), place the mice on a high-fat diet (e.g., 60% kcal from fat) and provide sucrose-sweetened drinking water.[14][16]
-
Duration: The total duration of the high-fat diet feeding is typically 12 to 18 weeks.[17]
-
This compound Administration: Administer this compound as previously described.
-
Endpoint Analysis: In addition to the standard liver analyses, monitor blood glucose levels and insulin resistance (e.g., HOMA-IR).
Quantitative Data Summary
The following tables summarize key quantitative data from various NASH mouse models to facilitate comparison.
Table 1: Comparison of NASH Induction Models
| Model | Mouse Strain | Diet Composition | Induction Duration | Key Pathological Features |
| Western Diet (WD) | C57BL/6J | 40-45% fat, high sucrose/fructose, 1.25-2% cholesterol | 16-24 weeks | Steatosis, inflammation, ballooning, mild-to-moderate fibrosis, metabolic syndrome.[7] |
| CDAHFD | C57BL/6J | Choline-deficient, 60% fat, low methionine | 6-14 weeks | Severe steatohepatitis, rapid and robust fibrosis.[11] |
| WD + CCl₄ | C57BL/6J | Western Diet + weekly CCl₄ injections (0.2 µl/g) | 8-12 weeks | Accelerated and severe fibrosis, steatohepatitis.[7][9] |
| STZ + HFD | C57BL/6J | High-Fat Diet (60% fat) + neonatal STZ injection | 12-18 weeks | Insulin resistance, hyperglycemia, steatohepatitis, fibrosis.[14][17] |
Table 2: Expected Pathological Scores and Biomarker Levels in Control vs. NASH Mice
| Parameter | Control (Chow) | Western Diet | CDAHFD | WD + CCl₄ | STZ + HFD |
| NAFLD Activity Score (NAS) | 0-1 | 5-7 | 6-8 | 6-8 | 5-7 |
| Fibrosis Stage (0-4) | 0 | 1-2 | 2-4 | 3-4 | 2-3 |
| Serum ALT (U/L) | 20-40 | 100-300 | 200-500 | 200-600 | 150-400 |
| Serum AST (U/L) | 40-80 | 150-400 | 300-700 | 300-800 | 200-500 |
| Liver Triglycerides (mg/g) | 10-20 | 50-150 | 80-200 | 60-180 | 70-190 |
Values are approximate and can vary based on specific protocol and laboratory.
Table 3: Reported Efficacy of this compound in Preclinical NASH Models
| Model Used | This compound Dose | Treatment Duration | Key Efficacy Readouts |
| Methionine- and Choline-Deficient (MCD) Diet | 5 mg/kg/day | 2 weeks | Reduced steatohepatitis and fibrosis; downregulated SCD1.[4][10] |
| 0.1 MCD Diet | Not specified | Not specified | Improved glycolysis/gluconeogenesis in a dose-dependent manner; reduced liver steatosis, fibrosis, and inflammation.[18] |
Visualization of Protocols and Pathways
Experimental Workflow
Caption: Experimental workflow for NASH induction and this compound efficacy testing.
This compound's Mechanism of Action
Caption: this compound's mechanism of action in inhibiting NASH progression.
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse models of nonalcoholic steatohepatitis and their application to new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 4. Role of this compound in steatohepatitis and fibrosis in mice [pubmed.ncbi.nlm.nih.gov]
- 5. investing.com [investing.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis | PLOS One [journals.plos.org]
- 9. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Nonalcoholic Steatohepatitis Induced by Neonatal Streptozotocin Injection and a High-Fat Diet in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. A Mouse Model of Hepatocellular Carcinoma Induced by Streptozotocin and High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA-SEQ ANALYSIS OF LIVER FROM NASH-HCC MODEL MOUSE TREATED WITH STREPTOZOTOCIN-HIGH FAT DIET | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]
- 17. researchgate.net [researchgate.net]
- 18. emjreviews.com [emjreviews.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Aramchol in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramchol is a novel synthetic fatty acid-bile acid conjugate being investigated for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. It is a liver-targeted partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in hepatic lipogenesis.[1][2][3] By downregulating SCD1, this compound modulates lipid metabolism, reducing steatosis, inflammation, and fibrosis in the liver.[4][5][6][7] These application notes provide a detailed overview of the pharmacokinetic and pharmacodynamic modeling of this compound in rodent models, offering standardized protocols for preclinical evaluation.
Pharmacokinetic Profile of this compound in Rodents
While extensive pharmacodynamic data from rodent studies are available, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in rats and mice are not extensively detailed in publicly available literature. Preclinical pharmacokinetic studies are crucial for correlating drug exposure with pharmacological response. One study noted that a 12.5 mg/kg oral dose of this compound meglumine (B1676163) in mice provides a molar equivalent of this compound acid comparable to that in human clinical studies.[8] For reference, human pharmacokinetic data has been published, but direct extrapolation to rodents is not recommended due to species-specific differences in drug metabolism and disposition.[9]
Table 1: Pharmacokinetic Parameters of this compound (Rodent Data Not Available)
| Parameter | Value in Mice | Value in Rats | Notes |
| Cmax | Data not available | Data not available | Maximum plasma concentration. |
| Tmax | Data not available | Data not available | Time to reach maximum plasma concentration. |
| AUC | Data not available | Data not available | Area under the plasma concentration-time curve. |
| t1/2 | Data not available | Data not available | Elimination half-life. |
| Oral Bioavailability | Data not available | Data not available | Fraction of the administered dose that reaches systemic circulation. |
Researchers are advised to conduct in-house pharmacokinetic studies to determine these crucial parameters in their specific rodent models to enable robust PK/PD modeling.
Pharmacodynamic Effects of this compound in Rodent Models
This compound has demonstrated significant efficacy in various rodent models of NASH and liver fibrosis. The primary pharmacodynamic effects observed are the reduction of hepatic steatosis, inflammation, and fibrosis.
Table 2: Summary of this compound's Pharmacodynamic Effects in Rodent Models
| Rodent Model | This compound Dose | Duration of Treatment | Key Pharmacodynamic Endpoints and Findings |
| Methionine and Choline (B1196258) Deficient (MCD) Diet Mice | 1 and 5 mg/kg/day | 2 weeks | - Reduced liver steatosis, inflammation, and fibrosis.[2][10] - Downregulation of SCD1.[6] - Improved glycolysis and gluconeogenesis.[2][10] |
| Mdr2-/- Mice (Biliary Fibrosis) | 12.5 mg/kg/day (this compound meglumine) | 4 weeks | - Attenuated and prevented biliary fibrosis.[8] - Reduced expression of fibrotic and inflammatory markers.[8] |
| Western Diet-Induced NASH Mice | Not specified in available literature | Not specified in available literature | Expected to reduce steatosis, inflammation, and fibrosis based on mechanism of action. |
Signaling Pathway of this compound in Hepatic Stellate Cells
This compound's anti-fibrotic effect is mediated through its action on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
Caption: this compound inhibits SCD1 and upregulates PPARγ, leading to reduced fibrogenic gene expression and attenuation of liver fibrosis.
Experimental Protocols
I. Induction of NASH in Mice using a Methionine and Choline Deficient (MCD) Diet
This model rapidly induces steatohepatitis and fibrosis.[3]
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
MCD diet (e.g., from Research Diets Inc.)
-
Control diet (methionine and choline replete)
-
Standard animal housing facilities
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide mice into a control group and an MCD group.
-
Provide the control group with the control diet and the MCD group with the MCD diet for 4-8 weeks.
-
Monitor body weight and food intake regularly. Note that mice on an MCD diet typically lose weight.[3]
-
At the end of the dietary intervention, collect blood and liver tissue for analysis.
II. Induction of NASH in Mice using a Western Diet
This model mimics the metabolic syndrome associated with human NASH.[1][3]
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Western Diet (high in fat, sucrose, and cholesterol; e.g., Teklad TD.88137)
-
Standard chow diet
-
Drinking water supplemented with fructose (B13574) and glucose (e.g., 42 g/L)
Procedure:
-
Acclimatize mice for one week.
-
Divide mice into a control group (standard chow and plain water) and a Western diet group.
-
Maintain mice on their respective diets for 16-24 weeks to induce NASH with fibrosis.
-
Monitor body weight, food, and water intake.
-
Collect blood and liver tissue for analysis at the end of the study.
III. This compound Dosing and Administration
Formulation:
-
This compound can be formulated for oral gavage. A common vehicle is 1% carboxymethylcellulose. For some studies, this compound meglumine, a salt form, has been used and dissolved in water.[8]
Dosing Regimen:
-
Based on preclinical studies, doses of 1, 5, or 12.5 mg/kg/day are administered via oral gavage.[2][8][10]
-
Treatment is typically initiated after the establishment of NASH pathology and continued for a defined period (e.g., 2-4 weeks).
IV. Assessment of Pharmacodynamic Endpoints
1. Liver Histology:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section at 4-5 µm.
-
Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Stain with Picrosirius Red to visualize and quantify collagen deposition (fibrosis).[2][4]
2. Collagen Quantification (Hydroxyproline Assay):
-
This assay provides a quantitative measure of total collagen content in the liver.
-
Briefly, hydrolyze a known weight of liver tissue in 6N HCl.
-
Neutralize the hydrolysate and react with chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 560 nm and calculate the hydroxyproline (B1673980) concentration against a standard curve.
3. Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from liver tissue using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for genes of interest (e.g., Col1a1, Acta2, Timp1, Tgfb1) and a housekeeping gene for normalization (e.g., Gapdh).[7]
Experimental Workflow for PK/PD Modeling of this compound in a NASH Rodent Model
Caption: A workflow for evaluating the pharmacokinetic and pharmacodynamic properties of this compound in rodent models of NASH.
Conclusion
This compound demonstrates promising anti-steatotic, anti-inflammatory, and anti-fibrotic effects in rodent models of NASH, primarily through the inhibition of SCD1. The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds. A critical aspect of future research will be to establish a clear pharmacokinetic profile of this compound in rodents to enable robust PK/PD modeling and to better translate preclinical findings to the clinical setting.
References
- 1. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 4. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. galmedpharma.com [galmedpharma.com]
- 7. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 8. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Aramchol In Vitro Experiments
Welcome to the technical support center for Aramchol in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a novel fatty acid-bile acid conjugate that primarily acts as a liver-targeted, partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme in hepatic lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[4] By inhibiting SCD1, this compound reduces the synthesis of fatty acids and increases fatty acid β-oxidation.[4] Additionally, this compound has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and activate the AMP-activated protein kinase (AMPK) pathway, contributing to its anti-fibrotic and metabolic effects.[5][6]
Q2: In which cell lines can I test the effects of this compound?
This compound's effects have been studied in various hepatic cell lines. Commonly used models include:
-
LX-2 cells: An immortalized human hepatic stellate cell line used to study anti-fibrotic effects.[5][7]
-
Primary human hepatic stellate cells (phHSCs): Provide a more physiologically relevant model for studying fibrogenesis.[5][7]
-
HepG2 cells: A human hepatoma cell line often used to model hepatic steatosis and lipid metabolism.
-
Primary human hepatocytes (phHeps) and murine primary hepatocytes: Used to investigate effects on lipid and glucose metabolism in a primary cell context.[1][5][6]
Q3: How should I prepare and store this compound for in vitro use?
This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and DMF.[8][9] It is sparingly soluble in aqueous buffers.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C for long-term stability (≥4 years).[8][9] When preparing your working solution, dilute the DMSO stock in your cell culture medium. It is advisable to not store the aqueous working solution for more than one day.[8] The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Based on published studies, a concentration of 10 µM has been shown to be effective in reducing SCD1 mRNA and fibrogenic gene expression in LX-2 and primary human hepatic stellate cells.[5][7] In primary human hepatocytes, both 5 µM and 10 µM concentrations have demonstrated a dose-dependent downregulation of SCD1.[5] For studies in murine primary hepatocytes, a concentration of 20 µM has been used.[1][4][6] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High variability in lipid accumulation assays (Oil Red O staining).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique. Allow cells to adhere and reach the desired confluency before treatment. |
| Variable Lipid Loading | If inducing steatosis with fatty acids (e.g., oleic acid), ensure the fatty acid solution is properly prepared and consistently applied to all wells. |
| Issues with Oil Red O Staining Protocol | Follow a standardized and validated Oil Red O staining protocol. Ensure complete fixation and proper washing steps to remove background staining. Use freshly prepared staining solutions. |
| Inconsistent Image Analysis | Use a consistent method for image acquisition and quantification. Define clear thresholds for positive staining and analyze a sufficient number of fields or cells per well. |
| Cell Health | Monitor cell viability throughout the experiment. High levels of cell death can lead to inconsistent lipid droplet formation. |
Issue 2: Inconsistent results in gene expression analysis (qPCR) for SCD1.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for SCD1 downregulation in your specific cell line. Effects on SCD1 mRNA can be observed as early as 24-48 hours.[5] |
| RNA Quality and Integrity | Use a standardized RNA extraction method and assess RNA quality and integrity (e.g., using a Bioanalyzer or gel electrophoresis) before reverse transcription. |
| Primer Specificity and Efficiency | Validate your qPCR primers for SCD1 and your chosen housekeeping gene to ensure high efficiency and specificity. |
| Choice of Housekeeping Gene | Select a stable housekeeping gene that is not affected by this compound treatment in your experimental model. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered gene expression. Use cells within a consistent and low passage range for all experiments. |
Issue 3: Difficulty in detecting changes in protein levels (Western Blot).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Protein Lysis | Use a suitable lysis buffer with protease and phosphatase inhibitors to ensure efficient protein extraction and prevent degradation. |
| Low Protein Abundance | Ensure you are loading a sufficient amount of total protein per lane. You may need to optimize the protein concentration. |
| Antibody Quality | Use a validated antibody specific for your target protein (e.g., SCD1, p-AMPK). Titrate the primary and secondary antibodies to optimize the signal-to-noise ratio. |
| Inefficient Protein Transfer | Optimize the transfer conditions (voltage, time, membrane type) to ensure efficient transfer of your protein of interest. |
| Variability in Loading | Use a reliable loading control (e.g., β-actin, GAPDH) to normalize for differences in protein loading between lanes. |
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Effect of this compound on Gene Expression
| Cell Type | Concentration | Treatment Duration | Target Gene | Fold Change | Reference |
| LX-2 | 10 µM | 48 hours | SCD1 | Significantly Downregulated | [5] |
| LX-2 | 10 µM | 48 hours | PPARγ | Significantly Upregulated | [5] |
| phHSCs | 10 µM | 48 hours | SCD1 | Significantly Downregulated | [5] |
| phHSCs | 10 µM | 48 hours | PPARγ | Significantly Upregulated | [5] |
| phHeps | 5 µM | 48 hours | SCD1 | Downregulated | [5] |
| phHeps | 10 µM | 48 hours | SCD1 | Significantly Downregulated | [5] |
| phHeps | 5 µM | 48 hours | PPARγ | Upregulated | [5] |
| phHeps | 10 µM | 48 hours | PPARγ | Significantly Upregulated | [5] |
Table 2: Effect of this compound on Protein Expression and Secretion
| Cell Type | Concentration | Treatment Duration | Target Protein | Effect | Reference |
| LX-2 | 10 µM | 48 hours | SCD1 | Significantly Decreased | [10] |
| phHSCs | 10 µM | 48 hours | SCD1 | Significantly Decreased | [5] |
| LX-2 | 10 µM | 48 hours | Col1α1 (secreted) | Significantly Inhibited | [5] |
| Murine Primary Hepatocytes | 20 µM | 48 hours | SCD1 | Downregulated | [6] |
| Murine Primary Hepatocytes | 20 µM | 48 hours | p-AMPK | Increased | [6] |
Experimental Protocols
Lipid Accumulation Assay (Oil Red O Staining)
This protocol is adapted for cultured cells to visualize intracellular lipid droplets.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O Stock Solution (0.35 g in 100 ml of 99% isopropanol)
-
Oil Red O Working Solution (6 ml of stock solution mixed with 4 ml of distilled water, let stand for 20 minutes, and filter)
-
Mayer's Hematoxylin (for counterstaining)
Procedure:
-
Seed cells in a multi-well plate and treat with this compound and/or a steatosis-inducing agent as required.
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Remove the formalin and wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Remove the isopropanol and allow the cells to dry completely.
-
Add the Oil Red O working solution to cover the cells and incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the cells with distilled water until the water runs clear.
-
(Optional) Counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes.
-
Wash with water.
-
Visualize and capture images using a microscope.
-
For quantification, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 500 nm.
Gene Expression Analysis (qPCR)
This protocol outlines the general steps for measuring SCD1 gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated primers for SCD1 and a stable housekeeping gene
Procedure:
-
After treating the cells with this compound, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction using a suitable master mix, your cDNA template, and specific primers for SCD1 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in SCD1 expression, normalized to the housekeeping gene.
Protein Analysis (Western Blot)
This protocol provides a general workflow for assessing the levels of specific proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SCD1, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: General experimental workflow for in vitro studies.
Caption: A logical approach to troubleshooting.
References
- 1. emjreviews.com [emjreviews.com]
- 2. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. galmedpharma.com [galmedpharma.com]
- 7. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. galmedpharma.com [galmedpharma.com]
Technical Support Center: Optimizing Aramchol Dosage in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Aramchol dosage to minimize cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic fatty acid-bile acid conjugate that acts as a partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids.[3] By inhibiting SCD1, this compound reduces hepatic lipogenesis and has been shown to have anti-fibrotic effects.[4][5] Additionally, this compound's mechanism involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mTOR signaling pathway, which collectively help in reducing liver fat and improving cellular metabolism.[6][7]
Q2: At what concentration is this compound typically used in in-vitro studies?
In-vitro studies have commonly used this compound at concentrations of 5 µM, 10 µM, and 20 µM.[6][8] For instance, in studies with the human hepatic stellate cell line LX-2, a concentration of 10 µM was found to be effective in reducing fibrogenic gene expression without impacting cell viability or proliferation.[5]
Q3: Is this compound cytotoxic to all cell lines?
The cytotoxic potential of this compound can vary between cell lines. While concentrations up to 10 µM have been shown to be well-tolerated by human hepatic stellate cells, higher concentrations or different cell types may exhibit sensitivity.[5] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare this compound for cell culture experiments?
This compound is a lipophilic compound. For in-vitro experiments, it is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%, though some sensitive cell lines may require even lower concentrations.
Troubleshooting Guide
This guide addresses common issues that may arise during in-vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | - this compound is a lipophilic compound with limited aqueous solubility. - The final concentration exceeds its solubility limit in the medium. | - Ensure the DMSO stock solution is clear before dilution. - Warm the medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise to the medium while gently swirling to ensure proper mixing. - Consider pre-complexing this compound with fatty acid-free bovine serum albumin (BSA) to enhance solubility. |
| High background in cytotoxicity assays | - The inherent enzymatic activity in serum can interfere with assays like the LDH assay. - Chemical interference of this compound with the assay reagents (e.g., reduction of MTT). | - Use serum-free or low-serum medium during the assay incubation period if compatible with your cells. - Run appropriate controls, including a "no cell" control with medium and this compound to check for direct chemical interference. |
| Inconsistent results between experiments | - Variability in cell seeding density. - Inconsistent incubation times. - Degradation of this compound in solution. | - Ensure a homogenous cell suspension and accurate cell counting for consistent seeding. - Standardize all incubation times with this compound and assay reagents. - Prepare fresh dilutions of this compound from the stock solution for each experiment. |
| Unexpected cell death at low concentrations | - The cell line is particularly sensitive to this compound or the solvent (DMSO). - Mycoplasma contamination can sensitize cells to stress. | - Perform a dose-response curve for both this compound and the solvent to determine their respective toxic thresholds. - Regularly test your cell lines for mycoplasma contamination. |
Data Presentation
The following tables summarize the effective and cytotoxic concentrations of this compound in different cell lines based on available literature. It is important to note that specific IC50 values for cytotoxicity are not widely published and should be determined empirically for your cell line of interest.
Table 1: Effective Concentrations of this compound in In-Vitro Models
| Cell Line | Effect Measured | Effective Concentration | Reference |
| LX-2 (human hepatic stellate cells) | Reduction of fibrogenic gene expression | 10 µM | [5] |
| Primary human hepatic stellate cells | Reduction of fibrogenic gene expression | 10 µM | [5] |
| Murine primary hepatocytes | Downregulation of SCD1, Activation of AMPK, Inhibition of mTOR | 20 µM | [6][9] |
| H69 (human cholangiocyte cells) | Dose-dependent reduction of fibrotic markers | Not specified | [1][10] |
Table 2: Cytotoxic Concentrations (IC50) of this compound
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| HepG2 (human hepatocellular carcinoma) | Not Available | Not Available | Not Available | Data not found in the provided search results. |
| LX-2 (human hepatic stellate cells) | Cell Viability/Proliferation | 48 hours | > 10 µM (No impact on viability observed) | [5] |
| Primary human hepatocytes | Not Available | Not Available | Not Available | Data not found in the provided search results. |
Note: The absence of specific IC50 values highlights the need for researchers to perform their own cytotoxicity assays to determine the optimal dosage for their experimental setup.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is constant and non-toxic across all wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a "no cell" blank control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Measuring Cell Membrane Integrity using LDH Assay
This protocol assesses cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls as per the LDH kit instructions:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
-
LDH Assay:
-
After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
-
Mandatory Visualizations
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. galmedpharma.com [galmedpharma.com]
- 9. galmedpharma.com [galmedpharma.com]
- 10. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing High Variability in Animal Responses to Aramchol Treatment
Welcome to the technical support center for researchers utilizing Aramchol (B1665158) in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the high variability often encountered in animal responses to this compound treatment. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers face during in vivo experiments with this compound. The Q&A format is designed to provide direct answers and actionable solutions to specific problems.
Q1: We are observing significant inter-animal variability in key efficacy readouts (e.g., liver triglyceride content, fibrosis scores) within the same treatment group. What are the likely sources of this variability?
High inter-animal variability is a common challenge in preclinical metabolic research. Several factors can contribute to this issue in studies involving this compound:
-
Genetic Background of the Animal Model: Different mouse strains exhibit varying susceptibility to diet-induced non-alcoholic steatohepatitis (NASH) and may respond differently to therapeutic interventions. For instance, C57BL/6J mice are widely used due to their susceptibility to developing metabolic syndrome, but substrains can have different metabolic phenotypes.
-
Dietary Composition and Consistency: The composition of the control and disease-inducing diets is a critical factor. Minor variations in the source and percentage of fats, cholesterol, and fructose (B13574) can significantly impact the severity and heterogeneity of the NASH phenotype. The methionine and choline (B1196258) deficient (MCD) diet, while effective at inducing steatohepatitis and fibrosis, is known for causing weight loss and may not be metabolically representative of human NASH.
-
Gut Microbiome Composition: The gut microbiome plays a significant role in the pathogenesis of NASH and can influence drug metabolism and efficacy. Variations in the gut microbiota composition between individual animals can lead to different responses to this compound treatment.
-
Sex Differences: Male and female rodents have distinct hormonal profiles and metabolic responses, which can affect the development of NASH and the therapeutic effect of this compound.[1][2][3][4][5] It has been observed that male mice are often more prone to developing severe liver fibrosis in response to chronic liver damage.[2]
-
Experimental Procedures: Inconsistent administration of this compound (e.g., gavage technique), housing conditions (e.g., temperature, light/dark cycle), and stress levels can all contribute to variability.
Troubleshooting Workflow for High Variability
Caption: A flowchart for troubleshooting high variability in this compound animal studies.
Q2: Our control group is exhibiting signs of steatosis. How can we mitigate this baseline noise?
The presence of steatosis in your control group can confound the interpretation of this compound's effects. Here are potential reasons and solutions:
-
"Standard" Chow Composition: Not all standard rodent chows are created equal. Some may contain relatively high levels of fat and sucrose, which can induce mild steatosis in susceptible strains.
-
Solution: Use a purified, low-fat control diet with a detailed and consistent nutritional composition.
-
-
Genetic Predisposition: As mentioned, strains like C57BL/6J are prone to developing metabolic abnormalities.
-
Solution: While this strain is often chosen for its disease susceptibility, be aware of this inherent tendency and ensure a proper control diet.
-
Q3: We are not observing a consistent anti-fibrotic effect with this compound. What could be the issue?
Several factors can influence the anti-fibrotic efficacy of this compound in animal models:
-
Inadequate Disease Severity: The animal model may not have developed sufficient and consistent fibrosis for a therapeutic effect to be observed.
-
Solution: Ensure your disease induction protocol is long enough and robust enough to induce a consistent fibrotic phenotype. Consider using a model known for robust fibrosis, such as the MCD diet, but be mindful of its limitations.
-
-
Dose and Formulation: The dose of this compound and its formulation can impact its bioavailability and efficacy.
-
Solution: Refer to published studies for appropriate dose ranges and vehicle formulations. Ensure the formulation is stable and consistently prepared.
-
-
Timing of Intervention: The timing of this compound administration (prophylactic vs. therapeutic) will significantly impact the results.
-
Solution: Clearly define your experimental question and initiate treatment at a time point that is relevant to that question.
-
Data Presentation: Quantitative Effects of this compound in Preclinical Models
The following tables summarize quantitative data from preclinical studies on this compound, providing a reference for expected effect sizes.
Table 1: Effect of this compound on Hepatic Steatosis and Inflammation in MCD Diet-Induced NASH Model
| Parameter | Control (MCD Diet + Vehicle) | This compound (1 mg/kg/day) | This compound (5 mg/kg/day) | Reference |
| Inflammation | ||||
| F4/80 (% decrease) | - | Not Reported | 65% | [6] |
| CD64 (% decrease) | - | Not Reported | 80% | [6] |
| Lipid Metabolism | ||||
| Hepatic Fatty Acids | - | Less effective | Potent effect | [6] |
Table 2: Effect of this compound on Hepatic Fibrosis in MCD Diet-Induced NASH Model
| Parameter | Control (MCD Diet + Vehicle) | This compound (5 mg/kg/day) | Reference |
| Fibrosis | |||
| Sirius Red (% decrease) | - | 70% | [6] |
| COL1A1 Protein Content | Increased vs. Normal Diet | 1.2-fold vs. Normal Diet | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments cited in the context of this compound research.
Protocol 1: Methionine and Choline Deficient (MCD) Diet-Induced NASH in Mice
This protocol is adapted from studies investigating the effects of this compound on steatohepatitis and fibrosis.[6][7][8][9]
-
Animals: Use male C57BL/6J mice, 8 weeks of age.
-
Acclimation: Acclimate mice for at least one week to the animal facility.
-
Housing: House mice in a controlled environment (e.g., 12-hour light/dark cycle, 22°C) with ad libitum access to food and water.
-
Diet:
-
This compound Administration:
-
Vehicle: Prepare a vehicle solution of 1.7% carboxymethyl cellulose (B213188) and 0.2% sodium lauryl sulfate (B86663) in water.[9]
-
Dosing: From week 2 to week 4 of the MCD diet, administer this compound or vehicle daily via oral gavage. A common dosage is 5 mg/kg/day.[8][9]
-
-
Endpoint Analysis: At the end of the 4-week period, euthanize the mice and collect blood and liver tissue for analysis (e.g., histology, gene expression, lipidomics).
Experimental Workflow for MCD Diet-Induced NASH Study
Caption: Workflow for a typical MCD diet-induced NASH study with this compound treatment.
Mandatory Visualizations
This compound's Mechanism of Action: SCD1 Inhibition and Downstream Effects
This compound's primary mechanism of action is the partial inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[10] This inhibition leads to a cascade of downstream effects that contribute to its therapeutic potential in NASH.
Caption: this compound's mechanism of action via SCD1 inhibition and its downstream effects.
References
- 1. Sex and Gender Differences in Liver Fibrosis: Pathomechanisms and Clinical Outcomes - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. Sex Drives Functional Changes in the Progression and Regression of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Sex differences in diet-induced MASLD – are female mice naturally protected? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 7. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. galmedpharma.com [galmedpharma.com]
- 10. galmedpharma.com [galmedpharma.com]
Technical Support Center: Overcoming Poor Solubility of Aramchol for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the use of Aramchol (B1665158) in in vivo research, with a specific focus on overcoming its inherent poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its solubility is significantly better in organic solvents. For maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL[1] |
| Ethanol | ~20 mg/mL[1] |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q2: How can I prepare a stable this compound formulation for oral administration in animal models?
Due to its low water solubility, preparing a simple aqueous solution for oral gavage is challenging. Researchers have successfully used two main approaches: creating a suspension or using a more soluble salt form of the compound.
-
Suspension: A common method is to create a suspension using vehicles like carboxymethyl cellulose (B213188) (CMC) and a surfactant such as sodium lauryl sulfate (B86663) (SLS).[2] This helps to keep the particles dispersed for consistent dosing.
-
Salt Form: Using a salt form, such as this compound meglumine (B1676163), can significantly improve aqueous solubility, allowing for the preparation of a true solution for administration.[3]
Detailed protocols for both methods are provided in the "Key Experimental Protocols" section below.
Q3: My this compound solution is precipitating upon dilution with an aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue for poorly soluble compounds.[4] This typically occurs when an organic stock solution is diluted into an aqueous medium where the compound's solubility is much lower.
Troubleshooting Steps:
-
Use a Co-Solvent System: As recommended, dissolve this compound completely in a water-miscible organic solvent like DMF first, before slowly adding the aqueous buffer while vortexing.[1] This can sometimes keep the compound in solution at lower concentrations.
-
Formulate as a Suspension: For most in vivo studies, a suspension is more practical and ensures the animal receives the correct dose without the risk of precipitation. A vehicle containing 1.7% carboxymethyl cellulose and 0.2% sodium lauryl sulfate has been used effectively.[2]
-
Utilize Precipitation-Resistant Formulations: Developing formulations with excipients that inhibit crystallization can maintain higher concentrations of the drug in a solubilized state.[4]
-
Consider the Salt Form: If available, use this compound meglumine, which is soluble in water, to avoid precipitation issues altogether.[3]
Q4: What is the established mechanism of action for this compound?
This compound is a novel fatty acid bile acid conjugate that functions as a liver-targeted, partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[5][6][7][8][9] SCD1 is the rate-limiting enzyme in the synthesis of monounsaturated fatty acids, which are essential components of triglycerides and cholesteryl esters.[2][5] By downregulating SCD1, this compound beneficially modulates intra-hepatic lipid metabolism, which addresses the key pathologies of nonalcoholic steatohepatitis (NASH): steatosis, inflammation, and fibrosis.[6][10]
Troubleshooting Guide: Dosing Formulations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Vehicle | - Exceeding solubility limit in the chosen vehicle.- Improper mixing or homogenization.- Temperature fluctuations affecting solubility. | - Verify solubility limits. - Formulate as a homogenous suspension using suspending agents (e.g., CMC) and surfactants (e.g., SLS).[2]- Use sonication or homogenization to ensure uniform particle size and distribution.- Prepare fresh daily to avoid stability issues.[1] |
| Inconsistent Dosing | - Inhomogeneous suspension (settling of particles).- Clogging of the gavage needle. | - Ensure the suspension is well-mixed (e.g., vortex) immediately before each animal is dosed.- Increase the viscosity of the vehicle with agents like CMC to slow down particle settling.- Use a wider gauge gavage needle if clogging is a persistent issue. |
| Poor Bioavailability | - Poor dissolution of the compound in the gastrointestinal tract.- Inefficient absorption. | - Reduce particle size of the this compound powder before preparing the suspension to increase surface area and improve dissolution.- Include surfactants in the formulation (e.g., sodium lauryl sulfate) to enhance wetting and solubilization.[2]- Lipid-based formulations can improve the absorption of lipophilic drugs.[11][12] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage This protocol is based on methodology used in a study on steatohepatitis and fibrosis in mice.[2]
-
Prepare the Vehicle:
-
Prepare a solution of 1.7% (w/v) carboxymethyl cellulose (CMC) in sterile, purified water.
-
Add 0.2% (w/v) sodium lauryl sulfate (SLS) to the CMC solution.
-
Mix thoroughly until both components are fully dissolved and the solution is homogenous.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the total volume needed for the study group.
-
Weigh the appropriate amount of solid this compound powder.
-
Gradually add the this compound powder to the prepared vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
-
Dosing:
-
Before each administration, vortex the suspension vigorously to ensure homogeneity.
-
Administer the suspension to the mice via intragastric gavage.
-
Protocol 2: Preparation of this compound Meglumine Solution for Oral Gavage This protocol utilizes the water-soluble salt form of this compound, as described in studies on biliary fibrosis in mice.[3]
-
Prepare the Solution:
-
Calculate the required amount of this compound meglumine based on the desired dose (e.g., 12.5 mg/kg) and the total volume needed.
-
Weigh the appropriate amount of this compound meglumine powder.
-
Dissolve the this compound meglumine directly in sterile, purified water.
-
Mix until the powder is completely dissolved, forming a clear solution.
-
-
Dosing:
-
Administer the solution to the mice via oral gavage. No special mixing is required before each dose as it is a true solution.
-
Visualized Pathways and Workflows
The primary mechanism of this compound involves the inhibition of SCD1, leading to a cascade of downstream effects that counter the progression of liver disease.
Caption: this compound's mechanism of action pathway.[3][13][14]
The following workflow outlines the key steps for preparing a consistent this compound suspension for in vivo studies.
Caption: Experimental workflow for this compound suspension preparation.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. galmedpharma.com [galmedpharma.com]
- 3. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galmed Pharmaceuticals Announces Publication of Data on this compound™ Mechanism of Action in Hepatology Communications. Data Will Also Be Presented at AASLD [prnewswire.com]
- 7. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting this compound's Novel Anti-Fibrotic Mechanism of Action - BioSpace [biospace.com]
- 8. emjreviews.com [emjreviews.com]
- 9. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 13. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Managing unexpected off-target effects of Aramchol in experimental models
Welcome to the technical support center for researchers utilizing Aramchol (B1665158) in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and unexpected off-target effects encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly for my in vitro assay. What should I do?
A1: this compound is a fatty acid-bile acid conjugate and is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating low solubility and permeability.[1] For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. If you are experiencing solubility issues, consider the following:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Vortexing/Sonication: Vigorous vortexing or sonication can help break up aggregates and improve solubility.
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment to avoid potential degradation or precipitation over time.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, known as "solvent shock," is common for compounds with low aqueous solubility. When the DMSO stock is introduced to the aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate. To mitigate this:
-
Lower Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%) to minimize cellular toxicity, while still maintaining this compound solubility.
-
Gradual Dilution: Add the this compound stock solution to the pre-warmed medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.
Q3: I am seeing significant variability in my in vivo study results after oral gavage of this compound. What could be the cause?
A3: Inconsistent results in in vivo studies using this compound can stem from several factors related to its BCS Class IV characteristics.
-
Formulation: The vehicle used for suspension is critical. A common formulation is 1.7% carboxymethyl cellulose (B213188) with 0.2% sodium lauryl sulfate (B86663) in water.[2] Ensure the suspension is homogenous before each administration.
-
Dosing Regimen: Studies have shown that splitting the daily dose of this compound (e.g., 300 mg twice daily versus 600 mg once daily in clinical trials) can significantly increase plasma exposure.[3] Consider if your dosing strategy is optimal for maintaining consistent plasma concentrations.
-
Gavage Technique: Improper oral gavage technique can lead to stress in the animals, which can be a confounding variable. Pre-coating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress-related reactions in mice.[4]
Q4: Are there any known toxic off-target effects of this compound that could explain unexpected cell death or animal morbidity in my experiments?
A4: Extensive preclinical toxicology studies have been conducted on this compound. In six-month chronic toxicology studies in both rats (up to 1,000 mg/kg per day) and dogs (up to 1,500 mg/kg per day), no treatment-related mortalities or significant adverse events were observed.[5] While it's always important to consider dose-dependent toxicity for any compound, based on available data, unexpected toxicity is not a commonly reported issue with this compound at standard experimental doses. If you observe toxicity, it is more likely related to experimental conditions such as high DMSO concentrations in vitro or complications from the administration procedure in vivo.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| Low Potency or Inconsistent Results | Compound Precipitation: this compound may be precipitating out of the aqueous culture medium. | Visually inspect your culture plates under a microscope for any signs of precipitation. If observed, refer to FAQ Q2 for mitigation strategies. |
| Sub-optimal Cell Health: Poor cell viability can affect experimental outcomes. | Ensure your cells are healthy and in the logarithmic growth phase before treatment. Include a vehicle control (medium with the same final DMSO concentration) to account for any solvent-related effects. | |
| Unexpected Changes in Gene/Protein Expression | Off-Target Effects: this compound is known to modulate pathways beyond its primary target, SCD1. | These are often part of its mechanism of action. For example, an increase in PPARγ expression is an expected off-target effect.[6] Refer to the signaling pathways section below to understand these effects. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Animal Distress During or After Dosing | Stress from Oral Gavage: The procedure itself can be stressful for the animals. | Refine your oral gavage technique. As mentioned in FAQ Q3, using a sucrose-coated gavage needle can reduce stress.[4] Monitor animals closely after dosing for any signs of distress. |
| Vehicle-Related Issues: The vehicle solution may be causing irritation. | Ensure the vehicle components are well-tolerated by the animal model and are properly prepared. | |
| Lack of Expected Therapeutic Effect | Insufficient Drug Exposure: Due to its BCS Class IV nature, oral absorption can be variable. | Consider optimizing the dosing regimen, such as splitting the daily dose. Ensure the this compound suspension is homogenous to provide a consistent dose each time.[3] |
| Animal Model Suitability: The chosen model may not be responsive to this compound's mechanism of action. | Review the literature to confirm that the selected animal model is appropriate for studying the effects of SCD1 inhibition. |
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data on the known off-target effects of this compound from preclinical and clinical studies.
Table 1: Effect of this compound on PPARγ and Related Gene Expression
| Model System | This compound Concentration/Dose | Target Gene/Protein | Observed Effect | Source |
| Human Hepatic Stellate Cells (LX-2) | 10 µM | PPARγ mRNA | Upregulation | [7] |
| Primary Human Hepatocytes | 10 µM | PPARG mRNA | Increased expression | [6] |
| Cholangiocytes (in vitro) | Varies | PPARα and -γ activity | Increased activity | [8] |
| Mouse Models of Biliary Fibrosis | 12.5 mg/kg/day | PPAR signaling | Upregulation | [9] |
Table 2: Effect of this compound on the TGF-β Signaling Pathway
| Model System | This compound Concentration/Dose | Target Gene/Protein | Observed Effect | Source |
| TGFβ-activated Cholangiocytes (H69) | Varies (dose-dependent) | TGFβ-induced hepatic fibrosis pathways | Significant inhibition (2-fold, p<0.05) | [9] |
| TGFβ-activated Cholangiocytes (H69) | Varies (dose-dependent) | VEGFA and PDGFB expression | Significant reduction | [9] |
| Mouse Models of Biliary Fibrosis | 12.5 mg/kg/day | TGFβ signaling | Inhibition | [10] |
Table 3: Clinical Trial Data on Fibrosis Improvement
| Study | This compound Dose | Endpoint | Result | Source |
| ARMOR Open-Label Part (≥48 weeks) | 300 mg BID | Fibrosis improvement (≥1 stage by NASH CRN) | 39% of subjects | [11] |
| ARMOR Open-Label Part (≥48 weeks) | 300 mg BID | Fibrosis improvement (by ranked assessment) | 61% of subjects | [11] |
| Phase IIb Study (52 weeks) | 600 mg | Fibrosis improvement (≥1 stage without worsening NASH) | 29.5% of patients (vs. 17.5% placebo) | [12] |
Experimental Protocols
In Vivo Administration of this compound in Mouse Models
1. Methionine and Choline Deficient (MCD) Diet Model:
-
Vehicle Preparation: Prepare a vehicle of 1.7% carboxymethyl cellulose and 0.2% sodium lauryl sulfate in water.
-
This compound Suspension: Suspend this compound in the vehicle at the desired concentration (e.g., for a 5 mg/kg/day dose).
-
Administration: After 2 weeks of the 0.1MCD diet, administer the this compound suspension or vehicle alone to the mice via intragastric gavage daily.[2]
2. Biliary Fibrosis Models (e.g., Mdr2-/- mice):
-
This compound Solution: Dissolve this compound meglumine (B1676163) (a salt form of this compound) in water.
-
Dosage: A common dose is 12.5 mg/kg/day.
-
Administration: Administer the this compound solution or water (vehicle) daily via oral gavage.[10]
In Vitro Treatment with this compound
1. Hepatic Stellate Cell Line (LX-2):
-
Cell Culture: Culture LX-2 cells in Dulbecco's modified Eagle's medium (DMEM).
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).
-
Treatment: Serum-starve the LX-2 cells before treating with the this compound-containing medium for the desired duration (e.g., 24 or 48 hours).[7]
2. Cholangiocyte Cell Lines (e.g., H69):
-
Cell Culture: Culture H69 cells in appropriate complete media.
-
TGF-β Stimulation: Serum-starve the cells before treatment with recombinant TGF-β (e.g., 10 ng/mL) for 16 hours to induce a fibroinflammatory response.
-
This compound Treatment: Co-treat the cells with TGF-β and the desired concentration of this compound (prepared from a DMSO stock).[10]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Off-Target Effects
The primary mechanism of action of this compound is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[13] However, its therapeutic effects are also mediated through several interconnected "off-target" pathways.
Caption: this compound's primary and off-target mechanisms of action.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for evaluating the effects of this compound in a mouse model of liver disease.
Caption: A typical experimental workflow for in vivo studies with this compound.
Troubleshooting Logic for In Vitro Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues in cell culture experiments.
Caption: Troubleshooting workflow for in vitro precipitation of this compound.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. galmedpharma.com [galmedpharma.com]
- 8. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emjreviews.com [emjreviews.com]
- 13. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Translational Relevance of Aramchol Preclinical Data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of preclinical data for Aramchol (B1665158). The content is designed to address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems that may arise during in vivo and in vitro experiments with this compound in the context of non-alcoholic steatohepatitis (NASH).
Issue 1: High Variability in In Vivo NASH Model Results
Q: We are observing significant inter-animal variability in the severity of NASH phenotypes (steatosis, inflammation, fibrosis) within the same experimental group using a diet-induced model. What are the primary causes and how can we mitigate this?
A: High variability is a known challenge in preclinical NASH models. It is estimated that 20% to 50% of animals on a "NASH" diet may not develop the disease, and there is considerable variability in disease severity among those that do.[1] Key factors and troubleshooting strategies include:
-
Dietary Composition and Preparation: Minor variations in diet formulation, such as the source of fat and cholesterol levels, can significantly impact NASH development.[1]
-
Solution: Ensure consistent and well-defined diet composition. Use a purified, low-fat diet for control groups to minimize baseline steatosis.[1] For custom diets, ensure thorough and consistent mixing and pelleting.
-
-
Genetic Drift and Substrain Differences: Spontaneous mutations can lead to genetic drift over time, causing phenotypic differences between colonies from different vendors or even from the same vendor at different times.[1]
-
Solution: Source animals from a reputable vendor and maintain a consistent substrain throughout the study. Be aware of known strain-specific susceptibilities to NASH.
-
-
Gut Microbiome: The composition of the gut microbiota plays a crucial role in NASH pathogenesis and can vary between individual animals.[1]
-
Solution: Co-house animals from different litters to normalize the microbiome. Consider collecting fecal samples for microbiome analysis to identify it as a potential confounding variable.
-
-
Environmental Factors: Housing density, temperature, and light/dark cycles can all influence metabolic phenotypes.[1]
-
Solution: Standardize environmental conditions across all animal cages and experimental groups. House mice at thermoneutrality (around 30°C) to avoid cold stress-induced metabolic changes.[1]
-
Issue 2: Difficulty in Achieving Consistent and Progressive Fibrosis
Q: We are struggling to achieve consistent and progressive fibrosis in our diet-induced NASH model. What can we do to improve this?
A: Inducing robust and progressive fibrosis can be challenging in some mouse models. Here are some strategies to enhance fibrogenesis:
-
Model Selection: The methionine- and choline-deficient (MCD) diet is known to rapidly induce severe steatohepatitis and fibrosis.[2] However, it is associated with weight loss, which is atypical of human NASH.[3] A choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) can induce fibrosis while maintaining or increasing body weight.
-
Duration of Diet: Fibrosis development is time-dependent. Extending the duration of the diet can lead to more advanced fibrosis. For example, in a CDAHFD model, significant fibrosis can be observed by week 6, with further progression by week 14.
-
Strain Selection: Mouse strains like C57BL/6J are commonly used and are susceptible to diet-induced NASH and fibrosis.
-
Chemical Induction: The addition of a low dose of a profibrotic agent like carbon tetrachloride (CCl4) to a Western diet model can accelerate and enhance fibrosis development.
Issue 3: In Vitro Lipotoxicity Assays Show Inconsistent Results
Q: Our in vitro lipotoxicity assays with primary hepatocytes or HepG2 cells are showing high variability and are not consistently reflecting the expected protective effects of this compound. What could be the issue?
A: In vitro models of lipotoxicity are sensitive to several factors. Here are some common issues and their solutions:
-
Hepatocyte Viability and Function: Primary human hepatocytes have a limited lifespan in standard 2D culture, often losing function within a few days.[4] There is also significant donor-to-donor variability.[4][5]
-
Solution: Use freshly isolated or high-viability cryopreserved hepatocytes. Qualify each donor lot for key metabolic functions before use. Consider using 3D culture models like spheroids, which can maintain hepatocyte function for longer periods.[4]
-
-
Fatty Acid Preparation and Delivery: The concentration and ratio of saturated (e.g., palmitic acid) to unsaturated (e.g., oleic acid) fatty acids are critical for inducing lipotoxicity. Improper solubilization can lead to inconsistent effects.
-
Solution: Prepare fresh fatty acid solutions conjugated to bovine serum albumin (BSA) for each experiment. Optimize the palmitic acid to oleic acid ratio to induce lipotoxicity without causing overwhelming and immediate cell death.
-
-
Assay Endpoint Selection: Different assays measure different aspects of cell death and dysfunction.
-
Solution: Use a combination of assays to assess lipotoxicity, such as measuring intracellular lipid accumulation (e.g., Oil Red O or Nile Red staining), oxidative stress (e.g., ROS production), and apoptosis (e.g., caspase-3/7 activity).
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preclinical evaluation of this compound and strategies to improve the translational relevance of the data.
General
Q: What is the primary mechanism of action of this compound, and how does this translate from preclinical models to humans?
A: this compound's primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids.[6] This inhibition leads to a cascade of beneficial effects observed in both preclinical models and clinical trials, including:
-
Reduced Lipotoxicity: By decreasing the synthesis of monounsaturated fatty acids, this compound helps to reduce the accumulation of toxic lipid species in hepatocytes.
-
Enhanced Fatty Acid Oxidation: Inhibition of SCD1 can lead to an increase in fatty acid oxidation, further reducing lipid accumulation.[6]
-
Direct Anti-fibrotic Effects: this compound has been shown to directly affect hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, by downregulating SCD1 and inducing the anti-fibrotic transcription factor PPARγ.[7][8] This leads to a reduction in collagen production and fibrosis.[7][8]
The consistency of these mechanistic findings across preclinical models and their alignment with clinical trial data on fibrosis improvement suggest a strong translational relevance.[9][10]
In Vivo Models
Q: Which preclinical model is most relevant for studying the anti-fibrotic effects of this compound?
A: The choice of the preclinical model depends on the specific research question.
-
Methionine- and Choline-Deficient (MCD) Diet: This model rapidly induces severe steatohepatitis and fibrosis, making it useful for studying the direct anti-fibrotic effects of this compound in a shorter timeframe.[2] However, the associated weight loss and lack of insulin (B600854) resistance are key differences from human NASH, which can limit its translational relevance for metabolic aspects.[3]
-
Western Diet (High-Fat, High-Sugar, High-Cholesterol): This model more closely mimics the metabolic phenotype of human NASH, including obesity and insulin resistance.[11] However, the development of significant fibrosis can be slow and less robust than in the MCD model.[11]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This model offers a compromise by inducing fibrosis while avoiding the severe weight loss seen in the MCD model.
For studying the direct anti-fibrotic effects of this compound, the MCD model can be valuable, while a Western diet or CDAHFD model is more appropriate for evaluating its impact on both the metabolic and fibrotic components of NASH.
Q: My mice on the MCD diet are losing a significant amount of weight. Is this normal, and can it affect the interpretation of the results?
A: Yes, significant weight loss (up to 40% over 10 weeks) is a well-documented characteristic of the MCD diet model.[2] This is a critical point of divergence from human NASH, which is typically associated with obesity. This weight loss can impact the interpretation of results, as some metabolic changes may be due to caloric restriction rather than the specific effects of the compound being tested. When using the MCD model, it is crucial to have a pair-fed control group to differentiate the effects of the diet from the pharmacological effects of this compound.
In Vitro Models
Q: How can I best model the interaction between different liver cell types to study the effects of this compound in vitro?
A: NASH is a complex disease involving interactions between multiple liver cell types. To better recapitulate this in vitro, consider the following:
-
Co-culture Systems: Co-culturing hepatocytes with other non-parenchymal cells, such as hepatic stellate cells (HSCs) and Kupffer cells (liver macrophages), can provide a more physiologically relevant model.
-
3D Bioprinting and Organoids: These advanced models can create a microenvironment that more closely mimics the architecture and cell-cell interactions of the liver in vivo.
-
Precision-Cut Liver Slices (PCLS): PCLS maintain the native liver architecture and the interactions between different cell types, offering a valuable ex vivo model for studying drug effects.
Translational Relevance
Q: What are the key challenges in translating preclinical findings for NASH therapies like this compound to clinical success?
A: The translation of preclinical NASH research to successful clinical outcomes faces several challenges:
-
Model Limitations: As discussed, no single preclinical model perfectly recapitulates all aspects of human NASH. The metabolic and fibrotic features can vary significantly between models.[3]
-
Species Differences: There are inherent metabolic and physiological differences between rodents and humans that can affect drug efficacy and safety.
-
Disease Heterogeneity: Human NASH is a heterogeneous disease with varying underlying drivers and rates of progression. Preclinical models often represent a more uniform disease state.
-
Endpoints: Histological endpoints used in clinical trials, such as the NAFLD Activity Score (NAS) and fibrosis staging, can be subjective and may not fully capture the dynamic nature of the disease.[12]
To improve translational relevance, it is crucial to use multiple, well-characterized preclinical models, incorporate human-relevant in vitro systems, and utilize quantitative and objective endpoints.
Data Presentation
Table 1: Summary of this compound Preclinical Data in a Mouse Model of NASH
| Parameter | Model | This compound Dose | Duration | Result | Reference |
| Inflammation | MCD Diet | 5 mg/kg/day | 4 weeks | 65% decrease in F4/80 | [13] |
| MCD Diet | 5 mg/kg/day | 4 weeks | 80% decrease in CD64 | [13] | |
| Fibrosis | MCD Diet | 5 mg/kg/day | 4 weeks | 70% decrease in Sirius Red staining | [13] |
| MCD Diet | 5 mg/kg/day | 4 weeks | Decreased COL1A1 content | [13] | |
| Liver Enzymes | MCD Diet | 5 mg/kg/day | 4 weeks | No significant change in ALT/AST | [13] |
| Lipid Metabolism | MCD Diet | 5 mg/kg/day | 4 weeks | Potent effect on hepatic fatty acid accumulation | [13] |
| MCD Diet | 1 mg/kg/day | 4 weeks | Less effect on hepatic fatty acid accumulation | [13] | |
| Gene Expression (HSCs) | In vitro (LX-2 cells) | 10 µM | 24-48 hours | Significantly reduced SCD1 mRNA | [7][8] |
| In vitro (LX-2 cells) | 10 µM | 24-48 hours | Induced PPARγ mRNA | [7][8] | |
| In vitro (LX-2 cells) | 10 µM | 24-48 hours | Reduced ACTA2, COL1A1, β-PDGFR mRNAs | [8] |
Experimental Protocols
1. Methionine- and Choline-Deficient (MCD) Diet-Induced NASH in Mice
This protocol describes the induction of NASH with fibrosis in C57BL/6J mice using an MCD diet.
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Acclimation: Acclimate mice for at least one week to the facility conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Diet:
-
Control Group: Feed a control diet containing methionine and choline (B1196258).
-
NASH Group: Feed a diet deficient in methionine and choline (e.g., from Research Diets Inc. or Envigo). The diet is typically high in sucrose (B13894) (40%) and fat (10%).[2]
-
-
Duration: Feed the respective diets for 4-8 weeks. A 4-week period is often sufficient to induce steatohepatitis, while longer durations (e.g., 8 weeks) are typically required for more pronounced fibrosis.
-
Monitoring: Monitor body weight weekly. Note that mice on the MCD diet will experience significant weight loss.[14]
-
Endpoint Analysis:
-
Serum Analysis: Collect blood via cardiac puncture for measurement of serum ALT and AST levels.
-
Liver Histology: Harvest the liver, fix a portion in 10% neutral buffered formalin, and embed in paraffin.
-
Stain 5 µm sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Score using the NAFLD Activity Score (NAS).
-
Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene (e.g., qPCR for fibrosis and inflammation markers) and protein expression (e.g., Western blot for α-SMA).
-
2. In Vitro Hepatic Stellate Cell (HSC) Activation Assay
This protocol details the treatment of the human HSC line, LX-2, with this compound to assess its anti-fibrotic effects.
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment:
-
Seed LX-2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 24 hours in DMEM with 0.5% FBS.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 24 to 48 hours.[7]
-
-
Endpoint Analysis:
-
Gene Expression: Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA levels of key fibrogenic genes (e.g., COL1A1, ACTA2), SCD1, and PPARG.
-
Protein Expression: Lyse the cells and perform Western blotting to analyze the protein levels of SCD1, α-SMA, and other relevant markers.
-
Collagen Secretion: Collect the cell culture supernatant and measure the amount of secreted collagen using an appropriate assay kit (e.g., Sirius Red-based).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Animal Models of Nonalcoholic Steatohepatitis: Eat, Delete, and Inflame - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. dls.com [dls.com]
- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 7. galmedpharma.com [galmedpharma.com]
- 8. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. galmedpharma.com [galmedpharma.com]
- 10. investing.com [investing.com]
- 11. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease | PLOS One [journals.plos.org]
- 12. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in Aramchol Animal Studies
Welcome to the Technical Support Center for researchers utilizing Aramchol (B1665158) in preclinical animal models. This resource provides essential guidance on selecting, preparing, and controlling for the effects of formulation vehicles to ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound studies?
A1: A vehicle control group is administered the same formulation (the vehicle) as the active treatment group, but without the investigational drug, this compound.[1] This is a fundamental component of robust preclinical study design.[2] The vehicle itself can have physiological effects that may confound the interpretation of the study results.[3][4] By including a vehicle control group, researchers can distinguish the pharmacological effects of this compound from any effects caused by the vehicle.
Q2: What are common vehicles used for oral administration of poorly soluble compounds like this compound in rodent studies?
A2: Due to its lipophilic nature, this compound requires a vehicle that can adequately suspend or solubilize it for oral administration. Common vehicles for such compounds include:
-
Aqueous suspensions: Carboxymethyl cellulose (B213188) (CMC) is frequently used, often with a surfactant like Tween 80 or sodium lauryl sulfate (B86663) (SLS) to aid in wetting and dispersion.[5][6]
-
Oils: Edible oils such as corn oil or sesame oil can be used for highly lipophilic compounds.[4]
-
Polyethylene glycol (PEG): PEG 400 is a common choice for increasing the solubility of poorly water-soluble drugs.[4]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs to enhance their solubility.
Q3: Has a specific vehicle been reported for this compound in animal studies?
A3: Yes, a published study in a methionine- and choline-deficient (MCD) mouse model of NASH used a vehicle consisting of 1.7% carboxymethyl cellulose (CMC) and 0.2% sodium lauryl sulfate (SLS) for the oral gavage of this compound.[5]
Q4: What is this compound meglumine (B1676163) and how might its formulation differ?
A4: this compound meglumine is a salt form of this compound developed to improve its physicochemical properties.[7] It exhibits enhanced water solubility, absorption, and systemic exposure, leading to higher bioavailability compared to the free acid form of this compound.[7][8][9] In a Phase 1 clinical study, a 400 mg dose of an this compound meglumine suspension resulted in nearly double the area under the curve (AUC) compared to this compound acid tablets.[8] While specific preclinical vehicle compositions for this compound meglumine are not consistently detailed in publicly available literature, it is typically administered as an oral suspension.[8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected drug exposure | Poor suspension homogeneity: The drug may be settling in the vehicle, leading to inaccurate dosing. | Ensure continuous and vigorous mixing of the suspension immediately before and during dose administration. Prepare fresh suspensions daily if stability is a concern.[11][12] |
| Vehicle-drug interaction: The vehicle may be altering the absorption or metabolism of this compound. For example, some vehicles can inhibit P-glycoprotein, a drug efflux transporter in the gut. | Consider a different vehicle and conduct a pilot pharmacokinetic study to compare drug exposure. | |
| Gastrointestinal irritation from the vehicle: Inflammation or irritation of the GI tract can affect drug absorption. | Reduce the concentration of potentially irritating components like SLS, or switch to a more inert vehicle like methylcellulose (B11928114) alone or an oil-based vehicle.[3][6][13] | |
| Adverse clinical signs in animals (e.g., weight loss, diarrhea, respiratory distress) | Vehicle toxicity: Some vehicles can cause adverse effects, especially at higher concentrations or with chronic administration. For example, PEG 400 has been associated with changes in gut microbiota and diarrhea in mice.[8] SLS at concentrations of 0.5% and higher has been linked to nasal injury and mortality in mice, potentially due to gastroesophageal reflux.[13] | Lower the concentration of the vehicle components if possible. If adverse effects persist, select an alternative vehicle with a better-established safety profile for the intended duration of the study. Always include a vehicle-only control group to monitor for such effects.[14] |
| Unexpected changes in study endpoints in the vehicle control group | Biological activity of the vehicle: The vehicle itself may be impacting the disease model. For example, some vehicles can influence liver enzymes, gut microbiota, or inflammatory pathways, which are critical in NASH models.[3][8][15] | Carefully review the literature for known effects of the chosen vehicle on the endpoints of interest. If significant effects are observed, consider a more inert vehicle. This highlights the critical importance of the vehicle control group for accurate data interpretation. |
| Difficulty in preparing a stable and consistent formulation | Poor wettability of this compound powder: The drug powder may not disperse easily in the aqueous vehicle, leading to clumping. | The addition of a surfactant like Tween 80 or SLS can improve the wettability of the powder.[5] |
| Inappropriate viscosity of the suspension: The suspension may be too thick for accurate administration via oral gavage, or too thin, leading to rapid settling. | Adjust the concentration of the suspending agent (e.g., CMC) to achieve the desired viscosity. The viscosity should be suitable for the chosen gavage needle size.[16] | |
| Crystal growth in the suspension over time: This can alter the particle size distribution and affect bioavailability. | Prepare fresh suspensions daily or validate the stability of the suspension over the intended storage period.[11] |
Experimental Protocols
Protocol 1: Preparation of 1.7% CMC / 0.2% SLS Vehicle for this compound
This protocol is based on a published study using this compound in a mouse model of NASH.[5]
Materials:
-
Carboxymethyl cellulose (CMC), low or medium viscosity
-
Sodium lauryl sulfate (SLS)
-
Purified water or 0.9% saline
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amounts: For 100 mL of vehicle, you will need 1.7 g of CMC and 0.2 g of SLS.
-
Heat a portion of the water: Heat approximately 20 mL of the purified water to 60-70°C.
-
Disperse the CMC: While stirring the heated water vigorously with the magnetic stirrer, slowly sprinkle the CMC powder into the vortex to prevent clumping.
-
Add cold water: Once the CMC is dispersed, add the remaining 80 mL of cold purified water to the beaker. Continue stirring until the CMC is fully hydrated and the solution is uniform. This may take several hours or can be left to stir overnight at 4°C.
-
Add the SLS: Once the CMC solution is clear and uniform, add the SLS and stir until it is completely dissolved.
-
Incorporate this compound: To prepare the final dosing suspension, weigh the required amount of this compound and add it to the prepared vehicle. Stir continuously to ensure a homogenous suspension.
Note: Given the potential for SLS to cause adverse effects at concentrations of 0.5% and above, researchers should be vigilant in monitoring animals for any signs of distress when using this vehicle, even at the 0.2% concentration.[13]
Protocol 2: General Protocol for Preparation of a 0.5% - 1% CMC Suspension
This is a more general and commonly used protocol for preparing a simple CMC suspension.
Materials:
-
Carboxymethyl cellulose (CMC), low or medium viscosity
-
Purified water or 0.9% saline
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired concentration: For a 0.5% solution, use 0.5 g of CMC per 100 mL of water. For a 1% solution, use 1 g per 100 mL.
-
Heat a portion of the water: Heat approximately one-third of the total required volume of water to 60-70°C.
-
Create a slurry: In a separate container, add the CMC powder to the heated water and stir to create a uniform slurry.
-
Add the remaining water: Add the remaining two-thirds of the water (at room temperature or cold) to the slurry while stirring continuously.
-
Hydrate the CMC: Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may require stirring for several hours at room temperature or overnight at 4°C.
-
Add the active compound: Weigh the required amount of this compound and add it to the prepared CMC vehicle. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
Data Presentation
The choice of vehicle can significantly impact the bioavailability and potential toxicity of an administered compound. The following table summarizes the No-Observed-Effect Levels (NOELs) for several common oral vehicles in 2-week toxicity studies in rats. This data can help guide vehicle selection to minimize confounding effects.
| Vehicle | Maximum Dose Administered (mg/kg/day) | NOEL (mg/kg/day) | Observed Effects at Higher Doses |
| Polyethylene glycol 400 (PEG 400) | 5,000 | 1,250 | Loose feces |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 | 1,000 | - |
| Polysorbate 80 (Tween 80) | 250 | 250 | - |
| Olive Oil | 9,000 | 4,500 | Soft stools |
| Sesame Oil | 9,000 | 4,500 | Soft stools |
| Dimethyl sulfoxide (B87167) (DMSO) | 5,500 | Not determined | Offensive odor, significant irritant effects |
| Sodium lauryl sulfate (SLS) | 600 | Not determined | Significant irritant effects |
Data adapted from a study on alternative vehicles for poorly soluble drugs.
Visualizations
Signaling Pathway of this compound
Caption: this compound's multi-faceted mechanism of action.
Experimental Workflow for Vehicle Control Studies
Caption: Experimental workflow for a vehicle-controlled this compound study.
Logical Relationship for Troubleshooting Vehicle Effects
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. galmedpharma.com [galmedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sec.gov [sec.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. pharmtech.com [pharmtech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Effects of 0.5% and 2.0% Sodium Lauryl Sulfate in Male CD-1 Mice From a 3-Month Oral Gavage Toxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Fibrosis in Nonalcoholic Steatohepatitis: Do They Reflect Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Mitigating potential confounding factors in Aramchol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential confounding factors during Aramchol research.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Issue 1: High Variability in Liver Fat Quantification using Magnetic Resonance Spectroscopy (MRS)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Voxel Placement | 1. Standardize Voxel Location: Define a precise anatomical location for the single-voxel MRS acquisition in the right lobe of the liver, avoiding large blood vessels, bile ducts, and the edges of the liver.[1][2] 2. Use Anatomical Landmarks: Utilize consistent anatomical landmarks on axial and sagittal images to guide voxel placement for each participant and at each time point. 3. Image Review: Have a trained radiologist or physicist review voxel placement for consistency across all scans. |
| Motion Artifacts | 1. Breath-Holding: Whenever possible, acquire MRS data during a single breath-hold to minimize respiratory motion.[1] 2. Respiratory Gating/Triggering: For free-breathing acquisitions, use respiratory gating or triggering to acquire data only during specific phases of the respiratory cycle. 3. Data Averaging and Correction: Acquire multiple spectra and use post-processing software to correct for phase shifts caused by motion before averaging.[2] |
| Inadequate Shimming | 1. Automated and Manual Shimming: Perform automated shimming prior to each acquisition. If spectral quality is poor (broad water peak), perform manual shimming to improve magnetic field homogeneity.[3] 2. Evaluate Linewidth: Aim for a narrow water peak linewidth (e.g., <30-40 Hz) as an indicator of good shimming. |
| Incorrect Pulse Sequence Parameters | 1. Use STEAM Sequence: The Stimulated Echo Acquisition Mode (STEAM) sequence is generally preferred over Point Resolved Spectroscopy (PRESS) for liver fat quantification as it is less sensitive to J-coupling effects, providing a more accurate fat fraction estimate.[1] 2. Optimize Repetition Time (TR): Use a long TR (e.g., >3000 ms) to minimize T1 relaxation effects.[1] 3. Multi-Echo Acquisition: Employ multi-echo acquisition with different echo times (TEs) to allow for correction of T2 relaxation effects during post-processing.[1] |
Issue 2: Unexpected Placebo Response in Clinical Trials
| Potential Cause | Troubleshooting/Mitigation Strategies |
| Lifestyle Modifications | 1. Standardized Counseling: Provide all participants (including the placebo group) with standardized, minimal dietary and exercise counseling at the beginning of the trial.[4] 2. Monitor Lifestyle Changes: Use validated questionnaires (e.g., food frequency questionnaires, physical activity logs) at regular intervals to monitor and quantify changes in diet and exercise. 3. Objective Measures: Where feasible, use objective measures such as accelerometers to track physical activity. |
| Hawthorne Effect | 1. Blinding: Maintain rigorous double-blinding of both participants and study staff to the treatment allocation. 2. Consistent Study Visits: Ensure the frequency and nature of study visits are identical for all treatment arms to provide equal attention to all participants. |
| Natural Disease Fluctuation | 1. Strict Inclusion/Exclusion Criteria: Define and strictly adhere to inclusion and exclusion criteria to enroll a more homogeneous patient population. 2. Stratified Randomization: Stratify randomization by key baseline characteristics that may influence disease progression (e.g., baseline fibrosis stage, presence of diabetes). |
| Variability in Histological Assessment | 1. Centralized Reading: Utilize a central, experienced pathologist or a panel of pathologists to read all liver biopsies to ensure consistency in scoring. 2. Paired Biopsy Reading: When assessing changes from baseline, have pathologists read baseline and end-of-treatment biopsies for the same patient together. |
Frequently Asked Questions (FAQs)
Q1: How can we control for the confounding effect of diet in our this compound study?
A1: Controlling for dietary variations is crucial. It is recommended to provide all participants with standardized dietary counseling based on established guidelines, such as the National Cholesterol Education Program Step-1 diet for non-diabetics and the American Diabetes Association diet for individuals with diabetes.[4] This counseling should be delivered at the beginning of the study and reinforced at regular intervals. The aim is not necessarily to enforce a strict diet but to standardize the advice given to all participants, thereby minimizing variability in dietary changes between the treatment and placebo groups. Regular monitoring of dietary intake through food frequency questionnaires or 24-hour dietary recalls is also recommended to track and statistically adjust for any significant dietary changes during the trial.
Q2: What is the recommended approach for standardizing exercise in a clinical trial of this compound?
A2: Similar to diet, providing standardized advice on physical activity to all participants is key. A common recommendation is at least 150 minutes of moderate-intensity aerobic exercise per week.[5] The type of exercise can be tailored to the participant's preference to improve adherence, and can include activities like brisk walking, cycling, or swimming.[6][7] For studies aiming for a more controlled intervention, supervised exercise sessions can be implemented.[6] Regardless of the approach, it is important to monitor physical activity levels throughout the study using validated questionnaires or objective tools like accelerometers.
Q3: How should we account for comorbidities like type 2 diabetes and obesity when analyzing the efficacy of this compound?
A3: Comorbidities are significant confounding factors. The following strategies are recommended:
-
Patient Stratification: During randomization, stratify participants based on the presence or absence of key comorbidities such as type 2 diabetes and obesity (defined by BMI). This helps to ensure a balanced distribution of these factors between treatment arms.
-
Inclusion of Comorbidities in Statistical Models: In the statistical analysis plan, pre-specify that comorbidities will be included as covariates in the statistical models (e.g., analysis of covariance - ANCOVA) used to assess the treatment effect of this compound. This allows for the estimation of the treatment effect while statistically adjusting for the influence of these comorbidities.
-
Subgroup Analyses: Plan for subgroup analyses to explore the efficacy of this compound in patients with and without specific comorbidities. However, these analyses should be interpreted with caution as they may not be powered to detect statistically significant differences.
Q4: What is the significance of the PNPLA3 genotype, and should we screen for it in our this compound research?
A4: The Patatin-like phospholipase domain-containing 3 (PNPLA3) gene variant (rs738409) is a strong genetic risk factor for the development and progression of NAFLD and NASH.[8] Individuals carrying the G allele are at an increased risk. Screening for the PNPLA3 genotype can be highly beneficial for this compound research in the following ways:
-
Patient Stratification: Stratifying participants based on their PNPLA3 genotype can help to balance this important genetic confounder between treatment groups.
-
Understanding Variability in Treatment Response: Genotyping can help to investigate whether the treatment effect of this compound is influenced by the PNPLA3 genotype.
-
Inclusion in Statistical Models: Including the PNPLA3 genotype as a covariate in statistical models can help to reduce unexplained variability and increase the statistical power to detect a treatment effect.
Data Presentation
Table 1: Summary of Efficacy Results from the ARREST (Phase IIb) and ARMOR (Phase III, Open-Label) Trials of this compound
| Endpoint | ARREST Trial (52 Weeks) | ARMOR Trial (Open-Label) |
| NASH Resolution without Worsening of Fibrosis | This compound 600 mg: 16.7% Placebo: 5.0% | This compound 300 mg BID (n=19): 26.3% |
| Fibrosis Improvement (≥1 stage) without Worsening of NASH | This compound 600 mg: 29.5% Placebo: 17.5% | This compound 300 mg BID (n=20): 45.0% |
| Fibrosis Improvement (≥1 stage) - Any | Not Reported | This compound 300 mg BID (n=20): 60.0%[9] |
| Decrease in Liver Triglycerides (MRS) | This compound 600 mg: -3.1% (placebo-corrected) | Not Reported |
Note: The ARREST trial was a randomized, double-blind, placebo-controlled study.[10][11] The ARMOR open-label part did not have a placebo arm.[9][12][13][14] Results should be interpreted in the context of the different study designs.
Experimental Protocols
1. Quantification of Liver Fat by Magnetic Resonance Spectroscopy (MRS)
-
Patient Preparation: Patients should fast for at least 4 hours prior to the scan to minimize metabolic fluctuations.
-
Coil Selection: Use a multi-channel phased-array torso coil for optimal signal-to-noise ratio (SNR).
-
Voxel Placement: Place a single voxel (typically 2x2x2 cm or 3x3x3 cm) in the right lobe of the liver, avoiding major blood vessels, bile ducts, and the liver capsule. Use both axial and sagittal localizer images to ensure consistent placement.
-
Pulse Sequence: A Stimulated Echo Acquisition Mode (STEAM) sequence is recommended.
-
Acquisition Parameters:
-
Repetition Time (TR): > 3000 ms
-
Echo Time (TE): Multiple TEs should be acquired (e.g., 12, 24, 36, 48, 72 ms) to allow for T2 correction.
-
Acquisition: Data can be acquired during a single breath-hold or with respiratory gating.
-
-
Data Analysis:
-
Use specialized software to process the raw MRS data.
-
Perform eddy current and phase correction.
-
Fit the water and fat peaks (typically multiple peaks for fat) using a suitable algorithm (e.g., AMARES, LCModel).
-
Calculate the areas under the water and fat peaks.
-
Correct for T2 relaxation effects using the data from multiple TEs.
-
Calculate the proton density fat fraction (PDFF) as: PDFF (%) = [Fat Signal / (Fat Signal + Water Signal)] * 100.
-
2. PNPLA3 rs738409 Genotyping by qPCR
-
Sample Collection: Collect whole blood in an EDTA tube or buccal swabs.
-
DNA Extraction: Extract genomic DNA from the collected sample using a commercially available kit according to the manufacturer's instructions. Quantify the extracted DNA and assess its purity.
-
qPCR Assay:
-
Use a validated TaqMan SNP Genotyping Assay for rs738409 or a similar allele-specific probe-based qPCR assay.
-
Prepare a reaction mixture containing the genotyping master mix, the specific assay (primers and probes), and 10-20 ng of genomic DNA.
-
Include positive controls for the three possible genotypes (C/C, C/G, and G/G) and a no-template control (NTC).
-
-
Thermal Cycling: Perform the qPCR on a compatible real-time PCR instrument using the manufacturer's recommended thermal cycling conditions.
-
Data Analysis: Analyze the amplification data using the instrument's software to determine the allelic discrimination and assign the genotype for each sample based on the fluorescence signals of the allele-specific probes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action in hepatocytes and hepatic stellate cells.
Caption: Workflow for mitigating confounding factors in an this compound clinical trial.
References
- 1. mriquestions.com [mriquestions.com]
- 2. MR Spectroscopy of the Liver: Principles and Clinical Applications1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetic Resonance Spectroscopy of Hepatic Fat from Fundamental to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baseline Parameters in Clinical Trials for Nonalcoholic Steatohepatitis: Recommendations From the Liver Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical Activity Protocols in Non-Alcoholic Fatty Liver Disease Management: A Systematic Review of Randomized Clinical Trials and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. ltd.aruplab.com [ltd.aruplab.com]
- 9. emjreviews.com [emjreviews.com]
- 10. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 11. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 13. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 14. This compound in NASH Phase 3; Expanded Access [natap.org]
Refining experimental design for long-term Aramchol efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing and conducting long-term efficacy studies of Aramchol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Animal Model Selection and Induction
Question: What is a reliable and relatively rapid method for inducing a MASH phenotype with fibrosis in mice for long-term this compound studies?
Answer: A commonly used and effective model combines a high-fat diet (HFD) with low, repeated doses of carbon tetrachloride (CCl4). This model recapitulates key features of human MASH, including steatosis, inflammation, and fibrosis, in a shorter timeframe than diet-induced models alone.[1][2][3]
Experimental Protocol: HFD + CCl4 MASH Induction in Mice
-
Animal Strain: C57BL/6J mice are a commonly used strain for this model.[2][3]
-
Diet: Provide a high-fat diet (e.g., 60% of calories from fat) for the duration of the study.[1][2]
-
CCl4 Administration:
-
After an initial period of HFD feeding (e.g., 4-12 weeks) to establish steatosis, begin intraperitoneal (IP) injections of CCl4.[1][2]
-
A typical dose is 0.5 µl/g body weight, administered twice weekly.[1] Some protocols may use a lower dose of 0.2 µL/g body weight weekly.[3] The CCl4 should be diluted in a vehicle like olive oil.[4]
-
-
Duration: The induction period to establish significant fibrosis can range from 8 to 16 weeks.[2][3]
Troubleshooting: MASH Model Induction
| Issue | Possible Cause | Recommendation |
| High mortality rate | CCl4 dose is too high or administration frequency is excessive. | Reduce the CCl4 concentration or the frequency of injections. Ensure accurate body weight measurement for dosing. |
| Insufficient fibrosis | Study duration is too short. CCl4 dose is too low. | Extend the study duration. If fibrosis is still minimal, consider a modest increase in the CCl4 dose, monitoring for toxicity. |
| High variability between animals | Inconsistent CCl4 administration. Genetic drift within the mouse colony. | Ensure precise IP injection technique. Use age- and weight-matched animals from a reliable supplier. |
This compound Administration
Question: What is the recommended dose and route of administration for this compound in mouse models of MASH?
Answer: Based on preclinical studies, this compound is typically administered via oral gavage. A dose of 5 mg/kg/day has been shown to be effective in reducing steatohepatitis and fibrosis in the methionine- and choline-deficient (MCD) diet model.[5] In other models of biliary fibrosis, a dose of 12.5 mg/kg/day of this compound meglumine (B1676163) has been used.[6][7] The dose should be optimized based on the specific animal model and experimental design.
Experimental Protocol: this compound Administration (Oral Gavage)
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., water).
-
Dosing: Administer the prepared solution daily via oral gavage.
-
Timing: In treatment protocols, this compound administration is typically initiated after the establishment of MASH and fibrosis.
Troubleshooting: this compound Administration
| Issue | Possible Cause | Recommendation |
| Gavage-related stress or injury | Improper gavage technique. | Ensure personnel are properly trained in oral gavage. Use appropriate gavage needle size for the mice. |
| Inconsistent dosing | Inaccurate preparation of this compound solution. | Prepare fresh solutions regularly and ensure complete dissolution. Use calibrated equipment for volume measurements. |
Assessment of Liver Fibrosis
Question: What are the standard methods for quantifying liver fibrosis in preclinical studies?
Answer: The gold-standard histological stain for collagen is Sirius Red .[8] Quantification of the stained area provides a measure of fibrosis. A biochemical alternative is the Hydroxyproline (B1673980) Assay , which measures the total collagen content in a liver tissue homogenate.[9][10][11][12]
Experimental Protocol: Sirius Red Staining
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin (B1166041). Cut sections of 2-3 µm thickness.[13]
-
Staining: Deparaffinize and rehydrate the sections. Stain with a 0.1% Sirius Red solution in saturated picric acid.[13]
-
Quantification: Digitize the stained sections. Use image analysis software (e.g., ImageJ) to quantify the percentage of the red-stained area relative to the total tissue area.[14][15]
Troubleshooting: Sirius Red Staining
| Issue | Possible Cause | Recommendation |
| Uneven staining | Inconsistent staining time or solution quality. | Ensure uniform timing for all steps. Prepare fresh staining solution. |
| High background | Inadequate washing. | Follow washing steps diligently to remove excess stain. |
| Quantification variability | Inconsistent image acquisition or analysis parameters. | Standardize microscope settings (lighting, magnification). Use a consistent threshold for color segmentation in the analysis software. |
Experimental Protocol: Hydroxyproline Assay
-
Tissue Hydrolysis: Hydrolyze a known weight of liver tissue (e.g., in 10N NaOH at 120°C for 1 hour).[9]
-
Neutralization and Oxidation: Neutralize the hydrolysate with HCl and treat with an oxidation reagent.[9]
-
Colorimetric Reaction: Add a developer and DMAB concentrate to produce a colored product.[9]
-
Measurement: Read the absorbance at approximately 560 nm and calculate the hydroxyproline concentration based on a standard curve.[9][11]
Troubleshooting: Hydroxyproline Assay
| Issue | Possible Cause | Recommendation |
| Low signal | Incomplete hydrolysis. Insufficient sample amount. | Ensure complete hydrolysis by adhering to the specified temperature and time. Use an adequate amount of tissue. |
| High variability | Incomplete homogenization of liver tissue. Pipetting errors. | Ensure the tissue is thoroughly homogenized before taking a sample for hydrolysis. Use calibrated pipettes. |
Assessment of Cellular Markers
Question: How can I assess hepatic stellate cell activation and apoptosis in liver tissue?
Answer: Immunohistochemistry (IHC) for alpha-smooth muscle actin (α-SMA) is the standard method to identify activated hepatic stellate cells, which are the primary collagen-producing cells in liver fibrosis.[13][16][17][18] TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is widely used to detect apoptotic cells by labeling the fragmented DNA.[19][20]
Experimental Protocol: α-SMA Immunohistochemistry
-
Tissue Preparation: Use paraffin-embedded or frozen liver sections.
-
Antigen Retrieval: Perform antigen retrieval if using paraffin sections.
-
Staining: Incubate with a primary antibody against α-SMA, followed by a suitable secondary antibody and detection system.[13]
-
Quantification: Quantify the α-SMA positive area using image analysis software.[21]
Troubleshooting: α-SMA Immunohistochemistry
| Issue | Possible Cause | Recommendation |
| No or weak signal | Inadequate antigen retrieval. Primary antibody concentration is too low. | Optimize antigen retrieval method and time. Perform a titration of the primary antibody. |
| High background staining | Insufficient blocking. Non-specific antibody binding. | Increase the blocking time or try a different blocking agent. Ensure adequate washing between steps. |
Experimental Protocol: TUNEL Assay
-
Tissue Preparation and Permeabilization: Fix and permeabilize the liver sections.
-
Labeling: Incubate with TdT enzyme and labeled dUTPs to label the 3'-OH ends of fragmented DNA.
-
Detection: Detect the incorporated label using fluorescence microscopy or a chromogenic reaction.
-
Positive Control: Treat a section with DNase I to induce DNA strand breaks as a positive control.[19]
Troubleshooting: TUNEL Assay
| Issue | Possible Cause | Recommendation |
| False positive staining | Endogenous nuclease activity, especially after proteinase K treatment.[22][23] | Pre-treat tissue sections with diethyl pyrocarbonate (DEPC) to inhibit endogenous nucleases.[22][23] |
| No staining in positive control | Inactive DNase I or TdT enzyme. | Use fresh or properly stored enzymes. Verify enzyme activity. |
| High background | Insufficient washing. | Follow all washing steps carefully. |
Gene Expression Analysis
Question: Which genes are relevant to measure for assessing inflammation and fibrosis in the liver?
Answer: Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure changes in gene expression. Key markers include:
-
Fibrosis: Col1a1 (Collagen, type I, alpha 1), Timp-1 (Tissue inhibitor of metalloproteinase 1), and Acta2 (α-SMA).[24]
-
Inflammation: Tnf (Tumor necrosis factor), Il6 (Interleukin 6), and Ccl2 (Chemokine (C-C motif) ligand 2).
Troubleshooting: qRT-PCR
| Issue | Possible Cause | Recommendation |
| Poor RNA quality | Delayed tissue processing. RNase contamination. | Process or snap-freeze liver tissue immediately after collection. Use RNase-free reagents and techniques. |
| Inconsistent results | Pipetting errors. Poor primer/probe design. | Use calibrated pipettes and master mixes. Validate primer efficiency. |
| No amplification | Poor RNA quality. Incorrectly designed primers. | Check RNA integrity (e.g., using a Bioanalyzer). Redesign and validate primers. |
Data Presentation
Table 1: Key Parameters for Long-Term this compound Efficacy Studies in a Mouse MASH Model
| Parameter | Recommended Range/Value |
| Animal Model | C57BL/6J mice with HFD + CCl4 induction |
| This compound Dose | 5-12.5 mg/kg/day |
| Route of Administration | Oral gavage |
| Treatment Duration | 4-12 weeks (or longer, depending on study aims) |
| Primary Efficacy Endpoints | Reduction in liver fibrosis (Sirius Red, Hydroxyproline) |
| Secondary Efficacy Endpoints | Reduction in hepatic steatosis, inflammation, and ballooning (H&E staining), Reduction in α-SMA expression (IHC), Changes in fibrosis and inflammation gene expression (qRT-PCR) |
| Safety Monitoring | Body weight, liver enzymes (ALT, AST), clinical signs |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for a long-term this compound efficacy study.
Caption: Troubleshooting logic for insufficient fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. cyagen.com [cyagen.com]
- 3. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon tetrachloride (CCl4) accelerated development of non-alcoholic fatty liver disease (NAFLD)/steatohepatitis (NASH) in MS-NASH mice fed western diet supplemented with fructose (WDF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 4.4. Sirius Red Staining and α-Smooth Muscle Actin Immunohistochemistry [bio-protocol.org]
- 14. Quantifying Stained Liver Tissue [imagej.net]
- 15. researchgate.net [researchgate.net]
- 16. [Immunohistochemical analysis of alpha-SMA and GFAP expression in liver stellate cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Item - Immunohistochemical analysis of α-sma expression in liver section. - Public Library of Science - Figshare [plos.figshare.com]
- 22. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. False positive staining in the TUNEL assay to detect apoptosis in liver and intestine is caused by endogenous nucleases and inhibited by diethyl pyrocarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Pro-C3: A Validated Biomarker for Quantifying Aramchol's Anti-Fibrotic Efficacy in Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide
This guide provides a comprehensive analysis of Pro-C3 as a biomarker for assessing the anti-fibrotic activity of Aramchol (B1665158), a leading investigational therapy for Non-Alcoholic Steatohepatitis (NASH). Drawing on data from preclinical and clinical studies, we present an objective comparison of Pro-C3 with other non-invasive fibrosis markers and detail the experimental protocols used to validate its utility.
Introduction to this compound and the Need for Reliable Biomarkers
This compound is a novel fatty acid-bile acid conjugate that functions as a liver-targeted, partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] By modulating lipid metabolism, this compound has demonstrated significant anti-inflammatory, and crucially, anti-fibrotic effects in both animal models and human clinical trials.[3][4] The progression of liver fibrosis is a key predictor of adverse outcomes in NASH patients, making the accurate measurement of anti-fibrotic drug efficacy a critical aspect of clinical development.[5] While liver biopsy remains the gold standard for assessing fibrosis, its invasive nature, cost, and potential for sampling variability necessitate the use of reliable non-invasive biomarkers.[6]
Pro-C3, the N-terminal propeptide of type III collagen, is a direct marker of fibrogenesis, reflecting the rate of type III collagen synthesis.[7] Elevated levels of Pro-C3 in the serum are associated with active liver fibrogenesis, and its reduction can indicate a positive response to anti-fibrotic therapy.[8][9] This guide will explore the experimental evidence supporting the role of Pro-C3 in validating the therapeutic efficacy of this compound.
Comparative Analysis of Pro-C3 and Other Non-Invasive Tests
Pro-C3 has demonstrated strong performance in diagnosing and staging liver fibrosis, often outperforming or complementing other widely used non-invasive tests (NITs). The following tables summarize the comparative diagnostic accuracy of Pro-C3 and its performance in response to this compound treatment.
Table 1: Diagnostic Accuracy of Pro-C3 vs. Other Non-Invasive Tests for Liver Fibrosis
| Biomarker/Test | Methodology | AUROC for Advanced Fibrosis (≥F3) | Key Advantages | Key Limitations |
| Pro-C3 | ELISA-based serum test | 0.76 - 0.85[10][11] | Direct marker of fibrogenesis, high specificity.[11] | Performance can be influenced by other conditions with high collagen turnover. |
| ADAPT Score | Algorithm (Age, Diabetes, Pro-C3 , Platelets) | 0.87 - 0.88[12][13] | Improved accuracy over Pro-C3 alone, reduces indeterminate results.[11] | Requires multiple inputs, proprietary algorithm. |
| FIB-4 Index | Calculation (Age, AST, ALT, Platelets) | 0.75 - 0.86[14] | Widely available, low cost. | Lower accuracy in certain populations (e.g., older adults), indirect marker.[11][14] |
| APRI | Calculation (AST, Platelets) | 0.77 - 0.83[14] | Simple to calculate, readily available. | Lower diagnostic accuracy compared to other tests.[14] |
| ELF™ Test | Immunoassay Panel (HA, PIIINP, TIMP-1) | 0.84 - 0.90[14] | Well-validated, direct markers of fibrosis. | Proprietary, higher cost.[11] |
| VCTE (FibroScan®) | Ultrasound-based elastography | 0.89 - 0.97[12] | High accuracy for advanced fibrosis and cirrhosis. | Can be affected by obesity, inflammation, and food intake. |
Table 2: Pro-C3 Response to this compound Treatment in Clinical Trials
| Clinical Trial | Treatment Group | Duration | Baseline Pro-C3 (ng/mL) | Change from Baseline in Pro-C3 | Correlation with Histological Improvement |
| ARMOR Open-Label Part | This compound 300mg BID | 24 Weeks | Not explicitly stated | Mean reduction of 2.91 (± 0.54) (p < 0.0001)[6] | Reductions in Pro-C3 corroborated the anti-fibrotic effect seen in histology.[6] |
| ARREST Phase 2b | This compound 600mg | 52 Weeks | Not explicitly stated | Significant reductions observed in the treatment arm.[15] | Fibrosis improvement of ≥1 stage was higher in the this compound 600mg group (29.5%) vs. placebo (17.5%).[1][15] |
Experimental Evidence Supporting Pro-C3's Role with this compound
Clinical studies have consistently demonstrated a significant reduction in Pro-C3 levels in patients treated with this compound, which correlates with histological improvements in liver fibrosis.
Signaling Pathways and Experimental Workflows
This compound's anti-fibrotic effect is primarily mediated through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) in hepatic stellate cells (HSCs), the main collagen-producing cells in the liver.[2][16] This inhibition leads to a downstream cascade of events that reduce fibrogenesis.
The clinical validation of Pro-C3 as a biomarker for this compound's efficacy was a key component of the ARMOR clinical trial. The workflow for this trial involved screening and enrolling patients with NASH and fibrosis, followed by treatment and regular monitoring of both histological changes and non-invasive biomarkers.
The logical relationship between this compound treatment, the reduction in Pro-C3, and the observed anti-fibrotic effect is a cornerstone of the validation process.
Detailed Experimental Protocols
Pro-C3 Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample: Serum collected from patients at baseline and subsequent time points during the clinical trial.
-
Procedure: The Pro-C3 levels were measured using a specific ELISA kit (e.g., Nordic Bioscience).[6] The assay quantifies the N-terminal propeptide of type III collagen, which is released during the synthesis of new collagen. The results are typically reported in ng/mL.
Histological Assessment of Liver Fibrosis
-
Method: Liver biopsy samples were obtained at baseline and at various time points post-treatment (e.g., 24, 48, and 72 weeks in the ARMOR study).[17]
-
Staining: Biopsy sections were stained with Masson's trichrome to visualize collagen fibers.
-
Scoring:
Conclusion
The available data strongly support the role of Pro-C3 as a valuable, non-invasive biomarker for assessing the anti-fibrotic activity of this compound in patients with NASH. Reductions in serum Pro-C3 levels correlate well with histological improvements in liver fibrosis, providing a dynamic and quantitative measure of treatment response. As a direct marker of fibrogenesis, Pro-C3 offers advantages over indirect markers and, when used in conjunction with other non-invasive tests and imaging modalities, can provide a more comprehensive and patient-friendly approach to monitoring disease progression and therapeutic efficacy in clinical trials and future clinical practice. The continued validation of Pro-C3 in large-scale studies will further solidify its position as a key tool in the development of anti-fibrotic therapies for NASH.
References
- 1. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in steatohepatitis and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRO-C3 is a predictor of clinical outcomes in distinct cohorts of patients with advanced liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nordicbioscience.com [nordicbioscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of blood-based PRO-C3 testing as a diagnostic marker for staging liver fibrosis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nordicbioscience.com [nordicbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Noninvasive tests for liver fibrosis in 2024: are there different scales for different diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nordicbioscience.com [nordicbioscience.com]
- 14. Noninvasive Methods for Assessing Liver Fibrosis and Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emjreviews.com [emjreviews.com]
- 16. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting this compound's Novel Anti-Fibrotic Mechanism of Action - BioSpace [biospace.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. This compound in NASH Phase 3; Expanded Access [natap.org]
Cross-validation of digital pathology findings with traditional histological scoring in Aramchol studies
A comprehensive comparison of histological assessment methods in recent Aramchol clinical trials for Metabolic Dysfunction-Associated Steatohepatitis (MASH) reveals that artificial intelligence-powered digital pathology offers greater sensitivity and a wider dynamic range in quantifying fibrosis improvement compared to traditional scoring systems. [1][2] This guide provides a detailed analysis of the cross-validation of these methodologies, presenting key quantitative data, experimental protocols, and the underlying signaling pathways of this compound's action.
Recent studies, including the open-label part of the ARMOR trial, have demonstrated that this compound, a stearoyl-CoA desaturase 1 (SCD1) inhibitor, effectively reduces liver fibrosis.[1][3] The assessment of this anti-fibrotic efficacy has been a focal point of investigation, comparing conventional histological staging with innovative digital pathology techniques.
Unveiling a More Sensitive Measure of Improvement: Quantitative Data Summary
Table 1: Comparison of Fibrosis Improvement by Different Reading Methodologies in the ARMOR Study
| Reading Methodology | Definition of Improvement | Patients with Improvement (<48 weeks treatment, N=28) | Patients with Improvement (≥48 weeks treatment, N=23) |
| NASH-CRN | ≥1 stage reduction in fibrosis | 25% | 39% |
| Ranked Pair Assessment | "Improved" by consensus of 3 pathologists | 43% | 61% |
| AI-assisted Digital Pathology (Ph-FCS) | "Any" reduction (≥0.3 absolute reduction) | 54% | 100% |
| AI-assisted Digital Pathology (Ph-FCS) | "Substantial" reduction (≥25% relative reduction) | 21% | 65% |
Source: Data compiled from the ARMOR study open-label part results.[1][3]
These findings underscore the enhanced sensitivity of digital pathology in detecting subtle changes in fibrosis that may be missed by the categorical nature of traditional scoring systems.[3] Notably, a significant portion of patients classified as "stable" by NASH-CRN or ranked pair assessment showed a reduction in fibrosis when analyzed by the continuous phenotypic Fibrosis Composite Severity (Ph-FCS) score generated by the digital platform.[1]
Deep Dive into Methodologies: Experimental Protocols
The cross-validation studies employed rigorous and distinct methodologies for each assessment technique.
Traditional Histological Scoring
-
Biopsy Collection and Processing: Paired pre- and post-treatment liver biopsies were obtained from MASH patients.[1]
-
Staining: Liver tissue sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with Masson's trichrome or picrosirius red for collagen deposition and fibrosis assessment.[5]
-
NASH-CRN Scoring: A consensus of three expert hepatopathologists scored the biopsies based on the NASH-CRN system, which categorizes fibrosis into stages 0-4.[1]
-
Ranked Pair Assessment: The same panel of pathologists performed a side-by-side comparison of baseline and post-treatment biopsy slides for each patient, categorizing the change in fibrosis as "improved," "stable," or "worsened."[1]
AI-Assisted Digital Pathology
-
Whole Slide Imaging (WSI): The stained glass slides were digitized at high magnification (e.g., ×40) to create high-resolution whole slide images.[6]
-
Quantitative Analysis: The platform performs single-fiber digital image analysis, quantifying multiple histological features of fibrosis, including collagen deposition, fiber morphometry, and architectural patterns.[7]
-
Phenotypic Fibrosis Composite Severity (Ph-FCS) Score: These quantitative features are integrated into a continuous Ph-FCS score, ranging from 1 to 10, providing a more granular assessment of fibrosis severity.[3]
The Molecular Basis of this compound's Action
This compound's anti-fibrotic effect is rooted in its dual mechanism of action: the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) and the induction of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8] SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids, and its inhibition in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, leads to a reduction in fibrogenesis.[8][9] Concurrently, the activation of PPARγ, a nuclear receptor with known anti-fibrotic properties, further contributes to the therapeutic effect.[8]
Conclusion: A Paradigm Shift in Fibrosis Assessment
References
- 1. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. galmedpharma.com [galmedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Artificial intelligence-assisted digital pathology for non-alcoholic steatohepatitis: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Digital Pathology Quantification of the Continuum of Cirrhosis Severity in Human Liver Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting this compound's Novel Anti-Fibrotic Mechanism of Action - BioSpace [biospace.com]
Comparative Analysis of Aramchol's Mechanism with Other NASH Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a complex metabolic liver disease characterized by steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The multifaceted pathophysiology of NASH has led to the development of several therapeutic candidates with diverse mechanisms of action. This guide provides a comparative analysis of Aramchol, a stearoyl-CoA desaturase 1 (SCD1) inhibitor, with other leading NASH drug candidates: Resmetirom (a thyroid hormone receptor-beta agonist), Lanifibranor (B608451) (a pan-peroxisome proliferator-activated receptor agonist), Semaglutide (B3030467) (a glucagon-like peptide-1 receptor agonist), and Obeticholic Acid (a farnesoid X receptor agonist).
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators.
Table 1: Efficacy Data from Key Clinical Trials
| Drug Candidate (Trial) | Dosage | Primary Endpoint Met | NASH Resolution (Drug vs. Placebo) | Fibrosis Improvement (≥1 stage) (Drug vs. Placebo) |
| This compound (ARMOR - Open Label) | 300 mg BID | N/A (Open Label) | 26.5% | 39% (NASH CRN) / 61% (Ranked Assessment) at ≥48 weeks |
| Resmetirom (MAESTRO-NASH) | 80 mg QD | Yes | 26% vs. 10% | 24% vs. 14% |
| 100 mg QD | Yes | 30% vs. 10% | 26% vs. 14% | |
| Lanifibranor (NATIVE) | 800 mg QD | No | 39% vs. 22% | 34% vs. 29% |
| 1200 mg QD | Yes | 49% vs. 22% | 48% vs. 29% | |
| Semaglutide (Phase II) | 0.4 mg QD | Yes | 59% vs. 17% | 43% vs. 33% |
| Obeticholic Acid (REGENERATE) | 10 mg QD | No | 11% vs. 8% | 18% vs. 12% |
| 25 mg QD | Yes | 12% vs. 8% | 23% vs. 12% |
Table 2: Safety and Tolerability Profile
| Drug Candidate | Common Adverse Events |
| This compound | Generally well-tolerated, low incidence of serious adverse events.[1] |
| Resmetirom | Diarrhea, nausea.[2] |
| Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, weight gain.[3] |
| Semaglutide | Nausea, constipation, decreased appetite, vomiting.[4] |
| Obeticholic Acid | Pruritus, increase in LDL cholesterol. |
Mechanisms of Action and Signaling Pathways
This compound: Stearoyl-CoA Desaturase 1 (SCD1) Inhibition
This compound is a novel fatty acid-bile acid conjugate that downregulates the expression of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids.[5] By inhibiting SCD1, this compound reduces hepatic lipogenesis and promotes fatty acid β-oxidation, thereby decreasing steatosis.[6][7] Additionally, this compound has demonstrated direct anti-fibrotic effects by downregulating the expression of fibrogenic genes in hepatic stellate cells (HSCs).[7][8]
Resmetirom: Selective Thyroid Hormone Receptor-Beta (THR-β) Agonism
Resmetirom is an oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[9] THR-β is the predominant thyroid hormone receptor in the liver and its activation increases hepatic fat metabolism, including fatty acid oxidation and cholesterol clearance, while decreasing de novo lipogenesis.[9][10] This targeted action aims to reduce hepatic steatosis and improve the lipid profile without causing the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues.[10]
Lanifibranor: Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Lanifibranor is a pan-PPAR agonist, activating all three PPAR isoforms: alpha (α), delta (δ), and gamma (γ).[11] Each isoform plays a distinct but complementary role in the pathophysiology of NASH. PPARα activation primarily improves fatty acid oxidation and reduces triglycerides. PPARδ activation also enhances fatty acid oxidation. PPARγ activation improves insulin (B600854) sensitivity and has anti-inflammatory and anti-fibrotic effects.[11] By targeting all three isoforms, lanifibranor addresses the metabolic, inflammatory, and fibrotic components of NASH.
Semaglutide: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism
Semaglutide is a GLP-1 receptor agonist that was initially developed for the treatment of type 2 diabetes.[4][12] In the context of NASH, its mechanism involves improving insulin sensitivity, promoting weight loss through central appetite suppression, and exerting direct anti-inflammatory effects on the liver.[4][13] By addressing the systemic metabolic dysregulation that drives NASH, semaglutide can lead to a reduction in hepatic steatosis and inflammation.[13]
References
- 1. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 2. youtube.com [youtube.com]
- 3. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. emjreviews.com [emjreviews.com]
- 6. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 7. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. Upcoming GLP-1 RAs for NASH: A Comprehensive List | Biopharma PEG [biochempeg.com]
- 13. globalrph.com [globalrph.com]
The Synergistic Potential of Aramchol in Combination Therapies for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of metabolic diseases, such as Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-alcoholic Steatohepatitis (NASH), necessitates a therapeutic approach that targets multiple pathogenic pathways. Aramchol (B1665158), a first-in-class Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, has demonstrated significant anti-fibrotic and metabolic effects as a monotherapy.[1][2][3] This guide provides a comprehensive assessment of the scientific rationale and potential for synergistic effects when combining this compound with other leading metabolic disease therapies. While direct preclinical and clinical data on these specific combinations for metabolic diseases are emerging, this analysis is based on the well-understood mechanisms of action of each drug class and early indicators from related research.
This compound's Core Mechanism of Action
This compound's primary mechanism is the inhibition of SCD1, a key enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids.[4][5][6] This inhibition leads to a cascade of beneficial downstream effects in both hepatocytes and hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[4][5]
In hepatocytes , this compound's inhibition of SCD1 leads to:
-
Activation of AMP-activated protein kinase (AMPK): This master regulator of cellular energy homeostasis promotes fatty acid oxidation (fat burning) and inhibits de novo lipogenesis (fat synthesis).[1][2][7][8]
-
Inhibition of mammalian target of rapamycin (B549165) (mTOR) signaling: This contributes to the suppression of lipogenesis and gluconeogenesis.[7][8]
-
Improved glucose homeostasis: This has been observed in preclinical models and is supported by a reduction in HbA1c levels in clinical studies.[9][10]
In hepatic stellate cells , this compound directly exerts anti-fibrotic effects by:
-
Downregulating SCD1 expression: This leads to a reduction in the expression of fibrogenic genes such as COL1A1 and ACTA2.[4][5]
-
Inducing Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This nuclear receptor is known to have anti-fibrotic properties.[4]
This dual action on both metabolic and fibrotic pathways positions this compound as a strong candidate for combination therapies.[1][3]
Rationale for Combination Therapies
The complexity of MASH, involving steatosis, inflammation, and fibrosis, suggests that targeting multiple pathways simultaneously may yield a greater therapeutic benefit than monotherapy. The following sections explore the rationale for combining this compound with other major classes of metabolic disease therapies.
This compound and GLP-1 Receptor Agonists (e.g., Semaglutide)
Complementary Mechanisms:
| Feature | This compound (SCD1 Inhibitor) | GLP-1 Receptor Agonists | Potential Synergy |
| Primary Target | Stearoyl-CoA Desaturase 1 (SCD1) in the liver. | Glucagon-like peptide-1 (GLP-1) receptors in the pancreas, brain, and gut. | Dual targeting of hepatic lipid metabolism and systemic glucose control/appetite regulation. |
| Effect on Lipids | Decreases de novo lipogenesis and increases fatty acid oxidation in the liver.[1][2][7] | Indirectly reduces hepatic fat by promoting weight loss and improving insulin (B600854) sensitivity.[11] | Additive or synergistic reduction in liver fat through distinct mechanisms. |
| Effect on Glucose | Improves hepatic glucose homeostasis, potentially through AMPK activation.[7][8][9] | Stimulates insulin secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying.[11] | Enhanced glycemic control through both hepatic and pancreatic mechanisms. |
| Effect on Fibrosis | Direct anti-fibrotic effects on hepatic stellate cells.[4][5] | Potential for fibrosis reduction secondary to improvements in metabolic parameters and weight loss.[12] | A direct anti-fibrotic effect from this compound combined with the upstream metabolic benefits of GLP-1 RAs could lead to more significant fibrosis reversal. |
Experimental Data: While specific preclinical or clinical data on the combination of this compound and GLP-1 receptor agonists for MASH is not yet publicly available, the distinct and complementary mechanisms of action provide a strong rationale for this combination.
This compound and THR-β Agonists (e.g., Resmetirom)
Complementary Mechanisms:
| Feature | This compound (SCD1 Inhibitor) | THR-β Agonists | Potential Synergy |
| Primary Target | Stearoyl-CoA Desaturase 1 (SCD1).[4][5][6] | Thyroid Hormone Receptor-β (THR-β) in the liver.[13][14][15] | Targeting two distinct pathways involved in hepatic lipid metabolism. |
| Effect on Lipids | Reduces the synthesis of monounsaturated fatty acids.[4][6] | Increases hepatic fatty acid oxidation and cholesterol metabolism.[13][14][15] | A powerful combination to reduce liver fat by both decreasing fat synthesis and increasing fat breakdown. |
| Effect on Fibrosis | Direct anti-fibrotic effects on hepatic stellate cells.[4][5] | May reduce fibrosis secondary to a significant reduction in lipotoxicity.[15] | The direct anti-fibrotic action of this compound could complement the fibrosis reduction driven by the potent lipotoxic-reducing effects of THR-β agonists. |
Experimental Data: Galmed Pharmaceuticals has been granted a European patent for the combination of this compound and Resmetirom for the treatment of MASH and liver fibrosis, indicating a strong belief in the synergistic potential of this combination.[16] However, specific preclinical or clinical data has not yet been published.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these therapeutic agents, the following diagrams illustrate the key signaling pathways and a hypothetical experimental workflow for assessing synergistic effects.
Caption: this compound's monotherapy signaling pathway in the liver.
Caption: Rationale for combining this compound with other metabolic therapies.
Caption: Hypothetical preclinical workflow for assessing synergy.
Experimental Protocols
While specific protocols for this compound combination therapies in metabolic disease are not yet published, a typical preclinical study to assess synergy would involve the following:
1. Animal Model: A diet-induced animal model of MASH, such as mice fed a high-fat, high-cholesterol, and high-fructose diet, would be used to replicate the key features of human MASH, including steatosis, inflammation, and fibrosis.
2. Treatment Groups: Animals would be randomized into several treatment arms:
- Vehicle control
- This compound monotherapy
- Partner drug (e.g., GLP-1 RA or THR-β agonist) monotherapy
- This compound and partner drug combination therapy
3. Dosing: Doses for each monotherapy would be based on previous studies demonstrating efficacy. The combination therapy group would receive the respective doses of both drugs.
4. Duration: Treatment duration would typically be several weeks to months to allow for the development and potential reversal of MASH and fibrosis.
5. Endpoint Analysis:
- Histopathology: Liver tissue would be collected and stained (e.g., with Hematoxylin and Eosin, and Sirius Red) to assess the NAFLD Activity Score (NAS) for steatosis, inflammation, and ballooning, and to stage fibrosis.
- Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose would be measured.
- Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing would be performed on liver tissue to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Acta2, Timp1), inflammation (e.g., Tnf-α, Il-6), and lipid metabolism (e.g., Scd1, Ppar-α, Cpt1a).
Conclusion
This compound's unique mechanism of action, targeting both the metabolic and fibrotic drivers of MASH, makes it a highly promising candidate for combination therapy. The rationale for combining this compound with agents like GLP-1 receptor agonists and THR-β agonists is strong, given their complementary effects on different aspects of metabolic disease. While quantitative data from dedicated combination studies in MASH are eagerly awaited, the existing mechanistic understanding and preliminary corporate guidance suggest that such combinations could offer a more potent and comprehensive treatment approach for patients with MASH and other complex metabolic disorders. Future preclinical and clinical studies are essential to validate these synergistic effects and to determine the optimal combinations and dosing regimens.
References
- 1. Galmed releases Phase 3 this compound results in Hepatology. [pharmaceutical-era.com]
- 2. investing.com [investing.com]
- 3. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 4. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galmed Pharmaceuticals Announces Upcoming Publication in JHEP Reports of New Data Supporting this compound's Novel Anti-Fibrotic Mechanism of Action | Nasdaq [nasdaq.com]
- 6. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. galmedpharma.com [galmedpharma.com]
- 10. emjreviews.com [emjreviews.com]
- 11. COMBINATION THERAPY WITH GLP-1 RECEPTOR AGONIST AND SGLT2 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mediacdn.gi.org [mediacdn.gi.org]
- 13. mdpi.com [mdpi.com]
- 14. Potential therapeutic strategies for MASH: from preclinical to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. Galmed Receives European Patent for this compound & Resmetirom Combo [clival.com]
Independent Validation of Aramchol's Preclinical Efficacy: A Comparative Guide for Researchers
A Deep Dive into the Preclinical Data of a Leading NASH Candidate and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for Aramchol (B1665158), a leading drug candidate for non-alcoholic steatohepatitis (NASH), against other notable alternatives. The information is presented to facilitate a clear understanding of the experimental evidence supporting these potential therapies.
This compound, a novel fatty acid-bile acid conjugate, has garnered significant attention for its potential in treating NASH and liver fibrosis. Its primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[1] Preclinical studies have demonstrated this compound's ability to reduce liver steatosis, inflammation, and fibrosis in various animal models.[1][2][3] This guide summarizes the available quantitative preclinical data for this compound and compares it with other prominent NASH drug candidates: Elafibranor, Resmetirom, and Obeticholic Acid.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from preclinical studies of this compound and its alternatives. It is important to note that direct head-to-head preclinical studies are limited; therefore, the data presented here is compiled from various studies using different animal models and experimental conditions.
Table 1: Effects of this compound and Alternatives on Metabolic Parameters in Preclinical NASH Models
| Compound | Animal Model | Dose | Duration | Body Weight Change | Liver Weight Change | Plasma ALT Change | Plasma AST Change | Plasma Triglycerides Change | Plasma Cholesterol Change |
| This compound | MCD diet-fed mice | 5 mg/kg/day | 2 weeks | Not statistically significant | - | Not statistically significant | Not statistically significant | - | - |
| This compound | Mdr2-/- mice | 12.5 mg/kg/day | 4 weeks | - | - | - | - | - | - |
| Elafibranor | DIO-NASH mice | 30 mg/kg/day | 8 weeks | Reduced | Reduced | - | - | - | - |
| Elafibranor | E3L.CETP mice | 15 mg/kg/day | 10 weeks | ↓ 24% (p < 0.001) | - | - | - | ↓ 71-84% (p < 0.011) | ↓ 45-52% (p < 0.009) |
| Resmetirom | GAN DIO-NASH mice | 3 & 5 mg/kg/day | 48 days | Reduced | Reduced | Reduced | - | - | Reduced |
| Obeticholic Acid | MCD diet-fed mice | 0.4 mg/day | 24 days | - | - | ↓ (p < 0.01) | ↓ (p < 0.001) | Reduced | Reduced |
| Obeticholic Acid | Ldlr-/-.Leiden mice | 10 mg/kg/day | 10 weeks | No effect | - | ↓ (p = 0.018) | - | - | - |
MCD: Methionine and Choline (B1196258) Deficient; Mdr2-/-: Multi-drug resistance 2 knockout; DIO-NASH: Diet-Induced Obese NASH; E3L.CETP: APOE3Leiden.CETP; GAN: Gubra-Amylin NASH. Dashes (-) indicate data not reported in the cited studies.*
Table 2: Effects of this compound and Alternatives on Liver Histology in Preclinical NASH Models
| Compound | Animal Model | Dose | Duration | Steatosis Score Change | Inflammation Score Change | Fibrosis Score Change | Collagen (COL1A1) mRNA Change | α-SMA Expression Change |
| This compound | MCD diet-fed mice | 5 mg/kg/day | 2 weeks | Reduced | Reduced | Reduced | ↓ (1.2-fold vs. control) | - |
| This compound | Mdr2-/- mice | 12.5 mg/kg/day | 4 weeks | - | Reduced (Il6, Tnfα) | Reduced | Reduced | Reduced |
| Elafibranor | DIO-NASH mice | 30 mg/kg/day | 8 weeks | Reduced | Reduced | Reduced | - | - |
| Elafibranor | E3L.CETP mice | 15 mg/kg/day | 10 weeks | Reduced | Reduced | Prevented Progression | - | - |
| Resmetirom | GAN DIO-NASH mice | 3 & 5 mg/kg/day | 48 days | Reduced | - | Unaffected | Reduced | Reduced |
| Obeticholic Acid | MCD diet-fed mice | 0.4 mg/day | 24 days | ↓ (p < 0.05) | ↓ (p < 0.05) | No significant change | - | - |
| Obeticholic Acid | Ldlr-/-.Leiden mice | 10 mg/kg/day | 10 weeks | Tended to reduce | Tended to reduce | Reduced de novo collagen formation | - | - |
α-SMA: alpha-Smooth Muscle Actin. Dashes (-) indicate data not reported in the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vivo Animal Models
-
Methionine and Choline Deficient (MCD) Diet-Induced NASH in Mice
-
Animal Strain: C57BL/6 male mice.[1]
-
Diet: Mice are fed a diet devoid of choline and containing 0.1% methionine for 4 weeks to induce steatohepatitis and fibrosis.[1]
-
Treatment: this compound (5 mg/kg/day) is administered orally for the last 2 weeks of the diet.[1]
-
Analysis: Liver and serum samples are collected for histological analysis (H&E staining for steatosis and inflammation, Sirius Red for fibrosis), gene expression analysis of fibrotic markers (e.g., COL1A1) by qPCR, and protein analysis by western blot.[1]
-
-
Multi-drug Resistance 2 Knockout (Mdr2-/-) Mouse Model of Biliary Fibrosis
-
Animal Strain: 10–16-week-old Mdr2-/- mice.[3]
-
Treatment: this compound is administered daily by oral gavage at a dose of 12.5 mg/kg/day for 4 weeks.[3]
-
Analysis: Livers are harvested for assessment of fibrosis and inflammation through histological staining (Picrosirius red for collagen, α-SMA for activated stellate cells), and gene expression analysis of inflammatory and fibrotic markers by qPCR.[3]
-
In Vitro Cell-Based Assays
-
Human Hepatic Stellate Cell (HSC) Activation Assay
-
Cell Line: Human hepatic stellate cell line (e.g., LX-2).[4]
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 10 µM).
-
Analysis:
-
Gene Expression: RNA is extracted and subjected to qPCR to measure the mRNA levels of key fibrogenic genes such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Alpha-2-Smooth Muscle Actin).[4]
-
Protein Expression: Cell lysates are analyzed by western blot to determine the protein levels of α-SMA and other markers of HSC activation.[4]
-
-
-
Stearoyl-CoA Desaturase 1 (SCD1) Inhibition Assay
-
Enzyme Source: Microsomes prepared from the livers of mice.[5]
-
Substrate: [14C]-labeled stearoyl-CoA.[5]
-
Procedure:
-
Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the liver microsomes.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is stopped, and lipids are extracted.
-
The amount of radiolabeled monounsaturated fatty acid product is quantified using thin-layer chromatography (TLC) followed by radiometric detection.[5]
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in NASH and the experimental workflow for evaluating anti-NASH compounds.
References
- 1. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. galmedpharma.com [galmedpharma.com]
- 3. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking Aramchol's Safety Profile Against Other Liver-Directed Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic options for non-alcoholic steatohepatitis (NASH) and other liver diseases is rapidly evolving. For researchers and drug development professionals, a thorough understanding of the safety profiles of emerging therapies is paramount. This guide provides an objective comparison of the safety profile of Aramchol, a stearoyl-CoA desaturase 1 (SCD1) inhibitor, against other leading liver-directed therapies: Ocaliva (obeticholic acid), Resmetirom, Lanifibranor, and Semaglutide (B3030467).
Executive Summary
This guide synthesizes safety data from key clinical trials to facilitate a comparative analysis of this compound and other prominent liver-directed therapies. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols for key safety assessments and visualizations of the relevant signaling pathways.
Comparative Safety Profile of Liver-Directed Therapies
The following tables summarize the incidence of common and serious adverse events observed in major clinical trials for this compound and its comparators.
Table 1: Common Adverse Events (Frequency >5% in any treatment arm and higher than placebo)
| Adverse Event | This compound (ARREST - 600mg) | Ocaliva (REGENERATE - 25mg)[1][2][3] | Resmetirom (MAESTRO-NASH - 100mg)[4][5][6] | Lanifibranor (NATIVE - 1200mg) | Semaglutide (NASH Phase 2 - 0.4mg)[7] | Placebo |
| Gastrointestinal | ||||||
| Diarrhea | N/A | N/A | 33.4% | More frequent than placebo[8] | 30.3%[9] | 15.6% (Resmetirom trial)[10] |
| Nausea | N/A | N/A | 18.9%[10] | More frequent than placebo[8] | 30.3%[9] | 12.5% (Resmetirom trial)[10] |
| Vomiting | N/A | N/A | N/A | N/A | 18.6%[11] | 5.6% (Semaglutide trial)[11] |
| Constipation | N/A | N/A | N/A | N/A | 22.3%[11] | 8.4% (Semaglutide trial)[11] |
| Dermatological | ||||||
| Pruritus | N/A | 51%[1] | N/A | N/A | N/A | 19% (Ocaliva trial)[1] |
| General | ||||||
| Peripheral Edema | N/A | N/A | N/A | More frequent than placebo[8] | N/A | N/A |
| Decreased Appetite | N/A | N/A | N/A | N/A | 42.4%[9] | 9.1% (Semaglutide trial)[9] |
| Metabolic | ||||||
| Weight Gain | N/A | N/A | N/A | More frequent than placebo[8] | N/A | N/A |
| Hematological | ||||||
| Anemia | N/A | N/A | N/A | More frequent than placebo[8] | N/A | N/A |
Table 2: Serious Adverse Events (SAEs)
| Therapy | Key Serious Adverse Events | Incidence of SAEs (Treatment vs. Placebo) |
| This compound | Generally well-tolerated with no imbalance in serious or severe AEs between arms in the ARREST trial.[12] | <5% (similar to placebo)[12] |
| Ocaliva | Worsening of liver problems, liver failure (in patients with cirrhosis).[2][3] | Similar across treatment arms in the REGENERATE trial.[1][2][3] |
| Resmetirom | Generally low incidence of SAEs. | 12.7% vs. 11.5% in the MAESTRO-NASH trial.[4][5][6] |
| Lanifibranor | One patient experienced raised liver enzymes indicative of autoimmune hepatitis in the NATIV3 trial, leading to a temporary halt in enrollment.[15] | Similar across treatment arms in the NATIVE trial. |
| Semaglutide | Overall risk of serious adverse events was comparable between the semaglutide and placebo groups.[13] | Comparable to placebo.[13] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanism of action is crucial for interpreting the safety and efficacy profiles of these therapies.
This compound: SCD1 Inhibition
This compound's primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[16][17] By inhibiting SCD1, this compound is thought to reduce hepatic steatosis and lipotoxicity.
Ocaliva (obeticholic acid): FXR Agonism
Ocaliva is a farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.
Resmetirom: THR-β Agonism
Resmetirom is a selective thyroid hormone receptor-beta (THR-β) agonist.[1] THR-β is predominantly expressed in the liver and is involved in regulating lipid metabolism.[1]
Lanifibranor: Pan-PPAR Agonism
Lanifibranor is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, activating all three PPAR isoforms (α, δ, and γ).[18] These receptors are involved in lipid metabolism, inflammation, and insulin (B600854) sensitivity.
Semaglutide: GLP-1 Receptor Agonism
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist.[19] While its primary effects are on glucose control and appetite, it also has beneficial effects on liver fat and inflammation, likely through indirect mechanisms.[3][19]
References
- 1. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 2. bsg.org.uk [bsg.org.uk]
- 3. droracle.ai [droracle.ai]
- 4. Galmed publishes Results from this compound Phase 3 Open Label part in Hepatology [prnewswire.com]
- 5. emjreviews.com [emjreviews.com]
- 6. galmedpharma.com [galmedpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lanifibranor - Inventiva Pharma [inventivapharma.com]
- 19. Semaglutide - Wikipedia [en.wikipedia.org]
Aramchol in Preclinical Liver Disease: A Comparative Analysis of its Efficacy in Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aramchol's Performance Against Other Therapeutic Alternatives Supported by Experimental Data.
Introduction
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a growing global health crisis. The complex pathophysiology of these diseases, characterized by steatosis, inflammation, and fibrosis, has spurred the development of numerous therapeutic agents. Among these, This compound (B1665158) (arachidyl-amido cholanoic acid), a novel fatty acid-bile acid conjugate, has shown promise in preclinical and clinical settings. This guide provides a comparative analysis of this compound's effects in various animal models of liver disease, juxtaposed with data from other key therapeutic candidates—obeticholic acid, elafibranor (B1671153), and cenicriviroc (B192934)—to offer a comprehensive overview for researchers and drug development professionals.
This compound's primary mechanism of action involves the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids, and the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] This dual action targets both lipid metabolism and inflammatory pathways, positioning it as a multifaceted agent in the fight against liver disease. This guide will delve into the experimental data from key preclinical models, present detailed methodologies, and visualize the underlying signaling pathways to facilitate a thorough understanding of this compound's therapeutic potential in context.
Comparative Efficacy in Animal Models of Liver Disease
The following tables summarize the quantitative effects of this compound and its alternatives in three widely used animal models of liver disease: the Methionine-Choline Deficient (MCD) diet model, the Carbon Tetrachloride (CCl4)-induced fibrosis model, and the Bile Duct Ligation (BDL) model. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis presents data from separate studies to facilitate a cross-comparison.
Methionine-Choline Deficient (MCD) Diet Model
The MCD diet model is a nutritional model that induces steatohepatitis and fibrosis, mimicking key features of human NASH.
| Treatment Group | Key Findings | Quantitative Data Highlights | Citation(s) |
| This compound | Reduced steatohepatitis and fibrosis. Downregulated SCD1 and increased the flux through the transsulfuration pathway, leading to a rise in glutathione (B108866) (GSH). | - Fibrosis (Sirius Red staining): 70% decrease. - Inflammation (F4/80): 65% decrease. - Inflammation (CD64): 80% decrease. | [3][4][5] |
| Obeticholic Acid | Improved liver steatosis and inflammation by inhibiting NLRP3 inflammasome activation. | - Significant downregulation of NLRP3 and IL-1β expression. - Improvement in NAFLD Activity Score (NAS). | [1] |
| Elafibranor | Data in a pure MCD model is less reported, often used in combination with other insults. In related high-fat, choline-deficient models, it reduces steatosis, inflammation, and fibrosis. | - Data not directly comparable from available literature for a standard MCD model. | [6] |
| Cenicriviroc | Ameliorated fibrosis and inflammation by inhibiting macrophage accumulation in the liver. | - Significantly reduced the non-alcoholic fatty liver disease activity score (p < 0.05 vs. controls). | [7][8] |
Carbon Tetrachloride (CCl4)-Induced Fibrosis Model
The CCl4 model is a toxin-induced model that reliably produces liver fibrosis and cirrhosis.
| Treatment Group | Key Findings | Quantitative Data Highlights | Citation(s) |
| This compound | While less data is available for this compound specifically in the CCl4 model, its anti-fibrotic effects in other models suggest potential efficacy. | - Data not available from the provided search results. | |
| Obeticholic Acid | Alleviated hepatic injury and protected against liver fibrosis through interaction between FXR and pSmad3. | - Significant reduction in α-SMA expression. - Dramatic protection of liver fibrosis in both 3-week and 6-week models. | [9][10] |
| Elafibranor | Attenuated hepatic steatosis, apoptosis, and fibrosis. | - Significant reduction in hepatic steatosis, apoptosis, and fibrosis markers. | [11][12] |
| Cenicriviroc | Demonstrated potent anti-inflammatory and antifibrotic activity. | - Significant reductions in collagen deposition (p < 0.05). | [8] |
Bile Duct Ligation (BDL) Model
The BDL model mimics cholestatic liver injury, leading to inflammation and fibrosis.
| Treatment Group | Key Findings | Quantitative Data Highlights | Citation(s) |
| This compound | Attenuated and prevented biliary fibrosis by inhibiting TGFβ-induced fibroinflammatory mediators and activating PPARα/γ in cholangiocytes. | - Significantly reduced hepatic ECM gene expression, inflammatory cytokines (Il6, Tnfa), collagen content, and myofibroblast activation (aSMA staining). | [13][14] |
| Obeticholic Acid | Showed conflicting results. One study suggested it aggravates liver fibrosis by activating hepatic FXR-induced apoptosis, while another in a different cholestatic model showed reduced fibrosis. | - One study reported elevated serum AST, ALT, ALP, and γ-GT levels and severe fibrosis and necrosis. | [10][15] |
| Elafibranor | Data in the BDL model is not as prevalent, but its mechanism suggests potential benefits in cholestatic conditions. | - Data not directly comparable from available literature. | [12] |
| Cenicriviroc | Data in the BDL model is not as prevalent as in other fibrosis models. | - Data not available from the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the generalized protocols for the key animal models cited in this guide.
Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
-
Animal Species: Typically C57BL/6J mice.
-
Diet: A purified, synthetic diet completely lacking methionine and choline, but with a standard or high amount of fat (e.g., 10% by weight) and sucrose (B13894) (e.g., 40% by weight). A control group is fed a methionine-choline-sufficient (MCS) diet with a similar fat and sucrose content.
-
Duration: The diet is typically administered for 4 to 10 weeks to induce varying degrees of steatohepatitis and fibrosis.[3][13]
-
Treatment Administration: Test compounds (e.g., this compound) are administered orally (gavage) or incorporated into the diet for a specified period during the MCD feeding regimen.
-
Key Endpoints:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for inflammation and steatosis, and with Sirius Red or Masson's trichrome for fibrosis. NAFLD Activity Score (NAS) is often calculated.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured to assess liver injury.
-
Gene and Protein Expression: Analysis of markers for inflammation (e.g., F4/80, CD64, TNF-α, IL-6), fibrosis (e.g., α-SMA, Collagen-1α1, TIMP-1), and lipid metabolism (e.g., SCD1, PPARs).
-
Metabolomics: Analysis of liver and serum metabolites to understand metabolic changes.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Species: Commonly used in mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).
-
Induction: CCl4 is typically diluted in a vehicle like corn oil or olive oil and administered via intraperitoneal (i.p.) injection.
-
Dosing and Schedule: A common regimen is twice-weekly i.p. injections of CCl4 for 4 to 12 weeks to induce progressive fibrosis and cirrhosis.[9][16]
-
Treatment Administration: Therapeutic agents are usually administered orally or via injection on days of, or in between, CCl4 administration.
-
Key Endpoints:
-
Histopathology: Liver sections are stained with H&E and Sirius Red to assess liver damage and collagen deposition. Fibrosis is often quantified by measuring the Sirius Red-positive area.
-
Biochemical Analysis: Serum ALT and AST levels are monitored.
-
Hydroxyproline (B1673980) Assay: Quantification of hydroxyproline content in the liver provides a measure of total collagen.
-
Gene and Protein Expression: Analysis of fibrotic markers such as α-SMA, Collagen-1α1, and TGF-β.
-
Bile Duct Ligation (BDL) Model of Cholestatic Liver Fibrosis
-
Animal Species: Primarily performed in mice (e.g., C57BL/6) and rats.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated in two places with a surgical suture, and sometimes transected between the ligatures. A sham operation (laparotomy without BDL) is performed on the control group.
-
Duration: The model typically develops significant fibrosis within 14 to 28 days post-surgery.[13][14]
-
Treatment Administration: Test compounds are administered daily, starting from the day of surgery or a few days after.
-
Key Endpoints:
-
Histopathology: Liver sections are stained to assess bile duct proliferation, inflammation, and fibrosis.
-
Biochemical Analysis: Serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin (B190676) are measured to assess liver injury and cholestasis.
-
Gene and Protein Expression: Analysis of markers of cholestasis, inflammation, and fibrosis.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these therapeutic agents is fundamental to their development and clinical application.
This compound's Dual Mechanism of Action
This compound exerts its therapeutic effects primarily through two interconnected pathways: the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) and the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Caption: this compound's dual mechanism of action.
General Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of anti-fibrotic agents in animal models.
Caption: General workflow for preclinical drug evaluation.
Conclusion
This compound has demonstrated significant anti-steatotic, anti-inflammatory, and anti-fibrotic effects across multiple preclinical models of liver disease. Its unique dual mechanism of targeting both SCD1 and PPARγ addresses key pathological drivers of NASH and fibrosis. While direct comparative data with other agents like obeticholic acid, elafibranor, and cenicriviroc in the same studies are scarce, the available evidence suggests that this compound holds a promising position in the landscape of emerging therapies for chronic liver diseases.
For the scientific and drug development community, the data presented in this guide underscores the importance of continued investigation into this compound's efficacy and its potential role in combination therapies. Further head-to-head preclinical studies are warranted to more definitively position this compound relative to other therapeutic alternatives and to elucidate the optimal clinical contexts for its use. The detailed experimental protocols and mechanistic insights provided herein aim to facilitate such future research endeavors.
References
- 1. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves hepatic fibrosis in metabolic dysfunction-associated steatohepatitis: Results of multimodality assessment using both conventional and digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 5. galmedpharma.com [galmedpharma.com]
- 6. aragen.com [aragen.com]
- 7. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. Obeticholic acid prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of elafibranor on liver fibrosis and gut barrier function in a mouse model of alcohol-associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elafibranor: A promising treatment for alcoholic liver disease, metabolic-associated fatty liver disease, and cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound attenuates fibrosis in mouse models of biliary fibrosis and blocks the TGFβ-induced fibroinflammatory mediators in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Obeticholic acid aggravates liver fibrosis by activating hepatic farnesoid X receptor-induced apoptosis in cholestatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scantox.com [scantox.com]
Safety Operating Guide
Proper Disposal Procedures for Aramchol
This document provides essential safety and logistical information for the proper handling and disposal of Aramchol (CAS Number: 246529-22-6), a compound used in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a solid substance that presents multiple health and environmental hazards. Understanding these risks is critical for safe handling and disposal.
Summary of Hazards:
-
Health Hazards: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2] If inhaled, it may cause allergy or asthma symptoms, breathing difficulties, or respiratory irritation.[1][2] this compound is also suspected of causing genetic defects and damaging fertility or the unborn child.[1][2] It is known to cause damage to organs.[1][2]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[1][2] Therefore, it must not be allowed to enter sewers or surface and ground water.[1]
Personal Protective Equipment (PPE): Due to the identified hazards, all handling and disposal procedures must be conducted with appropriate PPE. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Hand Protection: Chemically resistant gloves should be inspected before use.[2]
-
Eye/Face Protection: Wear safety glasses or goggles.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If risk assessment indicates it is necessary, use a suitable respirator.[2]
Quantitative Hazard Data
The hazards of this compound are classified according to the Globally Harmonized System (GHS). The following table summarizes the relevant hazard statements.
| Hazard Code | Description | Reference |
| H315 | Causes skin irritation. | [1][2] |
| H317 | May cause an allergic skin reaction. | [1][2] |
| H318 | Causes serious eye damage. | [1][2] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1][2] |
| H335 | May cause respiratory irritation. | [2] |
| H341 | Suspected of causing genetic defects. | [1][2] |
| H361 | Suspected of damaging fertility or the unborn child. | [1][2] |
| H370 | Causes damage to organs. | [1][2] |
| H413 | May cause long lasting harmful effects to aquatic life. | [1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound and associated waste must comply with all applicable federal, state, and local regulations.[3] Never dispose of this compound by evaporation, or in the regular trash or sewer.[4]
Step 1: Waste Segregation and Collection
-
Collect waste this compound (unused, expired, or surplus) and any materials grossly contaminated with it (e.g., spill cleanup absorbents, weighing papers) in a designated, sturdy, leak-proof container.[4]
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[4]
-
Keep the waste container closed except when adding waste.[4]
Step 2: Disposal of Contaminated Labware and PPE
-
Empty Containers: Thoroughly empty all contents. The first rinse of the container must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4] After thorough rinsing and air-drying, the container can be disposed of or recycled according to your institution's policies.
-
Contaminated PPE: Gloves, masks, and other contaminated items should be collected in a separate, sealed bag or container and disposed of as hazardous pharmaceutical waste.[5]
Step 3: Handling Spills
-
Ensure adequate ventilation and wear all required PPE.
-
Cover the spill with a suitable absorbent material.[2]
-
Carefully sweep or collect the material and place it into the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.[4]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]
-
Ensure a hazardous waste manifest is completed to document the waste's journey to the disposal facility.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. medprodisposal.com [medprodisposal.com]
- 6. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Essential Safety and Handling Protocols for Aramchol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Aramchol. Adherence to strict safety and disposal protocols minimizes risks and ensures the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound, a compound that presents several health hazards.[1][2] It is classified as a skin and eye irritant, a respiratory and skin sensitizer, and is suspected of causing genetic defects and reproductive harm.[1][2] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Not generally required if handling sealed containers |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves, disposable lab coat | NIOSH-approved respirator (e.g., N95 or higher) within a chemical fume hood |
| Solution Preparation and Handling | Chemical splash goggles | Chemical-resistant gloves, lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves, disposable lab coat, shoe covers | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Chemical-resistant gloves, lab coat | Not generally required if handling sealed waste containers |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (246529-22-6), and appropriate hazard warnings.[1][2][3]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
Handling and Experimental Procedures
-
Controlled Environment: All handling of solid this compound, especially weighing and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[4]
-
Spill Management: In the event of a spill, evacuate the immediate area and prevent the spread of the material. Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or vacuum the material into a designated waste container.[2] All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Dispose of this compound waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[2]
-
Professional Disposal Service: Utilize a licensed hazardous waste disposal company for the final removal and disposal of this compound waste.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
